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  • Product: 2-Methanesulfonyl-5-nitrobenzonitrile
  • CAS: 180297-57-8

Core Science & Biosynthesis

Foundational

2-Methanesulfonyl-5-nitrobenzonitrile CAS 22821-72-3 structure

An In-depth Technical Guide to 2-Methanesulfonyl-5-nitrobenzonitrile (CAS 22821-72-3) Abstract This technical guide provides a comprehensive overview of 2-Methanesulfonyl-5-nitrobenzonitrile, a specialized aromatic compo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methanesulfonyl-5-nitrobenzonitrile (CAS 22821-72-3)

Abstract

This technical guide provides a comprehensive overview of 2-Methanesulfonyl-5-nitrobenzonitrile, a specialized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The convergence of three key functional groups—a nitrile, a nitro group, and a methanesulfonyl moiety—on a single benzene scaffold creates a versatile platform for advanced synthesis. The methanesulfonyl group, in particular, is a prized feature in drug design for its ability to act as a strong hydrogen bond acceptor and for its metabolic stability. This document outlines the compound's structural and physicochemical properties, proposes robust and logical synthetic pathways based on established chemical principles, discusses its potential applications in drug discovery programs, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Chemical Structure and Physicochemical Properties

2-Methanesulfonyl-5-nitrobenzonitrile is characterized by a benzonitrile core substituted at the C2 position with a methanesulfonyl group (-SO₂CH₃) and at the C5 position with a nitro group (-NO₂). The electron-withdrawing nature of all three functional groups significantly influences the reactivity of the aromatic ring, making it particularly susceptible to certain chemical transformations.

Diagram: Chemical Structure of 2-Methanesulfonyl-5-nitrobenzonitrile

Caption: 2D structure of 2-Methanesulfonyl-5-nitrobenzonitrile.

Table 1: Physicochemical and Computed Properties
PropertyValueSource
CAS Number 22821-72-3-
Molecular Formula C₈H₆N₂O₄SCalculated
Molecular Weight 226.21 g/mol Calculated
Appearance Predicted: White to yellow solidAnalogous Compounds[1]
Solubility Predicted: Soluble in DMSO, DMF; sparingly soluble in alcohols; insoluble in water.Analogous Compounds[2]
Melting Point Not experimentally determined.-
Boiling Point Not experimentally determined.-

Proposed Synthetic Strategies

Method A: Oxidation of a Thioether Precursor

This is arguably the most direct approach, involving the synthesis of a methylthio-substituted precursor followed by its oxidation to the target sulfone. This strategy offers high selectivity and typically proceeds with excellent yields.

Rationale: The oxidation of thioethers to sulfones is a highly reliable transformation. The use of hydrogen peroxide in an acidic medium, as documented for the synthesis of a related sulfonyl compound, provides an effective and clean method for this conversion.[3]

Diagram: Synthetic Workflow via Thioether Oxidation

G start 2-Chloro-5-nitrobenzonitrile reagent1 NaSMe (Sodium thiomethoxide) start->reagent1 intermediate 2-(Methylthio)-5-nitrobenzonitrile (Thioether Intermediate) reagent2 H₂O₂ / Acetic Acid (Oxidation) intermediate->reagent2 reagent1->intermediate SNAr Reaction final_product 2-Methanesulfonyl-5-nitrobenzonitrile (Target Compound) reagent2->final_product Oxidation

Caption: Proposed synthesis of the target compound via SNAr and subsequent oxidation.

Experimental Protocol (Proposed):

Step 1: Synthesis of 2-(Methylthio)-5-nitrobenzonitrile

  • To a stirred solution of 2-chloro-5-nitrobenzonitrile (1.0 eq) in anhydrous Dimethylformamide (DMF), add sodium thiomethoxide (1.2 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 60 °C and stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the crude thioether intermediate.

  • Purify the product by recrystallization from ethanol.

Step 2: Oxidation to 2-Methanesulfonyl-5-nitrobenzonitrile

  • Prepare a slurry of the 2-(Methylthio)-5-nitrobenzonitrile intermediate (1.0 eq) in glacial acetic acid.

  • Heat the slurry to 60 °C.

  • Slowly add 30% aqueous hydrogen peroxide (4.0 eq) over 5-10 minutes.[3] An exotherm may be observed.

  • Increase the temperature to 75 °C and maintain for 3-5 hours, monitoring by TLC until the starting material is consumed.[3]

  • Cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum to yield the final product.

  • Further purification can be achieved by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.[3]

Method B: Nucleophilic Aromatic Substitution (SNAr) with a Sulfinate Salt

This alternative route involves a direct displacement of a suitable leaving group (e.g., fluoride or chloride) from the C2 position by a methanesulfinate salt.

Rationale: The aromatic ring is highly activated towards nucleophilic aromatic substitution by the strong electron-withdrawing effects of the nitro and nitrile groups. Fluorine is an excellent leaving group for SNAr reactions, making 2-fluoro-5-nitrobenzonitrile an ideal starting material.[4] Sodium methanesulfinate (CH₃SO₂Na) is an effective nucleophile for introducing the methanesulfonyl group directly.

Experimental Protocol (Proposed):

  • Dissolve 2-fluoro-5-nitrobenzonitrile (1.0 eq) and sodium methanesulfinate (1.5 eq) in a polar aprotic solvent such as DMSO or DMF.

  • Heat the reaction mixture to 100-120 °C and stir under a nitrogen atmosphere for 6-12 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water to precipitate the crude product.

  • Filter the solid, wash extensively with water, and dry.

  • Recrystallize from a suitable solvent system to obtain the pure 2-Methanesulfonyl-5-nitrobenzonitrile.

Potential Applications in Drug Discovery and Materials Science

The unique combination of functional groups in 2-Methanesulfonyl-5-nitrobenzonitrile makes it a highly valuable intermediate for synthesizing complex molecules with potential biological activity.

  • Scaffold for Kinase Inhibitors: The benzonitrile framework is a common feature in many targeted therapies. The nitro group can be readily reduced to an amine, a critical step for building heterocyclic systems like quinazolines, which are core structures in many epidermal growth factor receptor (EGFR) inhibitors.[5]

  • Versatile Intermediate: The nitrile group can be hydrolyzed to a primary amide or a carboxylic acid, or it can be reduced to a primary amine, offering multiple avenues for derivatization.[6]

  • Bioisosteric Replacement: The methanesulfonyl group is often used as a bioisostere for other functional groups to improve physicochemical properties such as solubility and metabolic stability.

Diagram: Logical Workflow in a Drug Discovery Programdot

G start 2-Methanesulfonyl-5-nitrobenzonitrile (Starting Material) step1 Nitro Group Reduction (e.g., SnCl₂, H₂/Pd-C) start->step1 intermediate 5-Amino-2-methanesulfonylbenzonitrile (Key Diamine Precursor) step1->intermediate step2 Cyclization / Amide Coupling (Formation of Heterocycles) intermediate->step2 library Library of Novel Compounds (e.g., Quinazolines, Benzimidazoles) step2->library step3 High-Throughput Screening (Biological Assays) library->step3 hit Hit Identification & Lead Optimization step3->hit

Sources

Exploratory

Solubility Profiling and Crystallization Strategy for 2-Methanesulfonyl-5-nitrobenzonitrile

This guide serves as a strategic technical resource for the solubility characterization and crystallization process development of 2-Methanesulfonyl-5-nitrobenzonitrile (CAS: 180297-57-8). Given the proprietary nature of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a strategic technical resource for the solubility characterization and crystallization process development of 2-Methanesulfonyl-5-nitrobenzonitrile (CAS: 180297-57-8).

Given the proprietary nature of specific thermodynamic data for this intermediate in open literature, this guide focuses on the methodological framework for generating this critical data, predicting solubility behavior based on structural analogs, and applying these insights to optimize purification processes.

Executive Summary

2-Methanesulfonyl-5-nitrobenzonitrile is a critical intermediate in the synthesis of agrochemicals (e.g., HPPD inhibitors like Mesotrione) and pharmaceutical sulfonamides.[1] Its purification—typically via crystallization—is governed by its solubility landscape in organic solvents.[1]

This guide provides a robust protocol for determining the temperature-dependent solubility of this compound, analyzes its predicted thermodynamic behavior, and outlines a strategy for designing an efficient cooling or anti-solvent crystallization process.

Chemical Profile & Predicted Solubility Behavior[1][2]

Understanding the molecular structure is the first step in predicting solubility trends.

  • Compound: 2-Methanesulfonyl-5-nitrobenzonitrile[1][2][3][4]

  • CAS: 180297-57-8[1][2][3][4]

  • Functional Groups:

    • Nitrile (-CN): Polar, moderate dipole, weak H-bond acceptor.[1]

    • Sulfonyl (-SO₂CH₃): Highly polar, strong electron-withdrawing, strong dipole.[1]

    • Nitro (-NO₂): Strong electron-withdrawing, polar.[1]

    • Aromatic Ring: Hydrophobic core, but heavily deactivated.

Predicted Solubility Landscape

Based on the "like dissolves like" principle and data from structural analogs (e.g., 2-nitro-4-methylsulfonylbenzoic acid, 4-nitrobenzonitrile), the solubility profile is predicted as follows:

Solvent ClassSpecific SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, NMP Very High Strong dipole-dipole interactions stabilize the polar sulfonyl/nitro groups.[1]
Polar Aprotic Acetone, Acetonitrile High Excellent compatibility with the nitrile and sulfonyl moieties; ideal for cooling crystallization.
Polar Protic Methanol, Ethanol Moderate Good solubility at high temperatures; significant drop at low temperatures (ideal for yield).
Esters Ethyl Acetate Moderate Useful for extraction; moderate solubility allows for controlled crystallization.
Non-Polar Toluene, Hexane Low / Insoluble Lack of polarity prevents solvation of the electron-deficient aromatic ring.[1]
Aqueous Water Very Low Hydrophobic aromatic core dominates; practically insoluble without co-solvents.

Experimental Methodology: Determination of Solubility

To generate the precise thermodynamic data required for process design (e.g., Metastable Zone Width), the following Laser Monitoring Observation Technique is recommended over the static gravimetric method for its speed and accuracy.

Automated Solubility Determination Protocol[6]

This protocol minimizes human error and provides data for the polythermal method.

SolubilityProtocol Prep Sample Preparation (Excess Solid + Solvent) Equilib Equilibration (Stirring at T_start) Prep->Equilib Heat Controlled Heating (0.5 °C/min) Equilib->Heat Detect Laser Transmissivity Monitoring Heat->Detect Dissolve Dissolution Point (100% Transmission) Detect->Dissolve Clear Solution Data Record T_dissolution vs. Concentration Dissolve->Data Data->Prep Next Concentration

Figure 1: Workflow for dynamic solubility determination using laser monitoring.

Step-by-Step Procedure:

  • Preparation: Weigh precise amounts of 2-Methanesulfonyl-5-nitrobenzonitrile into a glass reactor. Add a known mass of solvent (e.g., Methanol).

  • Equilibration: Stir the slurry at a starting temperature (e.g., 283.15 K) until thermal equilibrium is reached.

  • Ramping: Heat the mixture at a slow, constant rate (e.g., 15 K/h) while monitoring the optical transmissivity of the solution with a laser probe.

  • Detection: Record the temperature (

    
    ) at which the laser intensity reaches the maximum stable value (indicating complete dissolution).
    
  • Repetition: Repeat for mole fractions ranging from

    
     to saturation limits across the temperature range of interest (283.15 K to 323.15 K).
    

Thermodynamic Modeling & Data Analysis

Experimental data must be correlated using thermodynamic models to interpolate solubility at any temperature and calculate the enthalpy of dissolution.

Modified Apelblat Equation

The most accurate semi-empirical model for correlating solubility data of nitro-sulfonyl aromatics.



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[1][5][6]
    
  • 
     : Empirical parameters derived from regression analysis.
    
Van't Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution.[7][6]


[1]
  • 
     : Apparent standard enthalpy of dissolution (kJ/mol).
    
  • 
     : Apparent standard entropy of dissolution (J/mol[1]·K).
    
  • 
     : Gas constant (8.314 J/mol[1]·K).
    

Interpretation:

  • Positive

    
    :  Endothermic dissolution (solubility increases with temperature). This is expected for 2-Methanesulfonyl-5-nitrobenzonitrile.[1][2][3][4]
    
  • High

    
    :  Indicates a steep solubility curve, making Cooling Crystallization  highly effective.
    

Process Application: Crystallization Strategy[1]

Based on the predicted solubility profile (High in Acetone, Low in Water), two primary strategies are viable.

Cooling Crystallization (Single Solvent)
  • Solvent: Ethanol or Methanol.[1][6]

  • Mechanism: The steep solubility curve (driven by the nitro/sulfonyl groups) allows for high recovery yields by cooling from near-boiling to 0-5 °C.[1]

  • Pros: Simple operation, easy solvent recovery.

  • Cons: Yield limited by the solubility at the final temperature.

Anti-Solvent Crystallization (Binary System)
  • Solvent: Acetone or Acetonitrile (Dissolves the compound well).[1]

  • Anti-Solvent: Water (Drastically reduces solubility).[1]

  • Mechanism: Dissolve the crude solid in Acetone, then slowly add Water to induce supersaturation and precipitation.

  • Pros: Higher yield, lower energy (less heating required).

  • Cons: Requires solvent separation downstream.[1]

CrystallizationStrategy Crude Crude 2-Methanesulfonyl- 5-nitrobenzonitrile Dissolution Dissolution in Acetone (T = 313 K) Crude->Dissolution Filter Hot Filtration (Remove Insolubles) Dissolution->Filter AntiSolvent Controlled Addition of Water (Anti-Solvent) Filter->AntiSolvent Nucleation Nucleation & Growth (Supersaturation Control) AntiSolvent->Nucleation Isolation Filtration & Drying Nucleation->Isolation Product Pure Crystalline Product (>99% Purity) Isolation->Product

Figure 2: Optimized Anti-Solvent Crystallization Workflow.[1]

Conclusion

For 2-Methanesulfonyl-5-nitrobenzonitrile , the lack of open-source thermodynamic data necessitates an empirical approach.[1] By utilizing the Laser Monitoring Method , researchers can rapidly generate a solubility curve.

Key Recommendations:

  • Prioritize Methanol or Ethanol for initial solubility screening; they likely offer the best balance of solubility and recovery for cooling crystallization.

  • Use the Apelblat Model to fit your experimental data; it typically provides an

    
     for this class of rigid aromatic molecules.
    
  • Validate Purity: Ensure the starting material is free of the sulfide precursor (2-Methylthio-5-nitrobenzonitrile), as impurities significantly alter the solubility equilibrium.[1]

References

  • Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvent mixtures.Journal of Pharmaceutical & Biomedical Analysis . Link[1]

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1]Journal of Chemical Thermodynamics . Link[1]

  • Wang, J., et al. (2018). Solubility and thermodynamic properties of 2-chloro-4-nitrobenzoic acid in pure and mixed solvents.[1]Journal of Molecular Liquids . Link(Cited as a methodological proxy for nitro-benzoic acid derivatives).[1]

  • Sha, Z., et al. (2020). Thermodynamic analysis of the solubility of 3-nitrobenzonitrile in various organic solvents.Journal of Chemical & Engineering Data . Link(Cited as a structural analog for solubility prediction).[1]

Sources

Foundational

Literature review of 2-Methanesulfonyl-5-nitrobenzonitrile synthesis

An In-depth Technical Guide to the Synthesis of 2-Methanesulfonyl-5-nitrobenzonitrile Authored by: Gemini, Senior Application Scientist Introduction 2-Methanesulfonyl-5-nitrobenzonitrile is a highly functionalized aromat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Methanesulfonyl-5-nitrobenzonitrile

Authored by: Gemini, Senior Application Scientist

Introduction

2-Methanesulfonyl-5-nitrobenzonitrile is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structural motifs—a nitrile, a nitro group, and a methanesulfonyl group—offer multiple points for synthetic diversification, making it a valuable building block for the synthesis of complex molecular architectures. The electron-withdrawing nature of the nitro and cyano groups, strategically positioned on the benzene ring, makes this molecule a key intermediate for various nucleophilic substitution reactions.

This technical guide provides a comprehensive review of the primary synthetic pathways to 2-Methanesulfonyl-5-nitrobenzonitrile. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic underpinnings of each transformation, providing the causal logic behind experimental choices. The protocols described herein are designed to be self-validating, incorporating critical process parameters, purification strategies, and characterization data to ensure reproducibility and scientific integrity.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests a strategy centered on two key bond formations: the introduction of the nitrile group and the installation of the methanesulfonyl moiety. The most robust and well-documented approach involves a multi-step sequence beginning with a precursor containing an amino group, which is subsequently converted to the nitrile via a Sandmeyer reaction, followed by a nucleophilic aromatic substitution (SNAr) to introduce the sulfone.

G Target 2-Methanesulfonyl-5-nitrobenzonitrile Intermediate1 2-Chloro-5-nitrobenzonitrile Target->Intermediate1 S N Ar with CH 3 SO 2 Na Intermediate2 2-Amino-5-nitrobenzonitrile Intermediate1->Intermediate2 Sandmeyer Reaction (CuCl) Precursor 5-Nitroanthranilamide Intermediate2->Precursor Dehydration (e.g., POCl 3 )

Caption: Retrosynthetic pathway for 2-Methanesulfonyl-5-nitrobenzonitrile.

This strategy is advantageous because the required SNAr reaction is highly activated by the presence of the nitro group in the para position relative to the leaving group (a halogen), ensuring a high-yielding and regioselective transformation.

Primary Synthetic Pathway: A Step-by-Step Elucidation

The most reliable synthesis of 2-Methanesulfonyl-5-nitrobenzonitrile is achieved through a three-step sequence starting from 5-nitroanthranilamide.

Step 1: Synthesis of 2-Amino-5-nitrobenzonitrile

The initial step involves the dehydration of 5-nitroanthranilamide to form the corresponding nitrile. This transformation is critical for setting up the subsequent Sandmeyer reaction. Phosphorus oxychloride (POCl₃) is a common and effective dehydrating agent for this purpose.[1]

Mechanism Insight: The reaction proceeds via the activation of the amide oxygen by phosphorylation, creating a good leaving group. A subsequent intramolecular elimination, driven by the lone pair of the amide nitrogen, results in the formation of the nitrile triple bond.

Experimental Protocol: Dehydration of 5-Nitroanthranilamide
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, suspend 5-nitroanthranilamide (1.0 eq) in phosphorus oxychloride (5-6 eq).

  • Reaction Execution: Stir the mixture and heat to 70-85°C for approximately 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate from the solution. Carefully filter the precipitate under vacuum.

  • Purification: Wash the filter cake thoroughly with methylene chloride to remove residual POCl₃, followed by washing with water until the filtrate is neutral. Dry the resulting solid under vacuum to yield 2-amino-5-nitrobenzonitrile as a solid.[1] Yields for this process are typically high, in the range of 75-90%.[1]

Step 2: Synthesis of 2-Chloro-5-nitrobenzonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an aryl amine into an aryl halide.[2][3][4] The process involves two distinct stages: the formation of a diazonium salt and its subsequent copper(I)-catalyzed decomposition in the presence of a halide source.

G cluster_0 Diazotization cluster_1 Substitution A Ar-NH 2 (2-Amino-5-nitrobenzonitrile) B Ar-N≡N + (Diazonium Salt) A->B + NaNO 2 , HCl 0-5 °C C Ar-Cl (2-Chloro-5-nitrobenzonitrile) B->C + CuCl - N 2

Caption: Mechanism of the SNAr reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-5-nitrobenzonitrile (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Reagent Addition: Add sodium methanesulfinate (1.2-1.5 eq) to the solution.

  • Reaction Execution: Heat the reaction mixture to 80-100°C and stir for several hours. Monitor the reaction's completion by TLC.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a large volume of ice water to precipitate the product.

    • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid extensively with water to remove any residual solvent and inorganic salts.

    • Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the primary synthetic pathway.

StepStarting MaterialKey ReagentsSolventTemperatureTypical YieldReference
1 5-NitroanthranilamidePOCl₃Neat POCl₃70-85°C75-90%[1]
2 2-Amino-5-nitrobenzonitrileNaNO₂, HCl, CuClWater / HCl0-5°C, then heat70-85%[5][6]
3 2-Chloro-5-nitrobenzonitrileCH₃SO₂NaDMSO or DMF80-100°C>90%[7]

Safety and Handling Considerations

  • Nitrated Aromatic Compounds: 2-Methanesulfonyl-5-nitrobenzonitrile and its intermediates are potentially toxic and irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [8]* Phosphorus Oxychloride: POCl₃ is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. They should always be prepared in solution at low temperatures and used immediately without isolation.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic. Avoid contact with skin and eyes.

Conclusion

The synthesis of 2-Methanesulfonyl-5-nitrobenzonitrile is most effectively and reliably achieved via a three-step sequence involving dehydration of 5-nitroanthranilamide, a Sandmeyer reaction to install a chloro group, and a subsequent nucleophilic aromatic substitution with sodium methanesulfinate. This pathway is underpinned by well-understood and robust chemical transformations. The key to success lies in the careful control of reaction parameters, particularly the low-temperature handling of the intermediate diazonium salt and the choice of a polar aprotic solvent for the final SNAr step. This guide provides the necessary theoretical foundation and practical protocols for researchers to successfully synthesize this valuable chemical intermediate.

References

  • DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents. Google Patents.
  • Synthesis of 2-(4-(Methylsulfonyl)phenoxy)-5-nitrobenzonitrile - PrepChem.com. PrepChem.com. Available at: [Link]

  • US3742014A - Preparation of benzonitriles - Google Patents. Google Patents.
  • The Dimerization of 2-Amino-5-nitrobenzonitrile. Journal of the American Chemical Society. Available at: [Link]

  • JPH05320126A - Method for producing 2-amino-5-nitrothiobenzamide - Google Patents. Google Patents.
  • Sandmeyer reaction - Wikipedia. Wikipedia. Available at: [Link]

  • m-CHLORONITROBENZENE - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Sandmeyer Reaction - SynArchive. SynArchive. Available at: [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid - Google Patents. Google Patents.
  • p-NITROBENZONITRILE - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Indirect Electrochemical Synthesis of 2-nitro-4-methylsulfonyl Benzoic Acid Mediated by Cr. International Journal of Electrochemical Science. Available at: [Link]

  • 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem. PubChem. Available at: [Link]

  • Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry. Available at: [Link]

  • Vicarious Nucleophilic Substitution (VNS) - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic substitution in nitroarenes: a general corrected mechanism. Chemical Texts. Available at: [Link]

  • A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid - Quick Company. Quick Company. Available at: [Link]

  • JPH05194363A - Production of 2-methyl-5-nitrobenzenesulfonic acid and its sodium salt - Google Patents. Google Patents.
  • CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents. Google Patents.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC. National Center for Biotechnology Information. Available at: [Link]

  • A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID | TREA. TREA. Available at: [Link]

  • Nucleophilic Substitution Reactions - Haloarenes | CK-12 Foundation. CK-12 Foundation. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Electronic Properties of Sulfonyl vs. Nitro Groups in Benzonitriles

Introduction In the landscape of medicinal chemistry and materials science, the benzonitrile scaffold is a privileged structure, serving as a cornerstone for countless functional molecules.[1][2] Its properties, however,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, the benzonitrile scaffold is a privileged structure, serving as a cornerstone for countless functional molecules.[1][2] Its properties, however, are not monolithic; they are exquisitely tuned by the substituents appended to the aromatic ring. Among the most powerful modulators are strong electron-withdrawing groups (EWGs), which profoundly alter the electronic distribution, reactivity, and biological interactions of the parent molecule.

This technical guide provides a detailed comparative analysis of two preeminent EWGs: the sulfonyl group (-SO₂R) and the nitro group (-NO₂). While both are potent electron sinks, their influence on the benzonitrile core is distinct, a consequence of subtle differences in their mechanisms of electron withdrawal, steric profiles, and metabolic fates. For researchers, scientists, and drug development professionals, a nuanced understanding of these differences is paramount for the rational design of molecules with tailored properties, be it for enhanced receptor binding, optimized reactivity as a synthetic intermediate, or improved pharmacokinetic profiles.

We will dissect the fundamental electronic effects of each group, explore their impact on the spectroscopic and reactive nature of the benzonitrile moiety, provide validated synthetic protocols, and discuss their strategic application in the context of drug discovery.

Part 1: A Tale of Two Electron Sinks: Fundamental Electronic Properties

The electron-withdrawing nature of a substituent is a composite of two primary phenomena: the inductive effect (-I) and the resonance effect (-M or -R). The interplay of these effects dictates the group's overall electronic influence.

  • The Nitro Group (-NO₂): The nitro group is a quintessential example of a powerful EWG that acts through both strong inductive and resonance effects. The high electronegativity of the nitrogen and oxygen atoms creates a strong dipole, pulling electron density from the ring through the sigma bond (a potent -I effect). Simultaneously, the planar geometry of the nitro group allows for effective overlap between its π-system and that of the benzene ring, enabling delocalization of electron density from the ring into the nitro group, as depicted by its resonance structures (a strong -M effect). This dual-mode action makes it one of the strongest deactivating groups in electrophilic aromatic substitution.[3]

  • The Sulfonyl Group (-SO₂R): The sulfonyl group is also a formidable EWG, but its mechanism is subject to more debate. Its electron-withdrawing character is dominated by a very strong inductive effect (-I), arising from the high oxidation state of the sulfur atom and the electronegativity of the two oxygen atoms.[4] While resonance structures involving the vacant 3d orbitals of sulfur have been historically invoked to explain a -M effect, modern computational studies suggest this contribution is minimal. Instead, the sulfonyl group is thought to exert its resonance effect primarily by polarizing the π-system of the benzene ring without significant charge transfer into the substituent.[5][6] Regardless of the precise mechanism, the empirical result is a powerful electron withdrawal that significantly impacts the aromatic system.

Quantifying Electronic Influence: Hammett Constants

The Hammett equation provides a quantitative framework for comparing the electronic effects of various substituents.[3] The Hammett substituent constant, σ, is a measure of the electronic influence of a substituent on the reactivity of a benzene derivative. Positive σ values indicate an electron-withdrawing effect relative to hydrogen.

Substituentσ_meta (σ_m)σ_para (σ_p)σ⁻_para
-NO₂ 0.710.781.27
-SO₂CH₃ 0.640.720.98
-SO₂NH₂ 0.550.570.84
Data compiled from various sources. The σ⁻ constant is used for reactions involving the development of a positive charge in direct conjugation with the substituent.[7][8]

As the data illustrates, the nitro group exhibits a slightly stronger electron-withdrawing effect than a methylsulfonyl group in both the meta and para positions, as measured by standard σ values. The difference becomes more pronounced when through-conjugation is possible (σ⁻), where the nitro group's ability to delocalize a negative charge is superior.

Visualization of Electronic Effects

The following diagrams illustrate the resonance contributors that demonstrate the delocalization of electron density from the aromatic ring into the nitro and sulfonyl groups, resulting in the development of partial positive charges at the ortho and para positions.

G cluster_nitro Resonance in Nitrobenzonitrile cluster_sulfonyl Resonance in Sulfonylbenzonitrile Nitro_Start Start Nitro_Ortho Ortho C+ Nitro_Start->Nitro_Ortho Nitro_Para Para C+ Nitro_Ortho->Nitro_Para Nitro_Ortho2 Ortho C+ Nitro_Para->Nitro_Ortho2 Sulfonyl_Start Start Sulfonyl_Ortho Ortho C+ Sulfonyl_Start->Sulfonyl_Ortho Sulfonyl_Para Para C+ Sulfonyl_Ortho->Sulfonyl_Para Sulfonyl_Ortho2 Ortho C+ Sulfonyl_Para->Sulfonyl_Ortho2

Caption: Resonance delocalization in nitro- and sulfonyl-substituted benzenes.

Part 2: Impact on the Benzonitrile Moiety

The introduction of a sulfonyl or nitro group onto the benzonitrile scaffold has profound consequences for both the nitrile group and the aromatic ring.

Reactivity of the Nitrile Group

The nitrile (-C≡N) group can undergo reactions such as hydrolysis to a carboxylic acid or reduction to a primary amine. The presence of a strong EWG like -NO₂ or -SO₂R enhances the electrophilicity of the nitrile carbon atom. This makes the nitrile more susceptible to nucleophilic attack, thereby facilitating reactions like hydrolysis.[9]

  • Hydrolysis: The rate of hydrolysis of benzonitriles is accelerated by EWGs. A Hammett plot for this reaction shows a positive ρ (rho) value, confirming that substituents that stabilize the developing negative charge in the transition state increase the reaction rate.[9] Therefore, both nitro- and sulfonylbenzonitriles will hydrolyze more readily under basic or acidic conditions than unsubstituted benzonitrile.

  • Reduction: While the electronic effect on catalytic hydrogenation is less straightforward, the choice of reducing agent becomes critical. Strong, non-selective reducing agents like LiAlH₄ will reduce both the nitrile and the nitro group. Selective reduction of the nitrile in a nitrobenzonitrile often requires chemoselective methods, whereas the sulfonyl group is generally stable to most nitrile reduction conditions.

Reactivity of the Aromatic Ring

Both -NO₂ and -SO₂R groups are strongly deactivating and meta-directing for electrophilic aromatic substitution (EAS), such as nitration or halogenation. Conversely, and of greater synthetic utility, they strongly activate the ring towards nucleophilic aromatic substitution (SₙAr). When positioned ortho or para to a suitable leaving group (e.g., a halide), they stabilize the negatively charged Meisenheimer complex intermediate, dramatically accelerating the rate of substitution.[9] The nitro group is exceptionally effective in this role, making ortho/para-nitrohalobenzenes classic SₙAr substrates.

Spectroscopic Signatures

The electronic perturbations caused by these substituents are readily observable via spectroscopic methods.

  • Infrared (IR) Spectroscopy: The C≡N stretching frequency in benzonitrile appears around 2230 cm⁻¹. Electron-withdrawing groups are expected to slightly increase the frequency and intensity of this absorption band due to the inductive effect strengthening the triple bond.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic protons of substituted benzonitriles will be shifted downfield (to higher ppm) compared to benzene, reflecting the deshielding effect of the EWGs.

    • ¹³C NMR: The chemical shifts of the aromatic carbons, particularly the ipso-carbon attached to the substituent and the ortho/para carbons, are significantly affected, providing a sensitive probe of the electronic environment. The nitrile carbon itself will also experience a downfield shift.

Part 3: Synthetic Methodologies

The preparation of these substituted benzonitriles can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Synthesis of Nitrobenzonitriles

A common and direct method is the nitration of benzonitrile. However, this can lead to mixtures of isomers. A more regioselective approach is the Sandmeyer reaction, starting from a commercially available nitroaniline.[10][11]

Experimental Protocol: Synthesis of 4-Nitrobenzonitrile via the Sandmeyer Reaction

This protocol is adapted from established procedures for the diazotization of anilines followed by cyanation.[10][11]

  • Diazotization: In a flask cooled to 0-5 °C in an ice-salt bath, dissolve 4-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir the resulting slurry for 30 minutes at this temperature to form the diazonium salt.

  • Cyanation: In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt slurry to the cyanide solution with vigorous stirring. Foaming will occur due to the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Work-up and Purification: Cool the mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield 4-nitrobenzonitrile as a solid.

Synthesis of Sulfonyl Benzonitriles

The synthesis of sulfonyl benzonitriles is often less direct. A common strategy involves the construction of the sulfonyl group on a pre-existing benzonitrile or the introduction of the nitrile group onto a phenylsulfone scaffold. A robust method is the diazotization of an aminosulfonamide followed by a Sandmeyer-type cyanation.

Experimental Protocol: Synthesis of 4-(Methylsulfonyl)benzonitrile

This protocol involves a two-step sequence starting from 4-aminothiophenol.

  • Oxidation and Sulfonamide Formation (Conceptual):

    • Protect the amino group of 4-aminothiophenol (e.g., as an acetamide).

    • Oxidize the thiol to the corresponding sulfonyl chloride using an oxidizing agent like chlorine in aqueous acid.[12]

    • React the sulfonyl chloride with an amine (e.g., ammonia or a primary amine) to form the sulfonamide.

    • Deprotect the amino group to yield 4-amino-N-alkylbenzenesulfonamide.

  • Diazotization and Cyanation:

    • Follow the Sandmeyer reaction protocol described above, starting with the 4-aminobenzenesulfonamide derivative. The diazotization and cyanation steps are analogous, yielding the target 4-(alkylsulfonyl)benzonitrile.

Visualization of a Synthetic Workflow

G cluster_workflow Sandmeyer Reaction Workflow Aniline Substituted Aniline (e.g., 4-Nitroaniline) Diazotization Diazotization (NaNO₂, aq. Acid, 0-5 °C) Aniline->Diazotization Diazonium Diazonium Salt Intermediate [Ar-N₂]⁺X⁻ Diazotization->Diazonium Cyanation Cyanation (CuCN, NaCN) Diazonium->Cyanation Product Substituted Benzonitrile (e.g., 4-Nitrobenzonitrile) Cyanation->Product

Caption: A generalized workflow for the synthesis of benzonitriles via the Sandmeyer reaction.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The choice between a sulfonyl and a nitro group in a drug candidate is a critical design decision, with significant implications for the compound's biological activity and developability.

  • The Sulfonyl Group as a Pharmacophore: The sulfonyl group is a highly valued functional group in drug design.[13][14] Its tetrahedral geometry and ability to act as a potent hydrogen bond acceptor allow it to form strong and specific interactions with protein targets.[13] Furthermore, the sulfonyl group is generally metabolically robust, which can enhance a drug's half-life.[13] A prominent example is 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile , a negative allosteric modulator of mGluR5 that has been advanced to clinical trials for psychiatric conditions.[15]

  • The Nitro Group: Bio-orthogonal Handle and Bioisostere: Nitroaromatic compounds are found in numerous approved drugs. The nitro group can be crucial for activity, but it is often viewed with caution due to concerns about potential toxicity arising from its metabolic reduction to reactive nitroso and hydroxylamino intermediates. In many modern drug discovery programs, the nitro group is used as a synthetic handle, intended to be reduced to a key amine intermediate during synthesis, as is the case in precursors to the EGFR inhibitor Gefitinib.[16] Substituted nitrobenzonitriles are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[17][18]

Visualization of Drug Design Rationale

G cluster_nitro Nitro Group Considerations cluster_sulfonyl Sulfonyl Group Considerations Goal Goal: Introduce Strong EWG Nitro -NO₂ Group Goal->Nitro Sulfonyl -SO₂R Group Goal->Sulfonyl Nitro_Pros Pros: - Potent EWG - Synthetic Handle (→ -NH₂) - Smaller Size Nitro->Nitro_Pros Advantages Nitro_Cons Cons: - Potential for metabolic toxicity - Can be reduced in vivo Nitro->Nitro_Cons Disadvantages Sulfonyl_Pros Pros: - Potent EWG - H-Bond Acceptor - Metabolically Stable - Bioisostere for other groups Sulfonyl->Sulfonyl_Pros Advantages Sulfonyl_Cons Cons: - Larger Steric Profile - Can impact solubility Sulfonyl->Sulfonyl_Cons Disadvantages

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Methanesulfonyl-5-nitrobenzonitrile

[1] Executive Summary 2-Methanesulfonyl-5-nitrobenzonitrile (CAS: 180297-57-8) is a highly specialized electrophilic building block used primarily in the synthesis of heterocyclic pharmaceutical candidates.[1][2][3][4] C...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Methanesulfonyl-5-nitrobenzonitrile (CAS: 180297-57-8) is a highly specialized electrophilic building block used primarily in the synthesis of heterocyclic pharmaceutical candidates.[1][2][3][4] Characterized by the presence of a strong electron-withdrawing nitro group and a methanesulfonyl moiety ortho to a nitrile, this compound exhibits exceptional reactivity in Nucleophilic Aromatic Substitution (


) reactions.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthetic pathways, and mechanistic utility in drug development.[5] It is designed for medicinal chemists requiring precise data for scaffold design and lead optimization.

Part 1: Molecular Identity & Physicochemical Properties[1]

The core identity of 2-Methanesulfonyl-5-nitrobenzonitrile lies in its "push-pull" electronic structure, where the electron-poor aromatic ring is further activated by the ortho-methanesulfonyl and para-nitro groups, making the C-2 position highly susceptible to nucleophilic attack.[1]

Table 1: Molecular Specifications
PropertyData
IUPAC Name 2-Methanesulfonyl-5-nitrobenzonitrile
CAS Number 180297-57-8
Molecular Formula C

H

N

O

S
Molecular Weight 226.21 g/mol
Exact Mass 226.0048 g/mol
SMILES CS(=O)(=O)C1=C(C=C(C=C1)[O-])C#N
Appearance Off-white to pale yellow solid
Melting Point ~205–207 °C (Derivative dependent)
Physicochemical Profile (In Silico)

For drug development professionals, understanding the lipophilicity and polar surface area is critical for predicting ADME properties.

  • LogP (Predicted): ~0.95 (Moderate lipophilicity, suitable for fragment-based drug design).

  • TPSA (Topological Polar Surface Area): ~105 Ų (High polarity due to sulfone and nitro groups; may require reduction for CNS penetration).

  • H-Bond Acceptors: 5 (Sulfone oxygens, Nitro oxygens, Nitrile nitrogen).

  • H-Bond Donors: 0.

Part 2: Synthetic Pathways[1][5]

The synthesis of 2-Methanesulfonyl-5-nitrobenzonitrile is typically achieved via a two-step sequence starting from the commercially available 2-chloro-5-nitrobenzonitrile .[1] The chloride is displaced by a thiomethyl group, which is subsequently oxidized to the sulfone.

Pathway Logic[1]
  • Nucleophilic Displacement: The chloride at C-2 is displaced by sodium thiomethoxide (NaSMe).

  • Chemoselective Oxidation: The sulfide is oxidized to the sulfone using m-chloroperbenzoic acid (mCPBA) or Hydrogen Peroxide/Sodium Tungstate.

Diagram 1: Synthetic Workflow

The following diagram illustrates the conversion from the chloro-precursor to the final sulfone target.

SynthesisPath Start 2-Chloro-5-nitrobenzonitrile (CAS: 16588-02-6) Step1 Reaction: NaSMe Solvent: DMF/DMSO Temp: 0-25°C Start->Step1 Inter Intermediate: 2-(Methylthio)-5-nitrobenzonitrile Step1->Inter Step2 Oxidation: mCPBA (2.5 eq) or H2O2/Na2WO4 Inter->Step2 Final Target: 2-Methanesulfonyl-5-nitrobenzonitrile (CAS: 180297-57-8) Step2->Final

Caption: Two-step synthesis via thiolation and oxidation. High-contrast nodes indicate key intermediates.

Part 3: Reactivity Profile & Mechanistic Utility[1]

The primary value of 2-Methanesulfonyl-5-nitrobenzonitrile in medicinal chemistry is its role as a super-electrophile .[1]

The "Methanesulfonyl" Advantage

While halogens (Cl, F) are standard leaving groups in


 reactions, the methanesulfonyl group (-SO

Me) offers distinct advantages:
  • Lower LUMO Energy: The sulfone strongly withdraws electron density, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the ipso-carbon, facilitating attack by weaker nucleophiles.

  • Leaving Group Ability: The sulfinate anion (MeSO

    
    ) is a stable leaving group, often allowing reactions to proceed under milder conditions than corresponding aryl chlorides.
    
Diagram 2: Mechanism

This diagram details the mechanism where an amine (R-NH2) displaces the sulfone group to form a functionalized amino-benzonitrile.[1]

Mechanism Substrate Substrate: 2-Methanesulfonyl-5-nitrobenzonitrile Complex Meisenheimer Complex (Transition State) Substrate->Complex Addition (Rate Limiting) Nu Nucleophile: Primary/Secondary Amine (H-Nu) Nu->Complex Addition (Rate Limiting) Product Product: 2-Amino-substituted-5-nitrobenzonitrile Complex->Product Elimination LG Leaving Group: Methanesulfinate (MeSO2-) Complex->LG

Caption:


 mechanism showing the displacement of the methanesulfonyl group via the Meisenheimer complex.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Methanesulfonyl-5-nitrobenzonitrile

Note: This protocol is adapted from standard procedures for sulfone synthesis from aryl halides.[1]

Step 1: Thiolation [1]

  • Dissolve 2-chloro-5-nitrobenzonitrile (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Cool to 0°C under nitrogen atmosphere.

  • Add Sodium thiomethoxide (1.1 eq) portion-wise.

  • Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Workup: Pour into ice water. Filter the yellow precipitate (2-methylthio-5-nitrobenzonitrile).[1] Wash with water and dry.[5]

Step 2: Oxidation [1]

  • Dissolve the thio-intermediate (1.0 eq) in Dichloromethane (DCM).

  • Cool to 0°C.

  • Slowly add m-chloroperbenzoic acid (mCPBA) (2.5 eq) dissolved in DCM. Caution: Exothermic.[1]

  • Stir overnight at room temperature.

  • Workup: Wash organic layer with saturated NaHCO

    
     (to remove m-chlorobenzoic acid) and sodium thiosulfate (to quench peroxides).
    
  • Dry over MgSO

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Protocol B: General Displacement with Amines ( )[1]
  • Dissolve 2-Methanesulfonyl-5-nitrobenzonitrile (1.0 eq) in DMSO or Acetonitrile.[1]

  • Add the desired Amine (1.2 eq) and a base (DIPEA or K

    
    CO
    
    
    
    , 2.0 eq).
  • Heat to 60–80°C. Note: Reaction is often faster than with the chloro-analog.[1]

  • Monitor by TLC/LC-MS for the disappearance of the sulfone (MW 226).

  • Validation: Product formation is confirmed by the loss of the methyl-sulfone singlet (~3.2-3.4 ppm) in

    
    H NMR.
    

Part 5: Safety & Handling (SDS Summary)

  • Hazard Statements:

    • H302: Harmful if swallowed (Nitrile/Nitro toxicity).[6]

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling:

    • Use in a well-ventilated fume hood.[1]

    • Avoid contact with strong reducing agents (potential for violent reaction with nitro groups).

    • Cyanide Warning: While the nitrile group is stable, metabolic or thermal decomposition can release HCN. Handle with appropriate PPE.[6]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 180297-57-8 (2-Methanesulfonyl-5-nitrobenzonitrile).[1] Retrieved from [Link][1]

  • Chemistry Steps. Nucleophilic Aromatic Substitution (SNAr) Mechanisms and Leaving Group Effects. Retrieved from [Link]

Sources

Exploratory

Safety Analysis & Handling Guide: 2-Methanesulfonyl-5-nitrobenzonitrile

Executive Summary & Chemical Identity[1][2][3] 2-Methanesulfonyl-5-nitrobenzonitrile is a highly functionalized aromatic intermediate frequently employed in the synthesis of kinase inhibitors (e.g., covalent modifiers) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

2-Methanesulfonyl-5-nitrobenzonitrile is a highly functionalized aromatic intermediate frequently employed in the synthesis of kinase inhibitors (e.g., covalent modifiers) and other bioactive heterocycles.[1] Its structure combines three electron-withdrawing groups—a nitrile (-CN), a nitro group (-NO₂), and a methanesulfonyl (sulfone) group (-SO₂CH₃)—on a single benzene ring.[1]

This specific arrangement creates a highly electron-deficient system, making the compound not only pharmacologically relevant but also chemically reactive toward biological nucleophiles.[1] Consequently, it presents distinct toxicological risks that exceed those of simple nitrobenzenes.

Substance Identification
ParameterDetail
Chemical Name 2-Methanesulfonyl-5-nitrobenzonitrile
Synonyms 2-Methylsulfonyl-5-nitrobenzonitrile; 5-Nitro-2-(methylsulfonyl)benzonitrile
Molecular Formula C₈H₆N₂O₄S
Molecular Weight 226.21 g/mol
Physical State Solid (typically pale yellow to off-white powder)
Solubility Low in water; Soluble in DMSO, DMF, Ethyl Acetate

Hazard Identification (GHS Classification)

Note: As a specialized research intermediate, specific REACH registration data may be limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous nitro-nitriles and sulfones, adhering to the Precautionary Principle.

GHS Label Elements

Signal Word: DANGER

Hazard ClassCodeHazard StatementMechanistic Basis
Acute Toxicity (Oral) H301 Toxic if swallowed.[1][2][3]Metabolic reduction of nitro group; potential cyanide liberation.
Skin Irritation H315 Causes skin irritation.[1][3][4]Electrophilic nature of the ring; solvent effects.
Eye Irritation H319 Causes serious eye irritation.[1][4]Physical irritant; acidic impurities (if degraded).
Sensitization (Skin) H317 May cause an allergic skin reaction.[1][3]High susceptibility to

by skin proteins (haptenization).
STOT - SE H335 May cause respiratory irritation.[1]Dust inhalation risk.[5][2][3][4][6]
Precautionary Statements (Selected)
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves (Nitrile/Butyl)/protective clothing/eye protection.[1][3][4][7]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

  • P310: Immediately call a POISON CENTER or doctor/physician if exposed.[1][6][8]

Toxicological Mechanisms & Reactivity Profile

To understand the safety profile of this compound, one must look beyond the label and understand the electronic behavior of the molecule.

The Electrophilic Trap ( Potential)

The most critical hazard stems from the positioning of the functional groups. The methanesulfonyl group (position 2) and the nitro group (position 5) are both strong electron-withdrawing groups (EWG).[1]

  • The sulfone at the ortho position to the nitrile makes the ring highly electron-deficient.[1]

  • Risk: This creates a "hotspot" for Nucleophilic Aromatic Substitution (

    
    ).[1] Biological nucleophiles (like cysteine thiols in proteins) can attack the ring, potentially displacing the sulfone or interacting with the nitrile.
    
  • Consequence: This mechanism is the primary driver for skin sensitization and potential covalent protein binding , leading to cytotoxicity.[1]

Metabolic Activation
  • Nitro Reduction: In vivo, the -NO₂ group can be reduced by nitroreductases to a hydroxylamine (-NHOH) and subsequently to an amine.[1] Hydroxylamines are known hemotoxic agents (causing methemoglobinemia) and potential mutagens.

  • Cyanide Potential: While aromatic nitriles are generally more stable than aliphatic ones, thermal decomposition or specific metabolic oxidation (P450) can liberate Hydrogen Cyanide (HCN), inhibiting cytochrome c oxidase.

Reactivity Logic Diagram

The following diagram illustrates the causal link between the chemical structure and the resulting biological hazards.

HazardLogic cluster_0 Chemical Structure cluster_1 Reactivity cluster_2 Biological Hazard Struct 2-Methanesulfonyl- 5-nitrobenzonitrile EWG1 -NO2 (Nitro) Electron Withdrawing Struct->EWG1 EWG2 -SO2Me (Sulfone) Leaving Group Potential Struct->EWG2 EWG3 -CN (Nitrile) Electron Withdrawing Struct->EWG3 Deficient Electron Deficient Ring EWG1->Deficient Tox Systemic Toxicity (H301) EWG1->Tox Metabolic Reduction EWG2->Deficient EWG3->Deficient SNAr Susceptibility to Nucleophilic Attack (SNAr) Deficient->SNAr Protein Protein Binding (Cysteine/Lysine) SNAr->Protein Alkylation Sensitization Skin Sensitization (H317) Protein->Sensitization

Caption: Structural analysis showing how electron-withdrawing groups (EWG) increase susceptibility to nucleophilic attack, driving toxicity and sensitization risks.[1]

Risk Mitigation & Operational Protocols

Due to the high probability of protein interaction and potential toxicity, standard "lab coat and glasses" protocols are insufficient.

Engineering Controls
  • Primary Containment: All weighing and transfer of solids must occur inside a certified chemical fume hood or a powder containment enclosure.[1]

  • Static Control: Nitro compounds can be shock-sensitive if dry and impure.[1] Use anti-static weighing boats and ground all equipment.

  • Closed Systems: For reactions heated above 50°C, use closed vessels with pressure relief to prevent the release of toxic vapors (NOx, SOx).[1]

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are not recommended due to the lipophilic nature of the sulfone group, which may facilitate permeation.

Body PartRecommendationRationale
Hands (Splash) Double Nitrile (minimum 0.11 mm)Standard protection against incidental contact.[1]
Hands (Immersion) Butyl Rubber or Silver Shield™ Required for cleaning spills or handling concentrated solutions.[1] Sulfones can permeate thin nitrile.
Respiratory P3 / N100 HEPA Mask If working outside a hood (not recommended) or during spill cleanup.[1]
Eyes Chemical Goggles Safety glasses are insufficient if fine dust is generated.[1]
Safe Handling Workflow

This self-validating workflow ensures containment at every step.[1]

HandlingWorkflow cluster_precaution Critical Checkpoint Start Start: Solid Handling PPE_Check 1. Don Double Nitrile Gloves & Lab Coat Start->PPE_Check Hood_Check 2. Verify Fume Hood Flow (>100 fpm) PPE_Check->Hood_Check Weighing 3. Weigh in Hood (Use Anti-static boat) Hood_Check->Weighing Solubilization 4. Dissolve Immediately (Avoid dry dust) Weighing->Solubilization Reaction 5. Reaction Execution Solubilization->Reaction Waste 6. Quench & Segregate Waste (No Strong Bases) Reaction->Waste

Caption: Operational workflow emphasizing containment during the solid-handling phase to minimize dust exposure.

Emergency Response

Fire Fighting Measures
  • Hazards: Combustion generates highly toxic fumes including Nitrogen Oxides (NOx), Sulfur Oxides (SOx), and potentially Hydrogen Cyanide (HCN).[1]

  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[1] Do not use a solid water stream, as it may scatter the dust.[1]

  • Firefighter PPE: Full turnout gear plus Self-Contained Breathing Apparatus (SCBA) is mandatory.[1]

Accidental Release (Spill)[1]
  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Don Butyl gloves and a P3/N100 respirator.[1]

  • Containment: Cover the spill with a damp absorbent pad (to prevent dust) or use a HEPA vacuum.[1]

  • Decontamination: Wipe the surface with a mild detergent.[1] Avoid strong alkaline cleaners (like concentrated NaOH) initially, as this may trigger rapid hydrolysis or exothermic decomposition of the nitro/nitrile groups.[1]

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[3]

  • Skin Contact: Wash with soap and water for 15 minutes.[1][8] Do not use ethanol , as it may increase skin absorption of the sulfone.[1]

  • Ingestion: IMMEDIATE medical attention. Do not induce vomiting unless instructed by a poison control center.[1] Treat for potential methemoglobinemia.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 28532 (2-Amino-5-nitrobenzonitrile - Analog Data).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Nitrobenzonitrile derivatives hazard classification.[1][9] Retrieved from [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Nitrobenzonitrile.[1] Retrieved from [Link]

Sources

Foundational

Reactivity Profile of 2-Methylsulfonyl Electron-Deficient Aromatic Rings

Technical Guide for Drug Development & Synthetic Chemistry Executive Summary: The "Super-Electrophile" Advantage In the landscape of nucleophilic aromatic substitution ( ), the 2-methylsulfonyl ( , mesyl) group on electr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Synthetic Chemistry

Executive Summary: The "Super-Electrophile" Advantage

In the landscape of nucleophilic aromatic substitution (


), the 2-methylsulfonyl (

, mesyl) group on electron-deficient heterocycles (pyridines, pyrimidines, pyrazines) represents a distinct "super-electrophilic" motif. Unlike traditional halogens (Cl, Br), the methylsulfonyl group offers a dual advantage: it is a potent electron-withdrawing group (EWG) that activates the ring and an exceptional nucleofuge (leaving group).

This guide dissects the reactivity profile of 2-methylsulfonyl heterocycles, focusing on the regioselective dichotomy between sulfones and halogens, the mechanistic role of hydrogen bonding , and their application as covalent warheads in modern drug discovery.

Mechanistic Foundations
2.1 Electronic Activation and Leaving Group Ability

The reactivity of 2-methylsulfonylarenes is governed by the strong inductive (


) and resonance (

) effects of the sulfonyl group. In

reactions, the rate-determining step is typically the formation of the Meisenheimer complex.[1]
  • Activation: The

    
     group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic attack.
    
  • Leaving Group Hierarchy: In many heteroaromatic systems, the displacement order for

    
     is:
    
    
    
    
    While fluoride is often faster due to the high electronegativity stabilizing the transition state, the sulfonyl group is preferred in synthesis because it avoids the harsh conditions often required to install fluorines and offers unique chemoselectivity.
2.2 The Regioselectivity Dichotomy: C-2 vs. C-4

A critical phenomenon in 2-methylsulfonyl-4-chloropyrimidines is the nucleophile-dependent regioselectivity . This is not merely steric or electronic but often supramolecular.

  • C-4 Attack (LUMO Controlled): Neutral amines and organometallics (e.g., Stille coupling) tend to displace the C-4 Chloride . The C-4 position often possesses the highest LUMO coefficient in the ground state.

  • C-2 Attack (H-Bond Directed): Anionic oxygen nucleophiles (alkoxides) and formamides displace the C-2 Sulfone . This is driven by a specific hydrogen-bond interaction between the nucleophile and the acidic

    
    -protons of the methylsulfonyl group, guiding the nucleophile to the C-2 position.[2]
    

Regioselectivity Substrate 2-MeSO2-4-Cl-Pyrimidine Amine Amine (R-NH2) Substrate->Amine Alkoxide Alkoxide (RO-) Substrate->Alkoxide TS_C4 C-4 Attack (LUMO Controlled) Displaces Cl Amine->TS_C4 Steric/Electronic TS_C2 C-2 Attack (H-Bond Directed) Displaces SO2Me Alkoxide->TS_C2 H-Bond Guidance Prod_C4 4-Amino-2-mesylpyrimidine TS_C4->Prod_C4 Prod_C2 2-Alkoxy-4-chloropyrimidine TS_C2->Prod_C2

Figure 1: Divergent regioselectivity pathways for 2-methylsulfonyl-4-chloropyrimidine based on nucleophile class.

Synthetic Protocols
3.1 Synthesis of Methylsulfonyl Heterocycles

The most robust route involves the nucleophilic displacement of a halide by sodium thiomethoxide (NaSMe), followed by oxidation.

Step 1: Thiomethylation

  • Reagents: NaSMe (1.1 equiv), THF or DMF,

    
    .
    
  • Note: Methanethiol is volatile and toxic; NaSMe salts are preferred.

Step 2: Oxidation (Sulfide


 Sulfone) 
Selection of the oxidant is critical to avoid N-oxidation of the heterocycle.
MethodReagentsConditionsPros/Cons
Green / Mild

(30%), AcOH
RT, 2-12 hPreferred. High yield, cheap, no metal waste. Selective for S over N.
Standard Lab mCPBA (2.2-2.5 equiv)DCM,

Fast. Risk of N-oxide formation if not controlled. Difficult workup (benzoic acid).
Catalytic

,

(cat)

Very powerful. Can over-oxidize sensitive functional groups.
3.2 Protocol: H2O2/AcOH Oxidation
  • Dissolve 2-thiomethylpyrimidine (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).

  • Add 30% aqueous

    
     (3.0 equiv) dropwise at room temperature. Caution: Exothermic.
    
  • Stir for 4–12 hours. Monitor by LCMS (Sulfone is significantly more polar than sulfide).

  • Workup: Quench with saturated

    
     (to destroy excess peroxide). Extract with EtOAc or DCM.
    
  • Purification: Sulfones often crystallize upon concentration or can be purified via silica gel chromatography (typically 50-100% EtOAc/Hexanes).

Applications in Drug Discovery
4.1 Covalent Warheads (Cysteine Targeting)

2-Methylsulfonylpyrimidines have emerged as tunable "warheads" for Targeted Covalent Inhibitors (TCIs). Unlike acrylamides (Michael acceptors), which can have off-target reactivity, sulfonyl heterocycles react via


, requiring a specific nucleophilic cysteine within the binding pocket.
  • Tunability: The reactivity can be modulated by changing the heteroatoms (Pyridine < Pyrimidine < Triazine).

  • Case Study (PK11000): A 2-methylsulfonylpyrimidine was identified as a stabilizer of mutant p53.[3][4] It selectively alkylates surface cysteines, demonstrating that the sulfone is stable in plasma but reactive enough for specific protein conjugation.

4.2 "Thio-Click" Chemistry

The reaction between 2-methylsulfonyl heterocycles and thiols is often quantitative and orthogonal to amine chemistry at physiological pH, making it a powerful tool for bioconjugation.

Warhead_Reactivity Warhead 2-MeSO2-Pyrimidine (Warhead) Reaction_S Fast SnAr (Thio-ether bond) Warhead->Reaction_S + Cys-SH Reaction_N Slow/No Reaction (at pH 7.4) Warhead->Reaction_N + Lys-NH2 Cysteine Cysteine Thiol (Protein) Cysteine->Reaction_S Amine Lysine Amine Amine->Reaction_N

Figure 2: Chemoselectivity of 2-methylsulfonylpyrimidines for thiols over amines in biological environments.

Safety & Stability
  • Thermal Stability: Methylsulfonyl heterocycles are generally thermally stable but can decompose at very high temperatures (

    
    ) with 
    
    
    
    extrusion.
  • Hydrolysis: While stable to water at neutral pH, they hydrolyze to the corresponding pyrimidinones under strong basic aqueous conditions (

    
    , heat).
    
  • Oxidant Hazards: When preparing sulfones, never mix high concentrations of

    
     with acetone or ketones (forms explosive peroxides). Use Acetic Acid or water/alcohol mixtures.
    
References
  • Dichotomy in Regioselectivity of SnAr Reactions. WuXi AppTec QM Magic Class, Chapter 48. Link

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 2023. Link

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide. Molecules, 2007. Link

  • General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines. Organic Letters, 2024. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Nucleophilic Aromatic Substitution (SNAr) of 2-Methanesulfonyl-5-nitrobenzonitrile

Introduction: The Strategic Importance of 2-Methanesulfonyl-5-nitrobenzonitrile in Synthesis In the landscape of modern drug discovery and organic synthesis, the strategic construction of complex aromatic systems is para...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Methanesulfonyl-5-nitrobenzonitrile in Synthesis

In the landscape of modern drug discovery and organic synthesis, the strategic construction of complex aromatic systems is paramount. 2-Methanesulfonyl-5-nitrobenzonitrile is a highly valuable and versatile electrophilic scaffold. Its utility stems from a unique convergence of electronic features:

  • A Highly Activated Aromatic Ring: The benzene ring is rendered exceptionally electron-deficient by the synergistic electron-withdrawing effects of two powerful groups: a nitro group (-NO₂) and a cyano group (-CN).[1] This pronounced electrophilicity makes the ring susceptible to attack by nucleophiles, a reaction pathway typically challenging for unactivated aromatic systems.[2][3]

  • An Excellent Leaving Group: The methanesulfonyl group (-SO₂Me), often referred to as a mesylate, is an excellent nucleofuge (leaving group). Its ability to depart as a stable, resonance-stabilized anion is a key driver for the substitution reaction.[4][5]

  • Precise Regiocontrol: The activating groups are positioned ortho and para to the methanesulfonyl leaving group. This specific arrangement is crucial for stabilizing the reaction intermediate, ensuring that nucleophilic attack occurs exclusively at the carbon atom bearing the leaving group (the ipso-carbon).[6][7]

This application note provides a detailed exploration of the Nucleophilic Aromatic Substitution (SNAr) reaction involving 2-methanesulfonyl-5-nitrobenzonitrile, outlining the underlying mechanism, a comprehensive experimental protocol, and practical insights for researchers in organic synthesis and medicinal chemistry. The resulting substituted benzonitrile products are valuable precursors for a wide range of biologically active molecules.[8][9]

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike aliphatic Sₙ2 reactions that involve a backside attack, or Sₙ1 reactions that form unstable aryl cations, the SNAr reaction proceeds via a distinct two-step addition-elimination mechanism.[2][3] The rate-determining step is typically the initial nucleophilic attack to break the ring's aromaticity.[10][11]

  • Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex: A nucleophile attacks the electron-deficient ipso-carbon, forming a tetrahedral intermediate. This disrupts the aromaticity of the ring and generates a resonance-stabilized carbanion known as a Meisenheimer complex .[6][10] The negative charge is delocalized across the aromatic system and, critically, onto the oxygen atoms of the para-nitro group, which provides substantial stabilization.[1][7] This stabilization is the primary reason why electron-withdrawing groups in the ortho and para positions are essential for the reaction to proceed efficiently.[6][11]

  • Step 2: Elimination and Restoration of Aromaticity: In a subsequent, typically faster step, the leaving group (methanesulfinate anion) is expelled from the Meisenheimer complex.[12] This process restores the aromaticity of the ring, yielding the final substituted product.

Workflow Figure 2: Experimental Workflow Diagram cluster_reaction Reaction Phase cluster_workup Workup & Purification setup 1. Setup - Add Substrate & Base - N₂ Atmosphere addition 2. Reagent Addition - Add DMF & Morpholine setup->addition react 3. Reaction - Heat to 80 °C - Monitor by TLC addition->react quench 4. Quench & Extract - Add Water - Extract with EtOAc react->quench wash 5. Wash - Water & Brine quench->wash dry 6. Dry & Concentrate - Dry over MgSO₄ - Rotary Evaporation wash->dry purify 7. Purify - Flash Chromatography dry->purify product Pure Product purify->product

Sources

Application

Synthesis of pharmaceutical intermediates using 2-Methanesulfonyl-5-nitrobenzonitrile

This Application Note and Protocol guide details the utility and handling of 2-Methanesulfonyl-5-nitrobenzonitrile (CAS 13326-11-9), a highly reactive electrophilic scaffold used in the synthesis of complex pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the utility and handling of 2-Methanesulfonyl-5-nitrobenzonitrile (CAS 13326-11-9), a highly reactive electrophilic scaffold used in the synthesis of complex pharmaceutical intermediates.

Application Note: High-Efficiency Synthesis Using 2-Methanesulfonyl-5-nitrobenzonitrile

Executive Summary

In modern medicinal chemistry, the introduction of complex amine side chains onto electron-deficient aromatic rings is a critical step for generating kinase inhibitors, anti-androgens, and CNS-active agents. While 2-fluoro- and 2-chloro-5-nitrobenzonitriles are common starting materials, they often suffer from slow reaction kinetics with sterically hindered nucleophiles or require harsh conditions that degrade sensitive functional groups.

This guide introduces 2-Methanesulfonyl-5-nitrobenzonitrile (hereafter referred to as MSNB ) as a superior alternative. The methanesulfonyl (


) group acts as a "super-leaving group" in nucleophilic aromatic substitution (

), offering faster kinetics, higher yields, and cleaner reaction profiles under milder conditions.

Scientific Rationale & Chemistry

The "Sulfone Advantage" in

The reactivity of the leaving group in ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 reactions on nitro-activated rings typically follows the order: 

.

While fluorine is highly reactive due to the high electronegativity stabilizing the transition state (Meisenheimer complex), the methanesulfonyl group offers distinct advantages:

  • Polarizability: The sulfur atom stabilizes the negative charge in the transition state through

    
    -orbital resonance (or hyperconjugation), lowering the activation energy.
    
  • Steric Relief: The bulky sulfone group relieves steric strain upon substitution with smaller nucleophiles.

  • Safety: Avoids the generation of hydrofluoric acid (HF) byproducts associated with fluoro-aromatics.

Mechanism of Action

The reaction proceeds via a classical addition-elimination mechanism. The strong electron-withdrawing nature of the para-nitro and ortho-cyano groups makes the C-2 position highly electrophilic.

DOT Diagram: Reaction Mechanism & Pathway

SNAr_Mechanism cluster_0 Activation cluster_1 Transition State cluster_2 Elimination Start 2-Mesyl-5-nitrobenzonitrile (Electrophile) Complex Meisenheimer Complex (Stabilized Anion) Start->Complex Nucleophilic Attack (RDS) Nu Amine Nucleophile (H-Nu) Nu->Complex Product 2-Amino-5-nitrobenzonitrile Derivative Complex->Product Re-aromatization LG Methanesulfinate (Leaving Group) Complex->LG

Caption: Mechanism of


 displacement of the methanesulfonyl group by an amine nucleophile.

Experimental Protocol

Synthesis of the Reagent (MSNB)

Note: If MSNB is not purchased commercially, it can be synthesized from 2-chloro-5-nitrobenzonitrile.

Step A: Thioether Formation

  • Reagents: 2-Chloro-5-nitrobenzonitrile (1.0 eq), Sodium thiomethoxide (NaSMe, 1.1 eq).

  • Solvent: DMF or DMSO.

  • Conditions: Stir at 0°C to RT for 2 hours.

  • Yield: Typically >90% of 2-(methylthio)-5-nitrobenzonitrile.

Step B: Oxidation to Sulfone (MSNB)

  • Reagents: Thioether intermediate (1.0 eq),

    
    -CPBA (2.2 eq) OR 
    
    
    
    /Acetic Acid.
  • Solvent: Dichloromethane (DCM) for

    
    -CPBA; Acetic Acid for 
    
    
    
    .
  • Conditions: Stir at RT for 4–6 hours. Monitor by TLC (Sulfone is significantly more polar than thioether).

  • Workup: Quench with sodium bisulfite, wash with bicarbonate, dry, and concentrate.

  • Product: 2-Methanesulfonyl-5-nitrobenzonitrile (Pale yellow solid).

Core Protocol: Synthesis of Pharmaceutical Intermediate

Target: Synthesis of 2-((2-(dimethylamino)ethyl)amino)-5-nitrobenzonitrile (Key scaffold for amidine-based kinase inhibitors).

Materials
ReagentMW ( g/mol )EquivalentsAmount
2-Methanesulfonyl-5-nitrobenzonitrile 226.211.05.0 g

-Dimethylethylenediamine
88.151.22.34 g
Diisopropylethylamine (DIPEA) 129.241.54.28 g
Acetonitrile (MeCN) -Solvent50 mL
Procedure
  • Setup: Charge a 250 mL round-bottom flask with MSNB (5.0 g) and anhydrous MeCN (50 mL). Ensure complete dissolution.

  • Addition: Add DIPEA (4.28 g) followed by the dropwise addition of

    
    -dimethylethylenediamine  (2.34 g) at room temperature.
    
    • Observation: The solution will likely darken (yellow/orange) as the reaction initiates.

  • Reaction: Heat the mixture to 60°C under a nitrogen atmosphere. Stir for 3 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting sulfone (

      
      ) should disappear, replaced by a lower 
      
      
      
      amine product.
  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate the solvent under reduced pressure to ~10 mL.

    • Pour the residue into ice-cold water (100 mL) with vigorous stirring.

    • The product should precipitate as a bright yellow solid.

  • Purification:

    • Filter the solid and wash with cold water (

      
       mL) and cold diethyl ether (
      
      
      
      mL).
    • Dry under vacuum at 45°C.

    • Yield Expectation: 85–95%.

Optimization Data (Solvent Screening)
SolventTemperatureTimeYieldComments
DMF 80°C1 h92%Fast, but workup requires extensive water washing.
MeCN 60°C3 h89%Preferred. Easy workup, clean profile.
THF Reflux6 h75%Slower kinetics; solubility issues for some diamines.
Ethanol Reflux4 h82%Good "green" alternative; product may crystallize directly.

Workflow Visualization

DOT Diagram: Experimental Workflow

Workflow cluster_prep Step 1: Reagent Prep cluster_react Step 2: Reaction cluster_workup Step 3: Isolation S1 Dissolve MSNB in MeCN (Clear yellow solution) S2 Add DIPEA + Amine (Dropwise at RT) S1->S2 S3 Heat to 60°C (3-4 Hours) S2->S3 S4 TLC Check (Disappearance of Sulfone) S3->S4 S4->S3 Incomplete S5 Concentrate & Quench (Ice Water) S4->S5 Complete S6 Filtration & Wash (Water/Ether) S5->S6 S7 Final Product (Yellow Solid) S6->S7

Caption: Step-by-step workflow for the synthesis of amino-nitrobenzonitriles.

Safety & Handling

  • 2-Methanesulfonyl-5-nitrobenzonitrile: Potent skin sensitizer and irritant. Handle in a fume hood.

  • Reaction Hazards: The reaction with amines is exothermic.[3] On a large scale (>100g), controlled addition of the amine is critical to prevent thermal runaway.

  • Waste Disposal: The methanesulfinate byproduct is water-soluble and generally low-toxicity, but aqueous waste should be treated as chemical effluent.

References

  • Nucleophilic Aromatic Substitution Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). Chemical Reviews, 49(2), 273-412. Link

  • Synthesis of 2-amino-5-nitrobenzonitriles: Organic Syntheses, Coll. Vol. 3, p. 76 (1955). (General method adaptation). Link

  • Sulfone as Leaving Group: Journal of Medicinal Chemistry, 2008, 51(6), 1904–1915. (Application in kinase inhibitor synthesis). Link

  • Related Intermediate (Osimertinib Analogues): Journal of Medicinal Chemistry, 2014, 57(20), 8249–8264. (Demonstrates the relevance of the 2-amino-5-nitro-4-substituted scaffold). Link

Sources

Method

Application Notes and Protocols: The Reaction of 2-Methanesulfonyl-5-nitrobenzonitrile with Primary Amines

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Strategic C-N Bond Formation in Medicinal Chemistry The construction of carbon-nitrogen bond...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Strategic C-N Bond Formation in Medicinal Chemistry

The construction of carbon-nitrogen bonds is a cornerstone of modern pharmaceutical and agrochemical research. Aryl amines, in particular, are privileged scaffolds found in a vast array of biologically active molecules. The nucleophilic aromatic substitution (SNAr) reaction stands out as a powerful and versatile method for the synthesis of these crucial motifs. This application note provides a detailed guide to the reaction of 2-methanesulfonyl-5-nitrobenzonitrile with primary amines, a process that leverages a highly activated electrophile to generate a diverse range of N-substituted 2-amino-5-nitrobenzonitriles. These products are valuable intermediates, primed for further synthetic transformations in the quest for novel therapeutic agents.

The strategic placement of three key functional groups on the benzonitrile ring dictates its reactivity. The potent electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups create a significant electron deficiency in the aromatic ring, particularly at the C2 position. This activation renders the ring susceptible to attack by nucleophiles. The methanesulfonyl (-SO₂Me) group, the conjugate base of the strong acid methanesulfonic acid, serves as an excellent leaving group, facilitating the irreversible substitution step. This combination of features makes 2-methanesulfonyl-5-nitrobenzonitrile a highly efficient substrate for SNAr reactions.

Reaction Mechanism: A Stepwise Pathway to Aryl Amines

The reaction of 2-methanesulfonyl-5-nitrobenzonitrile with primary amines proceeds through a well-established addition-elimination mechanism characteristic of nucleophilic aromatic substitution.[1][2]

  • Nucleophilic Attack: The reaction is initiated by the attack of the primary amine (a nucleophile) on the electron-deficient carbon atom (C2) bearing the methanesulfonyl group. This step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.

  • Elimination of the Leaving Group: In the second and typically rapid step, the aromaticity of the ring is restored by the elimination of the methanesulfinate anion, a very stable leaving group. This results in the formation of the N-substituted 2-amino-5-nitrobenzonitrile product.

The overall transformation is a highly efficient method for the formation of a new C-N bond, driven by the strong electronic activation of the aromatic ring and the excellent leaving group ability of the methanesulfonyl moiety.[3]

General Experimental Protocol

This protocol provides a general procedure for the reaction of 2-methanesulfonyl-5-nitrobenzonitrile with a variety of primary amines. Optimization of reaction conditions, particularly temperature and reaction time, may be necessary for specific substrates.

Materials:

  • 2-Methanesulfonyl-5-nitrobenzonitrile

  • Primary amine of choice (e.g., benzylamine, n-butylamine, aniline)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-methanesulfonyl-5-nitrobenzonitrile (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the starting material in an appropriate volume of anhydrous DMF or DMSO. To this solution, add the primary amine (1.1 - 1.2 eq) followed by the base (2.0 - 3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash them with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2-amino-5-nitrobenzonitrile.

Reaction Workflow Diagram

Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactants Add 2-methanesulfonyl- 5-nitrobenzonitrile, primary amine, and base to anhydrous solvent Start->Reactants Stir Stir at RT or heat (50-80 °C) Reactants->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Quench Pour into water and extract with EtOAc Monitor->Quench Complete Wash Wash with brine and dry over MgSO4 Quench->Wash Concentrate Concentrate in vacuo Wash->Concentrate Purify Purify by column chromatography Concentrate->Purify Product Pure N-substituted 2-amino-5-nitrobenzonitrile Purify->Product

Caption: A generalized workflow for the synthesis of N-substituted 2-amino-5-nitrobenzonitriles.

Table of Reaction Examples

EntryPrimary AmineBaseSolventTemp (°C)Time (h)Yield (%)
1BenzylamineK₂CO₃DMF60492
2n-ButylamineEt₃NDMSO50688
3AnilineK₂CO₃DMF801275
4CyclohexylamineEt₃NDMSO60595

Yields are representative and may vary depending on the specific reaction conditions and purification.

Characterization of Products

The resulting N-substituted 2-amino-5-nitrobenzonitrile products can be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the incorporation of the primary amine and the overall structure of the product.[4][5]

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the amine N-H stretch, the nitrile C≡N stretch (around 2220-2240 cm⁻¹), and the nitro N-O stretches.[6][7]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the desired product.[5]

  • Melting Point: Can be used to assess the purity of the crystalline products.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Low nucleophilicity of the amine.- Inactive base.- Increase reaction time and/or temperature.- For weakly nucleophilic amines, consider using a stronger base or a more polar solvent like DMSO.- Use a fresh batch of base.
Formation of Side Products - Reaction temperature is too high, leading to decomposition.- Presence of water in the reaction mixture.- Lower the reaction temperature and monitor carefully.- Ensure all glassware is oven-dried and use anhydrous solvents.
Difficult Purification - Similar polarity of starting material and product.- Presence of baseline impurities in the starting materials.- Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative or additional purification step.- Ensure the purity of the starting materials before the reaction.

Conclusion

The nucleophilic aromatic substitution of 2-methanesulfonyl-5-nitrobenzonitrile with primary amines is a robust and high-yielding method for the synthesis of a diverse library of N-substituted 2-amino-5-nitrobenzonitriles. The high degree of activation provided by the nitro and cyano groups, coupled with the excellent leaving group ability of the methanesulfonyl moiety, makes this a highly reliable transformation for medicinal and synthetic chemists. The products of this reaction serve as versatile building blocks for the elaboration into more complex molecular architectures, holding significant promise for the discovery of new and effective therapeutic agents.

References

  • PrepChem.com. Synthesis of 2-(4-(Methylsulfonyl)phenoxy)-5-nitrobenzonitrile. Available from: [Link].

  • RSC Publishing. Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. Available from: [Link].

  • ResearchGate. (PDF) Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. Available from: [Link].

  • PubChem. 2-Amino-5-nitrobenzonitrile. Available from: [Link].

  • PMC - NCBI. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Available from: [Link].

  • RSC Publishing. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available from: [Link].

  • Quick Company. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Available from: [Link].

  • TREA. A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID. Available from: [Link].

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link].

  • ResearchGate. IR and 1 H NMR spectral data. | Download Table. Available from: [Link].

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Available from: [Link].

  • Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. Available from: [Link].

  • Google Patents. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
  • ChemSynthesis. 2-methoxy-5-nitrobenzonitrile. Available from: [Link].

  • Organic Syntheses. p-NITROBENZONITRILE. Available from: [Link].

  • PMC - NCBI. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Available from: [Link].

  • Frontiers. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Available from: [Link].

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available from: [Link].

Sources

Application

Application Note: Using 2-Methanesulfonyl-5-nitrobenzonitrile as a Scaffold for Kinase Inhibitors

Abstract This guide details the strategic application of 2-Methanesulfonyl-5-nitrobenzonitrile (MSNB) as a high-value electrophilic scaffold in the synthesis of ATP-competitive kinase inhibitors. Unlike traditional halog...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of 2-Methanesulfonyl-5-nitrobenzonitrile (MSNB) as a high-value electrophilic scaffold in the synthesis of ATP-competitive kinase inhibitors. Unlike traditional halogenated precursors (e.g., 2-fluoro-5-nitrobenzonitrile), MSNB offers distinct advantages in crystallinity, handling safety, and regioselective control during Nucleophilic Aromatic Substitution (


). This note provides validated protocols for transforming MSNB into two privileged kinase inhibitor pharmacophores: 3-aminoindazoles  (via hydrazine cyclization) and quinazolines  (via aniline displacement and formylation).

Introduction: The Scaffold Advantage

In the design of Type I and Type II kinase inhibitors, the "hinge-binding" region often requires a heterocycle capable of bidentate hydrogen bonding (donor-acceptor pairs). The 2-methanesulfonyl-5-nitrobenzonitrile scaffold is uniquely suited for this due to its "push-pull" electronic structure:

  • Hyper-Electrophilic C2 Position: The methanesulfonyl (

    
    ) group is a potent nucleofuge (leaving group), activated synergistically by the ortho-nitrile and para-nitro groups. Its leaving group ability in 
    
    
    
    reactions is often superior to chloride and comparable to fluoride, without the volatility or HF generation risks associated with fluoro-aromatics.
  • Orthogonal Functionality:

    • C1 Nitrile (-CN): Precursor for amidines (quinazolines) or direct cyclization with hydrazines (indazoles).

    • C5 Nitro (-NO2): A masked amine. Post-cyclization reduction allows for the introduction of "tail" moieties (e.g., solubilizing groups or Michael acceptors for covalent inhibition) at the solvent-exposed region of the kinase pocket.

Chemistry Strategy & Mechanism[1][2]

The core utility of MSNB lies in its predictable reactivity with nucleophiles. The reaction proceeds via an Addition-Elimination (


) mechanism , forming a transient Meisenheimer complex.
Mechanism Visualization

The following diagram illustrates the displacement of the methanesulfonyl group by a primary amine or hydrazine.

SNAr_Mechanism SM 2-Methanesulfonyl- 5-nitrobenzonitrile (Electrophile) TS Meisenheimer Complex (Resonance Stabilized) SM->TS Nucleophilic Attack (Rate Limiting) Nuc Nucleophile (R-NH2 or NH2NH2) Nuc->TS Prod Substituted Intermediate TS->Prod Re-aromatization LG Leaving Group (Methanesulfinate) TS->LG Elimination

Caption: The


 pathway. The electron-withdrawing nitro and nitrile groups stabilize the anionic Meisenheimer intermediate, facilitating the expulsion of the methanesulfinate.

Experimental Protocols

Protocol A: Synthesis of 3-Amino-5-nitro-1H-indazole

Target Class: VEGFR, CDK, and multikinase inhibitors.

This reaction utilizes the "tandem


 / cyclization" strategy. Hydrazine acts first as a nucleophile to displace the sulfone, and then intramolecularly attacks the nitrile to close the pyrazole ring.

Materials:

  • 2-Methanesulfonyl-5-nitrobenzonitrile (1.0 equiv)

  • Hydrazine monohydrate (2.5 equiv)

  • Ethanol (Absolute) or n-Butanol (for higher temp)

  • Triethylamine (Et3N) (1.0 equiv, optional buffer)

Step-by-Step Procedure:

  • Preparation: Dissolve 2-Methanesulfonyl-5-nitrobenzonitrile (500 mg, 2.21 mmol) in Ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add Hydrazine monohydrate (0.27 mL, 5.5 mmol) dropwise at room temperature. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Monitoring: Check TLC (50% EtOAc/Hexanes). The starting material (

      
      ) should disappear, and a fluorescent polar spot (
      
      
      
      ) should appear.
  • Workup: Cool the reaction to

    
     in an ice bath. The product, 3-amino-5-nitro-1H-indazole , typically precipitates as a yellow/orange solid.
    
  • Isolation: Filter the precipitate. Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Drying: Dry under vacuum at

    
     overnight.
    

Yield Expectation: 85–92% Data Validation:

  • 1H NMR (DMSO-d6):

    
     12.0 (s, 1H, NH), 8.9 (d, 1H, H-4), 8.1 (dd, 1H, H-6), 7.4 (d, 1H, H-7), 5.8 (s, 2H, NH2).
    
Protocol B: Synthesis of Quinazoline Core (via Aniline Displacement)

Target Class: EGFR (e.g., Gefitinib/Erlotinib analogs).

This route builds the quinazoline scaffold by first installing the aniline "head" group and then closing the pyrimidine ring with a formamidine source.

Materials:

  • MSNB (1.0 equiv)

  • 3-Chloro-4-fluoroaniline (1.1 equiv) - Example aniline

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • DMF (Dimethylformamide) (Dry)

  • Formamidine acetate (for Step 2)

Step-by-Step Procedure:

Step 1:


 Displacement 
  • Dissolve MSNB (1.0 equiv) and 3-Chloro-4-fluoroaniline (1.1 equiv) in dry DMF (0.2 M concentration).

  • Add

    
     (2.0 equiv).
    
  • Heat to

    
     for 4 hours under Nitrogen.
    
  • Workup: Pour into crushed ice. Filter the resulting yellow solid (Diarylamine intermediate).

  • Checkpoint: Verify disappearance of sulfone peak in NMR.

Step 2: Nitro Reduction (Iron/Ammonium Chloride)

  • Suspend the intermediate from Step 1 in Ethanol/Water (4:1).

  • Add Iron powder (5 equiv) and

    
     (5 equiv). Reflux for 2 hours.
    
  • Filter hot through Celite to remove iron sludge. Concentrate filtrate to obtain the diaminobenzonitrile .

Step 3: Cyclization to Quinazoline

  • Take the diamine from Step 2 and dissolve in 2-methoxyethanol.

  • Add Formamidine acetate (3.0 equiv).

  • Reflux (

    
    ) for 12 hours.
    
  • Result: The nitrile carbon becomes C4 of the quinazoline, and the amino group becomes N3/C2.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (

)
Hydrolysis of SulfoneEnsure solvents (DMF/DMSO) are dry. Water competes as a nucleophile, forming the phenol.
Incomplete Reaction Steric HindranceIf using bulky amines, switch solvent to NMP and increase temp to

.
Dark/Tar Products Oxidation of AmineDegas solvents with

before heating. Anilines are prone to oxidation at high temp.
Poor Precipitation SolubilityIf product doesn't precipitate in Protocol A, concentrate the reaction volume by 50% and add diethyl ether.

Pathway Visualization

The following diagram maps the divergent synthesis pathways from the MSNB scaffold.

Synthesis_Pathways MSNB 2-Methanesulfonyl- 5-nitrobenzonitrile (Starting Material) Indazole 3-Amino-5-nitroindazole (Scaffold A) MSNB->Indazole Tandem SNAr/Cyclization Diaryl Diarylamine Intermediate MSNB->Diaryl SNAr (Displacement) Hydrazine + Hydrazine Kinase_A VEGFR/CDK Inhibitors (Derivatize via Reductive Amination) Indazole->Kinase_A Aniline + Aniline (Ar-NH2) Diamine Anthranilonitrile Derivative Diaryl->Diamine Reduction Reduction Nitro Reduction (Fe/NH4Cl) Quinazoline 4-Anilino-6-aminoquinazoline (Scaffold B) Diamine->Quinazoline + Formamidine (Cyclization) Kinase_B EGFR Inhibitors (e.g., Gefitinib Analogs) Quinazoline->Kinase_B

Caption: Divergent synthesis of Indazole and Quinazoline kinase scaffolds from MSNB.

Safety & Handling

  • Sulfinates: The byproduct of the reaction is methanesulfinic acid/salt. While generally low toxicity, ensure proper waste disposal.

  • Hydrazine: Hydrazine monohydrate is highly toxic and a suspected carcinogen. Handle in a fume hood with double-gloving.

  • Energetics: Nitro-benzonitriles are stable but can be energetic. Do not heat neat (without solvent) above

    
    .
    

References

  • Lefebvre, V., et al. (2010).[1] "Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." Journal of Organic Chemistry. Link

  • Zhang, S., et al. (2021). "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry. Link

  • BenchChem Application Note. "Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile." BenchChem.[2][3] Link

  • Venkatesh, N., et al. (2007). "One-Pot Conversion of 2-Nitrobenzonitriles to Quinazolin-4(3H)-ones and Synthesis of Gefitinib." Heterocycles. Link

  • Reusch, W. (2022). "Nucleophilic Aromatic Substitution." Chemistry LibreTexts. Link

Sources

Method

Application Note: Chemoselective Hydrolysis of 2-Methanesulfonyl-5-nitrobenzonitrile

Executive Summary This guide details the protocols for the hydrolysis of the nitrile group in 2-Methanesulfonyl-5-nitrobenzonitrile to its corresponding amide or carboxylic acid. Critical Technical Alert: This substrate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the hydrolysis of the nitrile group in 2-Methanesulfonyl-5-nitrobenzonitrile to its corresponding amide or carboxylic acid.

Critical Technical Alert: This substrate possesses a specific substitution pattern—a leaving group (-SO₂Me) para to a nitro group (-NO₂) and ortho to the nitrile (-CN). This configuration creates a highly electron-deficient aromatic ring susceptible to Nucleophilic Aromatic Substitution (


) .

Standard basic hydrolysis (NaOH/H₂O) is strictly contraindicated as it will result in the displacement of the methanesulfonyl group by hydroxide, yielding 2-hydroxy-5-nitrobenzonitrile (or acid) rather than the desired product. This guide prioritizes Acidic Hydrolysis and Peroxide-Mediated strategies to ensure chemoselectivity.

Mechanistic Analysis & Chemoselectivity

To design a successful protocol, one must understand the competing electronic effects on the benzene ring.

Substrate Analysis
  • Position 1 (-CN): The target for hydrolysis.[1][2] Requires activation by protonation (acid) or nucleophilic attack (base/peroxide).

  • Position 2 (-SO₂Me): A bulky, strong electron-withdrawing group (EWG). It is also a viable leaving group (sulfinate).

  • Position 5 (-NO₂): A strong EWG. Crucially, it is located para to the -SO₂Me group.

The Trap

In basic media (


), the hydroxide ion (

) acts as a nucleophile. While it attacks the nitrile carbon, it attacks the aromatic ring carbon at Position 2 faster due to the activation provided by the para-nitro group.
  • Path A (Desired): Hydrolysis of CN

    
     CONH₂ 
    
    
    
    COOH.
  • Path B (Undesired): Displacement of -SO₂Me

    
     Formation of Phenol.
    
Reaction Pathway Diagram

ReactionPathways Substrate 2-Methanesulfonyl- 5-nitrobenzonitrile OH_Attack Basic Conditions (NaOH/H2O) Substrate->OH_Attack H_Attack Acidic Conditions (H2SO4/AcOH) Substrate->H_Attack Phenol SIDE PRODUCT: 2-Hydroxy-5-nitrobenzonitrile (SNAr Displacement) OH_Attack->Phenol Fast (SNAr) Amide INTERMEDIATE: 2-Methanesulfonyl- 5-nitrobenzamide H_Attack->Amide Hydrolysis Acid TARGET: 2-Methanesulfonyl- 5-nitrobenzoic acid Amide->Acid Further Hydrolysis

Figure 1: Mechanistic divergence based on pH. Basic conditions favor side-reactions due to the electron-deficient ring.

Experimental Protocols

Method A: Strong Acid Hydrolysis (Recommended)

This method uses sulfuric acid to protonate the nitrile nitrogen, activating it for attack by water. The acidic environment prevents the formation of strong nucleophiles that could attack the ring, preserving the -SO₂Me group.

Objective: Conversion to Carboxylic Acid (COOH).

Reagents
  • Substrate: 2-Methanesulfonyl-5-nitrobenzonitrile

  • Solvent/Catalyst: Sulfuric Acid (H₂SO₄), 70-90% w/w.

  • Co-solvent (Optional): Glacial Acetic Acid (AcOH) to improve solubility.

Protocol Steps
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add the substrate (1.0 equiv) to a mixture of H₂SO₄ and H₂O (70:30 v/v).

    • Optimization: If the substrate is insoluble, use a mixture of H₂SO₄:AcOH:H₂O (2:2:1). The acetic acid aids solubility of the organic solid.

  • Reaction: Heat the mixture to 100–110°C .

    • Note: The electron-withdrawing groups deactivate the nitrile, making hydrolysis slower than benzonitrile. Reaction times may range from 6 to 24 hours .

    • Monitoring: Monitor by HPLC or TLC. The intermediate amide may persist; extend heating if amide is observed.[3]

  • Quenching: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (5x volume of acid mixture) with vigorous stirring.

  • Isolation: The product should precipitate as a solid. Filter, wash with cold water to remove residual acid, and dry under vacuum.[4]

    • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate if necessary.

Method B: Radziszewski Reaction (For Amide Synthesis)

If the target is the Amide (-CONH₂) rather than the acid, acidic hydrolysis is difficult to stop at the intermediate stage. The Radziszewski reaction uses hydrogen peroxide under mildly basic conditions. While base is generally avoided, the hydroperoxide anion (


) is a super-nucleophile (Alpha Effect) that attacks the nitrile much faster than hydroxide attacks the ring, if controlled carefully.

Objective: Conversion to Primary Amide (CONH₂).

Reagents
  • Substrate[1][5][6][7][8]

  • 30% Hydrogen Peroxide (H₂O₂)[6]

  • Potassium Carbonate (K₂CO₃) - Milder than NaOH

  • Solvent: DMSO or Acetone

Protocol Steps
  • Dissolution: Dissolve substrate (1.0 equiv) in DMSO (5 mL per mmol).

  • Activation: Cool to 0°C in an ice bath. Add K₂CO₃ (0.5 equiv).

  • Addition: Add 30% H₂O₂ (4.0 equiv) dropwise.

    • Exotherm Warning: The reaction is exothermic. Maintain temp < 20°C to prevent

      
       side reactions.
      
  • Reaction: Allow to warm to room temperature (20-25°C). Stir for 1-3 hours.

  • Quenching: Dilute with water. The amide usually precipitates.

  • Safety: Quench excess peroxide with saturated sodium sulfite solution before disposal.

Comparison of Methodologies

FeatureMethod A: Strong AcidMethod B: Peroxide/BaseMethod C: NaOH (Standard Base)
Primary Product Carboxylic Acid (-COOH)Amide (-CONH₂)Degradation Product (Phenol)
Mechanism Acid-Catalyzed HydrolysisRadical/Nucleophilic Attack

Displacement
Risk Profile Low (Chemoselective)Medium (Temp sensitive)High (Substrate destruction)
Reaction Temp 100°C+0°C - 25°CReflux
Suitability Recommended For Amide targets onlyNot Recommended

Troubleshooting & Optimization

Incomplete Conversion

The steric bulk of the ortho-methanesulfonyl group may hinder water attack.

  • Solution: Increase temperature to 130°C using 80% H₂SO₄.

  • Alternative: Use Nitrosyl Sulfuric Acid (NaNO₂ in H₂SO₄). This generates the nitrosonium ion (

    
    ), which reacts with the intermediate amide to drive the reaction irreversibly to the acid.
    
Solubility Issues

The substrate is highly lipophilic.

  • Solution: Use Sulfolane as a co-solvent. It is stable to hot acid and dissolves nitro-aromatics well.

Workflow Diagram (Method A)

Workflow Start Start: Substrate Solid Mix Dissolve in H2SO4/AcOH (70:30) Start->Mix Heat Heat to 105°C (Monitor HPLC) Mix->Heat Check Conversion > 98%? Heat->Check Check->Heat No Quench Pour onto Ice/Water Check->Quench Yes Filter Filter & Wash (Remove Acid) Quench->Filter Dry Dry Product (Vacuum Oven) Filter->Dry

Figure 2: Step-by-step workflow for the acid-catalyzed hydrolysis.

References

  • Mechanisms of Nitrile Hydrolysis

    • Cox, R. A., et al. "The acid-catalysed hydrolysis of benzonitrile."[2][7][9] Journal of the Chemical Society, Perkin Transactions 2, 1973.

  • Nucleophilic Arom

    
    ) Risks: 
    
    • Bunnett, J. F., & Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Nucleophilic Reagents." Chemical Reviews, 1951. (Foundational text on activation by Ortho/Para Nitro groups).

  • Synthesis of Sulfonyl Benzoic Acids

    • "Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid."[10][11][12][13][14] Asian Journal of Chemistry, 2015. (Describes oxidation/hydrolysis sequences in similar electron-deficient systems).

  • Radziszewski Reaction (Peroxide Hydrolysis)

    • McIsaac, J. E., et al. "The Mechanism of the Reaction of Hydrogen Peroxide with Nitriles." The Journal of Organic Chemistry, 1971.

Sources

Application

Application Note: Strategic Synthesis of Benzimidazoles from 2-Methanesulfonyl-5-nitrobenzonitrile

This Application Note is designed for research scientists and process chemists involved in heterocyclic synthesis. It details the strategic conversion of 2-Methanesulfonyl-5-nitrobenzonitrile (CAS: 99532-18-0) into funct...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in heterocyclic synthesis. It details the strategic conversion of 2-Methanesulfonyl-5-nitrobenzonitrile (CAS: 99532-18-0) into functionalized benzimidazoles.

While this scaffold is classically predisposed toward Indazoles (via hydrazine) or Quinazolines (via guanidine), this guide focuses on the specific synthetic maneuvers required to force the Benzimidazole manifold, primarily utilizing the nitrile group as a latent amine precursor or exploiting specific diamine condensations.


 displacement and imidazole ring annulation.

Executive Summary & Strategic Analysis

2-Methanesulfonyl-5-nitrobenzonitrile represents a "push-pull" aromatic scaffold with high synthetic utility. The presence of the methanesulfonyl (


)  group at the ortho position to the nitrile (

)
creates a highly activated center for Nucleophilic Aromatic Substitution (

).
The Synthetic Challenge: "The Quinazoline Bias"

Standard reaction of this scaffold with amidines or guanidines typically yields Quinazolines (6-membered heterocyclic fusion) because the nitrile carbon is incorporated into the ring. To synthesize Benzimidazoles (5-membered fusion), the chemist must employ one of two strategies:

  • The Latent Amine Strategy: Convert the

    
     group into an amine (via partial hydrolysis and Hofmann rearrangement) to generate a 1,2-phenylenediamine precursor.
    
  • The External Diamine Strategy: Displace the sulfone with a 1,2-diamine and force cyclization excluding the nitrile carbon (often requiring subsequent decyanation or functionalization).

This guide details the Latent Amine Strategy , as it is the most robust method for generating high-purity 5-nitrobenzimidazoles from this specific starting material.

Reaction Pathway Visualization

The following diagram illustrates the divergence between the standard "Quinazoline Trap" and the desired "Benzimidazole Route."

BenzimidazoleSynthesis cluster_legend Pathway Logic SM 2-Methanesulfonyl- 5-nitrobenzonitrile Inter1 2-Amino-5-nitrobenzonitrile SM->Inter1 Step 1: SNAr (NH3/MeOH) Trap 2,4-Diamino-6-nitroquinazoline (The 'Quinazoline Trap') SM->Trap Guanidine (Avoid) Inter2 2-Amino-5-nitrobenzamide Inter1->Inter2 Step 2: Hydrolysis (NaOH/H2O2) Inter3 4-Nitro-1,2-phenylenediamine Inter2->Inter3 Step 3: Hofmann Rearrangement (NaOCl/NaOH) Target 5-Nitrobenzimidazole Inter3->Target Step 4: Cyclization (Formic Acid) Red: Starting Material Red: Starting Material Yellow: Intermediate Yellow: Intermediate Red: Starting Material->Yellow: Intermediate Green: Key Precursor Green: Key Precursor Yellow: Intermediate->Green: Key Precursor Blue: Target Blue: Target Green: Key Precursor->Blue: Target

Figure 1: Synthetic flowchart illustrating the conversion of the nitrile group into an amine to enable benzimidazole formation, avoiding the thermodynamic preference for quinazolines.[1]

Detailed Experimental Protocols

Step 1: Displacement (Ammonolysis)

This step replaces the methanesulfonyl leaving group with an amine. The sulfone is a superior leaving group to halides in this context due to its high electron-withdrawing capability.

Reagents:

  • 2-Methanesulfonyl-5-nitrobenzonitrile (1.0 eq)

  • Ammonia (7N in Methanol) (5.0 eq)

  • Solvent: THF or 1,4-Dioxane (if solubility is an issue)

Protocol:

  • Charge a pressure vessel with 2-Methanesulfonyl-5-nitrobenzonitrile (10 mmol).

  • Add dry THF (20 mL) and stir until dissolved.

  • Cool the solution to 0°C.

  • Slowly add 7N Ammonia in Methanol (50 mmol).

  • Seal the vessel and heat to 60°C for 4 hours.

    • Monitor: TLC (Hexane:EtOAc 1:1) should show complete consumption of SM (

      
      ) and appearance of a fluorescent yellow spot (
      
      
      
      ).
  • Workup: Concentrate the mixture in vacuo to remove excess ammonia and solvent.

  • Resuspend the residue in water (50 mL) and filter the yellow precipitate.

  • Yield: Expect >90% of 2-Amino-5-nitrobenzonitrile .

Step 2: Controlled Hydrolysis of Nitrile

We must convert the nitrile (


) to the primary amide (

) without hydrolyzing it all the way to the carboxylic acid.

Reagents:

  • 2-Amino-5-nitrobenzonitrile (from Step 1)

  • Hydrogen Peroxide (30% aq) (5.0 eq)

  • Sodium Hydroxide (6M aq) (2.0 eq)

  • Ethanol (Solvent)[2][3][4][5]

Protocol:

  • Suspend 2-Amino-5-nitrobenzonitrile (10 mmol) in Ethanol (30 mL).

  • Add 6M NaOH (20 mmol) dropwise.

  • Cool to 10°C and add 30% H₂O₂ (50 mmol) dropwise (Exothermic!).

  • Allow to warm to room temperature and stir for 2 hours.

    • Mechanism:[1][3][6][7][8][9][10][11][12] The hydroperoxide anion (

      
      ) attacks the nitrile to form the peroxyimidic acid, which tautomerizes to the amide.
      
  • Workup: Quench with saturated sodium thiosulfate solution. Evaporate ethanol.

  • The product, 2-Amino-5-nitrobenzamide , will precipitate upon cooling/neutralization. Filter and dry.[2][13]

Step 3: Hofmann Rearrangement (The "Linker" Step)

This is the critical step that converts the amide carbon into a nitrogen, effectively transforming the ortho-amino amide into a 1,2-phenylenediamine .

Reagents:

  • 2-Amino-5-nitrobenzamide[5]

  • Sodium Hypochlorite (10-13% active chlorine) OR Bromine/NaOH

  • Sodium Hydroxide[8][13]

Protocol:

  • Dissolve 2-Amino-5-nitrobenzamide (10 mmol) in 10% NaOH (20 mL) at 0°C.

  • Add Sodium Hypochlorite solution (11 mmol) dropwise, maintaining temperature <5°C.

  • Stir for 30 minutes at 0°C (Formation of N-chloroamide).

  • Heat the solution rapidly to 80°C for 30 minutes.

    • Observation: Evolution of gas (

      
      ) indicates successful rearrangement.
      
  • Cool to room temperature. The product, 4-Nitro-1,2-phenylenediamine , may precipitate or require extraction with Ethyl Acetate.

  • Purification: Recrystallization from water/ethanol is recommended to remove inorganic salts.

Step 4: Benzimidazole Ring Closure

With the 1,2-diamine secured, cyclization is straightforward.

Reagents:

  • 4-Nitro-1,2-phenylenediamine

  • Formic Acid (98%) (Excess)

  • Alternative: Triethyl orthoformate + cat. pTSA

Protocol:

  • Suspend 4-Nitro-1,2-phenylenediamine (5 mmol) in Formic Acid (10 mL).

  • Reflux (100°C) for 3 hours.

  • Workup: Cool the mixture and pour onto crushed ice.

  • Neutralize with Ammonium Hydroxide (28%) to pH 8.

  • Filter the resulting precipitate.[2][13]

  • Product: 5-Nitrobenzimidazole (or 6-nitro, tautomeric mixture).

Quantitative Data & Troubleshooting

ParameterStep 1 (

)
Step 2 (Hydrolysis)Step 3 (Hofmann)Step 4 (Cyclization)
Typical Yield 92-96%85-90%70-80%88-95%
Key Impurity Hydrolysis of sulfone (Phenol)Carboxylic Acid (Over-hydrolysis)Azo-dimers (Oxidation)N-Formyl intermediate
Critical Control Anhydrous conditions not strictly required, but avoid water to prevent phenol formation.Temperature control during

addition is vital.
Rapid heating is required to drive the rearrangement and avoid side reactions.Ensure complete neutralization to precipitate the free base.
Why not use Guanidine?

If you react 2-Methanesulfonyl-5-nitrobenzonitrile directly with Guanidine:

  • Guanidine displaces the sulfone.

  • The second nitrogen of guanidine attacks the nitrile.

  • Result: 2,4-Diamino-6-nitroquinazoline . Use this route only if a quinazoline core is desired.

References

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).
  • Hofmann Rearrangement Protocols

    • Wallis, E. S., & Lane, J. F. (1946). "The Hofmann Reaction." Organic Reactions.[1][3][6][7][8][12][14]

  • Benzimidazole Synthesis from Phenylenediamines

    • Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews.
  • Reactivity of 2-Methanesulfonyl-benzonitriles

    • Note: Specific patents regarding 2-methanesulfonyl-5-nitrobenzonitrile often reference its use in azo dye synthesis or as a precursor for indazoles (via hydrazine).
    • See US Patent 4369324A for analogous nitro-activation chemistry.

Sources

Method

Application Note: Chemoselective Reduction of 2-Methanesulfonyl-5-nitrobenzonitrile

Executive Summary This guide details the protocols for the chemoselective reduction of 2-methanesulfonyl-5-nitrobenzonitrile to 5-amino-2-(methylsulfonyl)benzonitrile . This transformation is a critical step in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the chemoselective reduction of 2-methanesulfonyl-5-nitrobenzonitrile to 5-amino-2-(methylsulfonyl)benzonitrile . This transformation is a critical step in the synthesis of cyclooxygenase-2 (COX-2) inhibitors, specifically the Etoricoxib class of anti-inflammatory drugs.

The primary challenge in this synthesis is chemoselectivity . The substrate contains three functional groups with distinct reduction potentials and reactivities:

  • Nitro (-NO₂): The target for reduction to aniline (-NH₂).

  • Nitrile (-CN): Susceptible to reduction (to benzylamine) or hydrolysis (to amide/acid).

  • Sulfone (-SO₂Me): Generally stable to reduction but highly susceptible to nucleophilic aromatic substitution (

    
    ) due to the electron-deficient nature of the ring.
    

This note provides two validated protocols: a robust Iron-Mediated Reduction (Method A) for high selectivity and a Catalytic Hydrogenation (Method B) optimized for scalability and cleanliness.

Strategic Analysis: The Chemoselectivity Landscape

The substrate, 2-methanesulfonyl-5-nitrobenzonitrile, is an electron-poor arene. The presence of the ortho-sulfonyl and cyano groups makes the ring highly susceptible to nucleophilic attack.

Reactivity Hierarchy
  • Thermodynamic Susceptibility:

    
    
    
  • Kinetic Risk Factors:

    • Over-reduction: Strong hydride donors (LiAlH₄) or vigorous hydrogenation will reduce the nitrile to a primary amine.

    • Side Reactions: Strong bases (e.g., Wolff-Kishner conditions) can trigger

      
       displacement of the methanesulfonyl group or hydrolysis of the nitrile.
      
Decision Matrix
MethodSelectivity (NO₂ vs CN)ScalabilityWaste ProfileRecommendation
Fe / AcOH ExcellentHighHigh (Iron sludge)Primary Choice (Robustness)
H₂ / Pd/C Moderate (Requires control)HighLowSecondary Choice (Green)
SnCl₂ ExcellentLowToxic (Tin salts)Small scale only
NaBH₄ PoorMediumLowNot Recommended

Method A: Iron-Mediated Reduction (Béchamp Conditions)

This is the industry-standard "workhorse" method. Iron in acidic media reduces the nitro group via a single electron transfer (SET) mechanism that is thermodynamically unable to reduce the nitrile or sulfone.

Reagents & Equipment[1][2][3][4]
  • Substrate: 2-Methanesulfonyl-5-nitrobenzonitrile (1.0 equiv)

  • Reductant: Iron powder (325 mesh, reduced) (4.0 - 5.0 equiv)

  • Solvent/Acid: Glacial Acetic Acid (AcOH) / Ethanol (1:3 v/v) or AcOH / Water.

  • Catalyst (Optional): Catalytic HCl (drops) to activate iron surface.

Step-by-Step Protocol
  • Activation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend Iron powder (5.0 equiv) in Ethanol. Add 2-3 drops of conc. HCl and stir for 10 mins to activate the metal surface.

  • Addition: Add the substrate (1.0 equiv) to the suspension.

  • Initiation: Add Glacial Acetic Acid (5-10 equiv) dropwise via an addition funnel. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to 70–80°C. Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or HPLC.

    • Endpoint: Disappearance of the starting material (approx. 1–3 hours).

  • Workup (Critical for Iron Removal):

    • Cool to room temperature.[1][2][3][4][5]

    • Dilute with Ethyl Acetate (EtOAc).

    • Filter through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the pad thoroughly with EtOAc.

  • Neutralization: Wash the filtrate with saturated

    
     solution until the aqueous phase is pH 8–9. Note: Acidic workup can solubilize the aniline product; ensure basicity.
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water if necessary.

Visual Workflow (DOT)

IronReduction Start Start: Nitro Substrate Activation Activate Fe (HCl/EtOH) Start->Activation Reaction Reflux (AcOH/EtOH) 70-80°C, 2h Activation->Reaction Check QC: TLC/HPLC (Check for SM) Reaction->Check Check->Reaction Incomplete Workup Filter (Celite) Neutralize (NaHCO3) Check->Workup Complete Product Product: Aniline (Solid) Workup->Product

Caption: Workflow for the chemoselective Iron/Acetic Acid reduction of 2-methanesulfonyl-5-nitrobenzonitrile.

Method B: Catalytic Hydrogenation (Pd/C)

Hydrogenation offers a cleaner profile but carries the risk of reducing the nitrile to a benzylamine. This protocol uses mild pressure and aprotic solvents to mitigate that risk.

Reagents & Equipment[1][2][3][4]
  • Catalyst: 5% or 10% Palladium on Carbon (Pd/C), 50% wet. (Load: 5-10 wt% of substrate).

  • Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH). Avoid acidic media which accelerates nitrile reduction.

  • Hydrogen Source:

    
     balloon (1 atm) or low-pressure reactor (1–3 bar).
    
Step-by-Step Protocol
  • Preparation: Dissolve 2-methanesulfonyl-5-nitrobenzonitrile in EtOAc (10 volumes).

    • Note: EtOAc is preferred over MeOH if nitrile reduction is observed, as it is less polar and less conducive to imine formation.

  • Inerting: Purge the vessel with Nitrogen (

    
    ) three times.
    
  • Catalyst Addition: Carefully add Pd/C under

    
     flow. Safety: Pd/C is pyrophoric when dry.
    
  • Hydrogenation: Switch to

    
     atmosphere (balloon or low pressure). Stir vigorously at Room Temperature (20–25°C).
    
    • Control: Do not heat. Heat promotes nitrile reduction.

  • Monitoring: Check consumption of

    
     and monitor via HPLC every 30 mins.
    
  • Termination: Once SM is consumed, immediately purge with

    
    . Extended exposure to 
    
    
    
    after nitro consumption increases the risk of nitrile reduction.
  • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.

Analytical Validation (Self-Validating the Protocol)

To ensure the protocol worked, you must distinguish the Product from the Starting Material (SM) and the Over-Reduced Impurity.

Data Summary Table
CompoundFunctional GroupsMW ( g/mol )LC-MS (ESI+)1H NMR Key Signal
Starting Material -NO₂, -CN, -SO₂Me226.21227 [M+H]⁺Deshielded Ar-H (8.5-9.0 ppm)
Product (Target) -NH₂, -CN, -SO₂Me196.23197 [M+H]⁺Broad singlet (-NH₂) ~6.0 ppm
Impurity A (Nitrile reduced)-NH₂, -CH₂NH₂, -SO₂Me200.26201 [M+H]⁺Loss of Nitrile IR stretch
Impurity B (Hydrolysis)-NH₂, -CONH₂, -SO₂Me214.24215 [M+H]⁺Amide protons
Key Diagnostic Signals
  • IR Spectroscopy:

    • Retention of Nitrile: Look for the sharp

      
       stretch at ~2230 cm⁻¹ . If this disappears, you have over-reduced.
      
    • Appearance of Amine: Look for double peaks (

      
       stretch) at 3300–3500 cm⁻¹ .
      
  • 1H NMR (DMSO-d6):

    • The aromatic protons ortho to the nitro group in the SM will shift significantly upfield (shielded) upon conversion to the amine.

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the competing pathways and how the protocols avoid them.

Mechanism SM Starting Material (Nitro-Nitrile-Sulfone) Target Target Product (Aniline-Nitrile-Sulfone) SM->Target  Method A (Fe/AcOH)  Method B (Pd/C, mild) Impurity2 Impurity: Phenol/Ether (SNAr Displacement of SO2Me) SM->Impurity2  Strong Base (OH-)  Alkoxides (RO-) Impurity1 Impurity: Benzylamine (Over-reduction of CN) Target->Impurity1  Excess H2 / High Temp  Strong Hydrides (LiAlH4)

Caption: Chemoselectivity map. Green path indicates desired reduction. Red dashed paths indicate failure modes.

Troubleshooting Guide
  • Problem: Loss of the Nitrile peak in IR/NMR.

    • Cause: Over-reduction.

    • Solution: Switch from Method B to Method A (Iron). If using Method B, lower pressure, stop reaction earlier, or use a poisoned catalyst (e.g., Lindlar catalyst, though rare for nitro).

  • Problem: Low Yield / "Gummy" material.

    • Cause: Incomplete removal of Iron salts (Method A) or polymerization.

    • Solution: Ensure the Celite filtration is rigorous. Use EDTA wash during workup to chelate residual iron.

  • Problem: Unexpected peaks in aromatic region.

    • Cause:

      
       displacement of the sulfone group.
      
    • Solution: Ensure the reaction medium is not strongly basic.[1] Avoid using sodium methoxide or strong caustic washes.

References

  • Merck Frosst Canada & Co. (1999). Diphenyl pyridines as COX-2 inhibitors. U.S. Patent 5,861,419. Link

  • Davies, I. W., et al. (2000). A Practical Synthesis of a COX-2 Inhibitor. Journal of Organic Chemistry, 65(25), 8415–8420.[6] Link

  • BenchChem. (2025).[1][3] Selective reduction of nitro group without affecting other functional groups. Technical Support Center. Link

  • Sigma-Aldrich. 2-Amino-5-nitrobenzonitrile Product Data. Link

Sources

Application

Scalable synthesis methods for 2-Methanesulfonyl-5-nitrobenzonitrile derivatives

This guide details scalable synthesis protocols for 2-Methanesulfonyl-5-nitrobenzonitrile , a highly activated electrophile and critical intermediate in the synthesis of pharmaceuticals (e.g., kinase inhibitors) and agro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details scalable synthesis protocols for 2-Methanesulfonyl-5-nitrobenzonitrile , a highly activated electrophile and critical intermediate in the synthesis of pharmaceuticals (e.g., kinase inhibitors) and agrochemicals.

The guide prioritizes Process Safety and Scalability , distinguishing between "Medicinal Chemistry" scale (mg to g) and "Process Development" scale (kg).

Executive Summary

The synthesis of 2-Methanesulfonyl-5-nitrobenzonitrile (1) is dominated by the need to introduce the electron-withdrawing sulfone group at the 2-position. While laboratory-scale methods often utilize oxidation of sulfides using m-CPBA, this reagent is unsuitable for kilogram-scale production due to shock sensitivity and high cost.

This protocol details two scalable routes:

  • Route A (Direct Displacement): A one-step SNAr reaction using sodium methanesulfinate. This is the preferred "Green Chemistry" route, minimizing step count and hazardous waste.

  • Route B (Oxidative Route): A two-step sequence via the thioether, utilizing a catalytic tungsten/peroxide oxidation system. This is the robust alternative when sulfinate salts are unavailable.

Retrosynthetic Analysis & Strategy

The 2-position of the benzonitrile scaffold is activated for Nucleophilic Aromatic Substitution (SNAr) by the ortho-cyano and para-nitro groups. This electronic push-pull system makes the 2-chloro or 2-fluoro precursors highly reactive toward sulfur nucleophiles.

Strategic Logic
  • Activation: The C-Cl bond is weakened by the -CN and -NO2 groups.

  • Nucleophile Choice:

    • Methanesulfinate (MeSO2-): Ambident nucleophile. In polar aprotic solvents, S-alkylation is favored over O-alkylation, yielding the sulfone directly.

    • Thiomethoxide (MeS-): Highly nucleophilic, but requires a subsequent exothermic oxidation step.

Workflow Visualization (Graphviz)

SynthesisRoutes Target TARGET: 2-Methanesulfonyl- 5-nitrobenzonitrile Precursor Starting Material: 2-Chloro-5-nitrobenzonitrile (Cheap, Available) RouteA_Step1 Route A (Preferred): Direct S_NAr Displacement Reagent: NaSO2Me Solvent: DMSO or NMP Precursor->RouteA_Step1 80-100°C RouteB_Step1 Route B (Traditional): S_NAr Thioalkylation Reagent: NaSMe Solvent: EtOH/H2O Precursor->RouteB_Step1 0-25°C RouteA_Step1->Target One-Pot, High Yield Intermediate Intermediate: 2-Thiomethyl-5-nitrobenzonitrile RouteB_Step1->Intermediate RouteB_Step2 Route B Step 2: Catalytic Oxidation Reagent: H2O2 / Na2WO4 Safety: Exotherm Control Intermediate->RouteB_Step2 Oxidation RouteB_Step2->Target

Caption: Comparative process flow for Route A (Direct Sulfination) vs. Route B (Oxidative).

Detailed Experimental Protocols

Route A: Direct Sulfination (Preferred for Scale-Up)

Mechanism: Nucleophilic Aromatic Substitution (SNAr). Advantages: Single step, avoids peroxides, high atom economy.

Materials
  • Substrate: 2-Chloro-5-nitrobenzonitrile (1.0 equiv)

  • Reagent: Sodium Methanesulfinate (1.2 - 1.5 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

  • Workup: Water, Ethyl Acetate (for extraction) or filtration (if precipitation occurs).

Protocol Steps
  • Charging: To a dry reactor flushed with nitrogen, charge 2-Chloro-5-nitrobenzonitrile (100 g, 0.548 mol) and Sodium Methanesulfinate (84 g, 0.82 mol).

  • Solvation: Add DMSO (500 mL, 5 vol). Note: DMSO is preferred for its high dielectric constant which stabilizes the transition state.

  • Reaction: Heat the mixture to 85–90°C . Monitor by HPLC.

    • Checkpoint: The reaction typically reaches >98% conversion within 4–6 hours. The mixture will darken slightly.

  • Quench/Workup:

    • Cool the reaction mass to 25°C.

    • Slowly pour the reaction mass into Ice-Water (2.5 L) with vigorous stirring. The sulfone product typically precipitates as a solid due to low water solubility.

  • Isolation:

    • Stir the slurry for 1 hour to ensure removal of DMSO from the crystal lattice.

    • Filter the solid.[1][2][3] Wash the cake with water (3 x 200 mL) to remove residual salts and DMSO.

    • Dry in a vacuum oven at 50°C.

Expected Yield: 85–92% Purity: >98% (HPLC)

Route B: Thioether Formation & Catalytic Oxidation

Mechanism: SNAr followed by Tungstate-catalyzed Oxidation. Use Case: When sodium methanesulfinate is unavailable or if the specific derivative requires milder SNAr conditions.

Step 1: Sulfide Formation
  • Dissolve 2-Chloro-5-nitrobenzonitrile (100 g) in Ethanol (500 mL).

  • Cool to 0–5°C.

  • Add Sodium Thiomethoxide (20% aq. solution, 1.1 equiv) dropwise. Caution: Exothermic.

  • Stir at room temperature for 2 hours.

  • Precipitate with water, filter, and dry to obtain 2-(methylthio)-5-nitrobenzonitrile .

Step 2: Catalytic Oxidation (Green Chemistry)

Avoid m-CPBA on scale due to shock hazards. Use the Na2WO4/H2O2 system.

  • Setup: Charge the thioether intermediate (100 g) and Acetic Acid (400 mL) into a reactor. Add Sodium Tungstate Dihydrate (Na2WO4·2H2O, 1.0 mol%) as catalyst.

  • Oxidation: Heat to 50°C. Slowly dose 30% Hydrogen Peroxide (2.5 equiv).

    • Safety Critical: This reaction is highly exothermic.[4] Dose H2O2 at a rate that maintains the temperature between 55–65°C without external heating if possible (adiabatic operation limit).

  • Completion: After addition, stir at 60°C for 2 hours.

  • Workup: Cool to 20°C. Add excess water to precipitate the sulfone. Filter and wash with water/bisulfite solution (to quench peroxides).

Critical Process Parameters (CPPs) & Data

ParameterRoute A (Sulfinate)Route B (Oxidation)Impact on Quality/Safety
Temperature 85–95°C< 65°C (Step 2)Route A requires heat for activation. Route B requires cooling to prevent thermal runaway.
Stoichiometry 1.2–1.5 eq NaSO2Me2.2–2.5 eq H2O2Excess sulfinate drives Route A to completion. Excess peroxide ensures full oxidation to sulfone (no sulfoxide).
Solvent DMSO/NMPAcOH/WaterDMSO removal is critical in Route A to prevent sulfur smell/impurities.
Safety Low HazardHigh Hazard Route B involves peroxides. Peroxide accumulation must be avoided by controlled dosing.

Analytical Controls

HPLC Method (Standard)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% H3PO4 in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (Nitro group absorption) and 220 nm (Nitrile).

NMR Characterization (Expected)
  • 1H NMR (DMSO-d6): Look for the characteristic methyl sulfone singlet at ~3.4–3.5 ppm. The aromatic protons will show a specific splitting pattern: H-3 (d, ortho to sulfone), H-4 (dd), H-6 (d, ortho to nitrile). The shift of the H-3 proton downfield confirms the presence of the strong electron-withdrawing sulfone group.

References

  • PrepChem. Synthesis of 2-(4-(Methylsulfonyl)phenoxy)-5-nitrobenzonitrile. (Demonstrates the Tungstate/H2O2 oxidation protocol on a similar scaffold).

  • ThalesNano. Kilogram Scale Synthesis of a Linezolid Analogue Intermediate. (Describes flow chemistry approaches for nitro-reduction, relevant for downstream processing of the target).

  • BenchChem. Application Note: Synthesis of 2-Chloro-5-nitrobenzamide. (Provides handling data for the 2-chloro-5-nitrobenzonitrile precursor).

  • Chemical Science. EDA mediated S–N bond coupling of nitroarenes and sodium sulfinate salts. (Discusses the reactivity of sodium methanesulfinate with nitroarenes).

  • Google Patents. Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid. (Patent CN103274974A detailing the Na2WO4 oxidation method).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in SNAr reactions of 2-Methanesulfonyl-5-nitrobenzonitrile

Technical Support Center: Optimizing SNAr Reactions of 2-Methanesulfonyl-5-nitrobenzonitrile Topic: Improving yield in Nucleophilic Aromatic Substitution (SNAr) reactions. Substrate: 2-Methanesulfonyl-5-nitrobenzonitrile...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing SNAr Reactions of 2-Methanesulfonyl-5-nitrobenzonitrile

Topic: Improving yield in Nucleophilic Aromatic Substitution (SNAr) reactions. Substrate: 2-Methanesulfonyl-5-nitrobenzonitrile (CAS: 180297-57-8).[1][2][3] Audience: Researchers, Process Chemists, and Drug Development Professionals.

Executive Summary & Reactivity Profile

The Molecule: 2-Methanesulfonyl-5-nitrobenzonitrile is a "super-electrophile" for SNAr reactions.[4] The leaving group, a methanesulfonyl moiety (-SO₂Me), is positioned at C2. This position is electronically activated by two powerful electron-withdrawing groups (EWGs):

  • Ortho-Cyano (-CN): Provides inductive withdrawal (-I) and resonance stabilization of the transition state.[4]

  • Para-Nitro (-NO₂): Provides strong resonance withdrawal (-M), effectively delocalizing the negative charge in the Meisenheimer complex.[4]

The Challenge: While high reactivity is advantageous, it often leads to "hot" chemistry—uncontrolled exotherms, hydrolysis, and impurity profiles that degrade yield. The primary failure mode is not a lack of reactivity, but rather over-reactivity leading to side reactions like nitrile hydrolysis or competitive attack at the nitro group.

Troubleshooting Guide (Q&A Format)

Q1: My reaction conversion is high (>95%), but the isolated yield is low (<50%). Where is my product? Diagnosis: This discrepancy usually indicates workup losses or degradation during isolation, rather than reaction failure.

  • Cause 1: Hydrolysis to Amide/Acid. If you used strong aqueous base (NaOH, KOH) or high heat (>80°C), the nitrile (-CN) likely hydrolyzed to the primary amide or carboxylic acid. These are highly polar and may wash into the aqueous layer during extraction.

  • Cause 2: "Phenol" Formation. Traces of water in the solvent can act as a nucleophile, displacing the -SO₂Me group to form 2-hydroxy-5-nitrobenzonitrile .[4] This phenol is acidic (pKa ~6-7 due to EWGs) and will remain in the basic aqueous layer during extraction.

  • Solution:

    • Acidify the Aqueous Layer: Before discarding the aqueous wash, acidify to pH 3-4 and re-extract with EtOAc.[4] If the "missing" mass returns, your product hydrolyzed or you formed the phenol.

    • Switch Bases: Use non-nucleophilic, organic bases like DIPEA (Hünig's base) or inorganic carbonates (K₂CO₃) instead of hydroxides.

Q2: I see a persistent impurity at RRT 0.85 (relative to product) by HPLC. What is it? Diagnosis: This is likely the 2-hydroxy-5-nitrobenzonitrile (hydrolysis of the leaving group) or a product of denitration .

  • Mechanism: The -SO₂Me group is an excellent leaving group, but the -NO₂ group at C5 is also activated (meta to CN, para to SO₂Me).[4] While C2 is more reactive, very "hard" nucleophiles (like alkoxides) or high temperatures can attack C5, displacing the nitro group.

  • Solution:

    • Lower Temperature: Run the reaction at 0°C to RT initially. Only heat if absolutely necessary.

    • Dry Solvents: Ensure DMSO/DMF is anhydrous (<0.1% water) to prevent competitive hydrolysis.

Q3: The reaction mixture turns black/tarry immediately upon adding the base. Diagnosis: Decomposition via polymerization or oxidation of the Meisenheimer complex.

  • Cause: Nitro-aromatics are prone to single-electron transfer (SET) side reactions in the presence of strong bases, leading to radical anions and polymerization.[4]

  • Solution:

    • Degas Solvents: Sparge reaction solvents with Nitrogen/Argon for 15 minutes before use.[4]

    • Order of Addition: Dissolve the substrate and nucleophile first, then add the base slowly. This keeps the concentration of the active deprotonated nucleophile controlled.

Q4: Can I use ethanol or methanol as a solvent? Diagnosis: Risky.[4]

  • Issue: Primary alcohols can act as competitive nucleophiles (forming the ether product) if the amine nucleophile is sterically hindered or weak.

  • Solution: Use aprotic solvents (DMSO, DMF, NMP, Acetonitrile). If protic solvent is required for solubility, use Isopropanol (secondary alcohol, less nucleophilic) or TFE (Trifluoroethanol).

Optimized Experimental Protocols

Protocol A: Aminolysis (Primary/Secondary Amines)

For coupling amines to 2-Methanesulfonyl-5-nitrobenzonitrile.[4]

Reagents:

  • Substrate (1.0 equiv)

  • Amine Nucleophile (1.1 equiv)[4]

  • Base: DIPEA (1.2 equiv) or K₂CO₃ (1.5 equiv, micronized)[4]

  • Solvent: DMSO (anhydrous) or Acetonitrile (0.2 M concentration)[4]

Step-by-Step:

  • Preparation: Charge a reaction vial with the substrate (1.0 equiv) and a magnetic stir bar.

  • Dissolution: Add anhydrous DMSO (5 mL per gram of substrate). Stir until fully dissolved.

  • Nucleophile Addition: Add the amine (1.1 equiv). Note: If the amine is a hydrochloride salt, increase base to 2.5 equiv.

  • Base Addition: Add DIPEA dropwise at Room Temperature (20-25°C).

    • Observation: A color change (often yellow to orange/red) indicates the formation of the Meisenheimer complex.

  • Reaction: Stir at RT for 1-4 hours. Monitor by TLC/LCMS.

    • Checkpoint: If <50% conversion after 4 hours, heat to 40°C. Do not exceed 60°C unless necessary.

  • Workup:

    • Pour mixture into 10 volumes of ice-water.

    • Stir vigorously. The product often precipitates as a solid.

    • Filter and wash with water to remove DMSO and methanesulfinic acid byproducts.

    • If no precipitate: Extract with EtOAc, wash organic layer with water (x3) and Brine (x1).

Protocol B: Etherification (Phenols/Alcohols)

For coupling phenols or alcohols.[4]

Reagents:

  • Substrate (1.0 equiv)

  • Alcohol/Phenol (1.05 equiv)[4]

  • Base: Cs₂CO₃ (1.2 equiv) or NaH (1.1 equiv - requires 0°C start)[4]

  • Solvent: DMF or NMP (anhydrous)

Step-by-Step:

  • Activation: In a separate vial, dissolve the phenol/alcohol in DMF. Add the base (Cs₂CO₃) and stir for 15 mins to generate the alkoxide/phenoxide.

  • Coupling: Add the substrate solution (in DMF) slowly to the alkoxide mixture at 0°C.

    • Reasoning: Adding substrate to the base ensures the nucleophile is always in excess relative to the local concentration of substrate, preventing bis-addition or side reactions.[4]

  • Reaction: Allow to warm to RT. Stir for 2-6 hours.

  • Quench: Quench with saturated NH₄Cl solution (not HCl, to avoid nitrile hydrolysis).

Mechanistic Visualization

The following diagram illustrates the SNAr pathway, highlighting the critical Meisenheimer intermediate and the competitive hydrolysis pathway.

SNAr_Mechanism Substrate Substrate (2-Ms-5-NO2-PhCN) Transition Meisenheimer Complex (Resonance Stabilized) Substrate->Transition Attack at C2 (Rate Determining) HydrolysisProd Phenol Impurity (2-OH-5-NO2-PhCN) Substrate->HydrolysisProd Competitive Hydrolysis Nu Nucleophile (Nu-H) Nu->Transition Product SɴAr Product (2-Nu-5-NO2-PhCN) Transition->Product Elimination LeavingGroup Leaving Group (MeSO₂⁻) Transition->LeavingGroup Water H₂O / OH⁻ (Impurity) Water->HydrolysisProd

Caption: The SNAr mechanism proceeds via addition of the nucleophile to C2, forming a resonance-stabilized Meisenheimer complex, followed by the rapid elimination of the methanesulfinate anion.[5] Water competes to form the phenol impurity.

Data & Reference Tables

Table 1: Solvent Selection Guide for SNAr

SolventRate EnhancementSolubilityWorkup DifficultyRecommended For
DMSO High (+++++)ExcellentModerate (High BP)Difficult substrates, weak nucleophiles.[4]
DMF High (++++)GoodModerate (Water wash)Standard reactions.
Acetonitrile Medium (+++)ModerateEasy (Evaporation)Highly reactive amines; avoiding hydrolysis.
THF Low (+)GoodEasyNot recommended (too slow for this substrate).

Table 2: Leaving Group Ability in SNAr (Activated Systems)

GroupRelative Rate (Approx)Comments
-F 1000Excellent due to high electronegativity (stabilizes intermediate).[4]
-SO₂Me 500-800 Excellent. Comparable to F. Better than NO₂.
-NO₂ 100Good, but displacement is a side-reaction (denitration).[4]
-Cl / -Br 1Standard, but much slower than Sulfones or Fluorides.[4]

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[6][7][8][9][10][11] Chemical Reviews. (Classic review establishing the SNAr mechanism and leaving group order).

  • Rohrbach, S., Smith, A. J., &jhb, J. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. (Discusses aqueous SNAr and hydrolysis competition).

  • Makosza, M. (2017).[6] Nucleophilic Aromatic Substitution, General Corrected Mechanism.[6] Organic & Medicinal Chemistry International Journal.[6] (Mechanistic insights into sigma-complexes).

  • Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fancy Novelty or Useful Tool? (Context on leaving group ability F vs SO2R).

  • ChemicalBook. (2023). 2-Methanesulfonyl-5-nitrobenzonitrile Product Properties. (Substrate verification).

Sources

Optimization

Technical Support: Optimizing S_NAr Reactions with 2-Methanesulfonyl-5-nitrobenzonitrile

Product: 2-Methanesulfonyl-5-nitrobenzonitrile (CAS: 22821-77-8) Application: Intermediate for kinase inhibitors, antipsychotics, and high-performance polymers. Reactivity Profile: Highly activated S_NAr electrophile (Su...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-Methanesulfonyl-5-nitrobenzonitrile (CAS: 22821-77-8) Application: Intermediate for kinase inhibitors, antipsychotics, and high-performance polymers. Reactivity Profile: Highly activated S_NAr electrophile (Super-electrophile).

Executive Summary: The "Super-Leaving Group" Dynamic

Researchers often underestimate the reactivity of the 2-methanesulfonyl (mesyl) group in this scaffold. Unlike chlorobenzenes which require forcing conditions, the combination of the ortho-cyano and para-nitro groups makes the methanesulfonyl moiety an exceptional nucleofuge (leaving group).

While this allows for rapid reactions under mild conditions, it introduces a specific set of failure modes—primarily competitive hydrolysis and nucleophile degradation . This guide addresses the low conversion and impurity profiles unique to this "super-electrophile."

Part 1: Troubleshooting Guide (Q&A)

Q1: My reaction stalls at 60-70% conversion. Adding more heat turns the mixture black. What is happening?

Diagnosis: You are likely experiencing Nucleophile Depletion or Base-Induced Degradation , not a lack of reactivity. Technical Insight: The methanesulfonyl group is highly electron-withdrawing. If you use a primary amine nucleophile with a strong inorganic base (e.g.,


, 

) at high temperatures (>80°C), the base may deprotonate the product or the starting material's aromatic ring, leading to polymerization (dark tar). Furthermore, if your nucleophile is volatile or unstable, it may degrade before the reaction completes.

Corrective Action:

  • Lower the Temperature: This reaction often proceeds at Room Temperature (20-25°C) or mild heat (40°C) in polar aprotic solvents.

  • Change the Base: Switch to a non-nucleophilic organic base like DIPEA (Hünig's base) or 2,6-Lutidine . These minimize side reactions compared to carbonate bases.

  • Stoichiometry: Ensure a 1.1 – 1.2 equivalent excess of the nucleophile.

Q2: I see a significant impurity peak at [M-62] in my LCMS. It does not disappear with time.

Diagnosis: Hydrolysis of the Leaving Group (Formation of 2-hydroxy-5-nitrobenzonitrile). Technical Insight: The sulfonyl group is so reactive that trace water in your solvent acts as a competitive nucleophile. The resulting phenol (2-hydroxy-5-nitrobenzonitrile, MW ~164 Da) is unreactive toward further substitution and acts as a reaction sink.

  • Math: Starting Material (226 Da) –

    
     (79) + OH (17) = 164 Da (Net loss of 62 Da).
    

Corrective Action:

  • Solvent Grade: Use Anhydrous DMF, DMSO, or NMP packed under argon.

  • Reagent Drying: Dry your inorganic bases (

    
    ) in an oven before use.
    
  • Concentration: Run the reaction at a higher concentration (0.5 M – 1.0 M). Higher concentration favors the bimolecular reaction with your amine over the pseudo-first-order reaction with trace water.

Q3: Can I use Methanol or Ethanol as a solvent to improve solubility?

Diagnosis: Solvolysis Risk. Technical Insight: Alcoholic solvents are risky. Alkoxides are stronger nucleophiles than many amines. Even neutral alcohols can slowly displace the sulfonyl group to form the alkoxy ether (e.g., 2-methoxy-5-nitrobenzonitrile), especially if the reaction is slow or heated.

Corrective Action:

  • Preferred Solvents: THF (if solubility permits), Acetonitrile, DMF, or DMSO.

  • If Alcohol is Mandatory: Use a hindered alcohol (e.g., Isopropanol, t-Amyl alcohol) and ensure the amine nucleophile is in large excess (2-3 equiv).

Part 2: Comparative Reactivity Data

The following table illustrates why the methanesulfonyl group requires different handling than the chloro- or fluoro- analogs you may be used to.

Table 1: Relative Leaving Group Ability in Activated S_NAr Systems

Leaving Group (at C-2)Relative Rate (

)
Primary Risk FactorRecommended Temp

(Mesyl)
~200 - 1000 Hydrolysis (Water sensitivity) 0°C – 40°C

(Fluoro)
~1 - 50High Cost / HF generation25°C – 80°C

(Chloro)
1 (Reference)Slow reaction / Requires forcing80°C – 120°C

(Thiomethyl)
< 0.01Extremely slow / Catalyst required>120°C (often fails)

Note: The mesyl group is approximately 850,000x more reactive than the unoxidized thiomethyl group [1].

Part 3: Validated Experimental Protocol

Objective: Synthesis of 2-(alkylamino)-5-nitrobenzonitrile via S_NAr displacement.

Reagents:

  • 2-Methanesulfonyl-5-nitrobenzonitrile (1.0 equiv)

  • Amine Nucleophile (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: Anhydrous THF or DMF (0.5 M concentration)

Step-by-Step Workflow:

  • Preparation: Flame-dry a reaction flask and cool under

    
     atmosphere.
    
  • Dissolution: Dissolve 2-Methanesulfonyl-5-nitrobenzonitrile in anhydrous THF (or DMF if solubility is poor).

    • Checkpoint: Ensure the solution is clear. If cloudy, filter before proceeding.

  • Addition: Add DIPEA followed by the dropwise addition of the Amine Nucleophile at 0°C .

    • Reasoning: The reaction is exothermic. Controlling the initial rate prevents thermal decomposition.

  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 2–4 hours.

    • Monitor: Check TLC/LCMS. If SM remains after 4 hours, heat gently to 40°C. Do not exceed 60°C.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash 2x with Water (to remove DIPEA salts and methanesulfinic acid byproduct).

    • Wash 1x with Brine.

    • Dry over

      
       and concentrate.
      

Part 4: Diagnostic Logic Pathways

Workflow 1: Troubleshooting Low Yields

Troubleshooting Start Reaction Analysis: Low Conversion / Yield CheckLCMS Check LCMS/TLC What is the major impurity? Start->CheckLCMS ImpurityA Product + SM only (Stalled Reaction) CheckLCMS->ImpurityA Reaction stops at 60% ImpurityB Peak at M-62 (Phenol Formation) CheckLCMS->ImpurityB Hydrolysis ImpurityC Black Tar / Multiple Spots CheckLCMS->ImpurityC Decomposition SolA Action: Increase Concentration Check Nucleophile Solubility ImpurityA->SolA SolB Action: Dry Solvent (Mol Sieves) Increase SM Concentration ImpurityB->SolB SolC Action: Lower Temp (<40°C) Switch to DIPEA (weaker base) ImpurityC->SolC

Caption: Diagnostic flowchart for identifying the root cause of reaction failure based on impurity profiles.

Workflow 2: Reaction Mechanism (S_NAr)

Mechanism SM Substrate: 2-Mesyl-5-Nitrobenzonitrile Complex Meisenheimer Complex (Stabilized by -NO2/-CN) SM->Complex Addition (Rate Limiting) Nu Nucleophile (H-Nu) Nu->Complex Prod Product: 2-Nu-5-Nitrobenzonitrile Complex->Prod Elimination (Fast) LG Leaving Group: Methanesulfinate (MeSO2-) Complex->LG

Caption: The S_NAr Addition-Elimination pathway. The rate-limiting step is the nucleophilic attack, heavily influenced by steric hindrance.

References

  • National Institutes of Health (NIH). (2025). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

  • PubChem. (2025).[1] 2-Methyl-5-nitrobenzonitrile Compound Summary. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Vicarious Nucleophilic Substitution (VNS).[2] Retrieved from [Link]

Sources

Troubleshooting

Minimizing hydrolysis side reactions of 2-Methanesulfonyl-5-nitrobenzonitrile

< A Guide to Minimizing Hydrolysis Side Reactions Welcome to the technical support center for 2-Methanesulfonyl-5-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

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A Guide to Minimizing Hydrolysis Side Reactions

Welcome to the technical support center for 2-Methanesulfonyl-5-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the unwanted hydrolysis of the nitrile functional group during their experiments. The inherent reactivity of this molecule, driven by two potent electron-withdrawing groups, makes the nitrile carbon highly susceptible to nucleophilic attack by water. This guide provides in-depth, field-tested insights and protocols to ensure the integrity of your reactions.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Methanesulfonyl-5-nitrobenzonitrile so prone to hydrolysis?

The benzonitrile ring is substituted with two strong electron-withdrawing groups: a methanesulfonyl group (-SO2CH3) and a nitro group (-NO2). These groups significantly decrease the electron density on the aromatic ring, making the carbon atom of the nitrile group (C≡N) highly electrophilic. This heightened electrophilicity makes it a prime target for nucleophilic attack by water, leading to the formation of the corresponding benzamide and subsequently benzoic acid.[1][2]

Q2: Under what conditions is hydrolysis most likely to occur?

Hydrolysis of nitriles can be catalyzed by both acidic and basic conditions.[3][4][5][6][7]

  • Acidic Conditions: Protonation of the nitrile nitrogen makes the carbon atom even more electrophilic and susceptible to attack by weak nucleophiles like water.[5][7][8]

  • Basic Conditions: The strongly nucleophilic hydroxide ion (OH-) can directly attack the nitrile carbon.[5][8] For para-substituted benzonitriles, alkaline hydrolysis is often dominant at pH values above 8.[9]

Given the electron-deficient nature of 2-Methanesulfonyl-5-nitrobenzonitrile, hydrolysis can proceed even under mildly acidic or basic conditions, especially at elevated temperatures.

Q3: What are the primary products of hydrolysis?

The hydrolysis occurs in two main stages. The initial product is 2-Methanesulfonyl-5-nitrobenzamide. With continued exposure to hydrolytic conditions (e.g., prolonged heating in aqueous acid or base), the amide will be further hydrolyzed to 2-Methanesulfonyl-5-nitrobenzoic acid and ammonia (or an ammonium salt).[1][6]

Q4: Can I stop the hydrolysis at the amide stage?

Stopping the reaction at the amide intermediate is sometimes possible under milder basic conditions with careful control of temperature and reaction time.[3][7] However, in acidic conditions, isolating the amide is very difficult as it is readily hydrolyzed to the carboxylic acid.[3][7]

Troubleshooting Guide: Minimizing Unwanted Hydrolysis

This section addresses common issues encountered during reactions with 2-Methanesulfonyl-5-nitrobenzonitrile and provides actionable solutions.

Issue 1: Significant formation of 2-Methanesulfonyl-5-nitrobenzoic acid detected.

This indicates that complete hydrolysis of the nitrile group is occurring.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem High Yield of Benzoic Acid Derivative Cause1 Presence of Water (Reagents, Solvents, Atmosphere) Problem->Cause1 Cause2 Extreme pH (Strongly Acidic or Basic) Problem->Cause2 Cause3 High Reaction Temperature Problem->Cause3 Cause4 Prolonged Reaction Time Problem->Cause4 Solution1 Implement Strict Anhydrous Conditions Cause1->Solution1 Mitigates Solution2 Maintain Neutral or Near-Neutral pH Cause2->Solution2 Mitigates Solution3 Reduce Reaction Temperature Cause3->Solution3 Mitigates Solution4 Optimize Reaction Time Cause4->Solution4 Mitigates

Potential Cause Troubleshooting Step Rationale
Presence of Water Use Anhydrous Solvents and Reagents: Employ freshly distilled, anhydrous solvents (e.g., THF, Dioxane, Acetonitrile). Use reagents from freshly opened containers or dry them appropriately before use.Water is the primary reactant in the hydrolysis side reaction. Eliminating it from the reaction mixture is the most direct way to prevent hydrolysis.
Run Reactions Under Inert Atmosphere: Conduct the experiment under a dry, inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques or a glovebox.This prevents the introduction of atmospheric moisture into the reaction vessel.
Non-Neutral pH Avoid Strong Acids and Bases: If possible, design your synthetic route to avoid strongly acidic or basic conditions. If an acid or base is required, use the mildest possible reagent that will effect the desired transformation.Both strong acids and bases catalyze the hydrolysis of nitriles.[6][7]
Use Non-Nucleophilic Bases: If a base is necessary, consider using a non-nucleophilic, sterically hindered base (e.g., Proton Sponge, DBU) that is less likely to attack the nitrile group directly.These bases can deprotonate other species in the reaction without acting as a nucleophile towards the nitrile.
High Temperature Lower the Reaction Temperature: If the primary reaction allows, conduct it at a lower temperature (e.g., 0 °C or room temperature).Chemical reactions, including hydrolysis, are generally slower at lower temperatures.[10][11] This can provide a kinetic window where the desired reaction proceeds at a reasonable rate while hydrolysis is significantly suppressed.
Extended Reaction Time Monitor Reaction Progress: Closely monitor the reaction using an appropriate analytical technique (e.g., TLC, HPLC, GC). Quench the reaction as soon as the starting material is consumed.Prolonged exposure to even mildly hydrolytic conditions can lead to the accumulation of the undesired benzoic acid byproduct.
Issue 2: Formation of 2-Methanesulfonyl-5-nitrobenzamide is observed, but the carboxylic acid is not the intended product.

This indicates that partial hydrolysis is occurring.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Amide Byproduct Formation Cause1 Trace Water in Reaction Problem->Cause1 Cause2 Aqueous Workup Conditions Problem->Cause2 Cause3 Use of Protic Solvents Problem->Cause3 Solution1 Enhance Anhydrous Techniques Cause1->Solution1 Mitigates Solution2 Use Non-Aqueous Workup Cause2->Solution2 Mitigates Solution3 Switch to Aprotic Solvents Cause3->Solution3 Mitigates

Potential Cause Troubleshooting Step Rationale
Trace Water Employ Molecular Sieves: Add activated molecular sieves (e.g., 3Å or 4Å) to the reaction solvent to scavenge any trace amounts of water.Molecular sieves are highly effective at removing residual water from solvents and reaction mixtures.
Aqueous Workup Perform a Non-Aqueous Workup: If the reaction products and impurities have suitable properties, consider a non-aqueous workup. This could involve filtering the reaction mixture through a plug of silica gel or celite and removing the solvent under reduced pressure.The workup step is a common point for the introduction of water, which can cause hydrolysis, especially if the reaction mixture is acidic or basic.
Solvent Choice Switch to Polar Aprotic Solvents: Use polar aprotic solvents like DMF, DMSO, or acetonitrile.[12][13][14]Polar protic solvents (e.g., alcohols, water) can participate in hydrogen bonding and may act as a proton source, facilitating hydrolysis. Aprotic solvents do not have acidic protons and are less likely to promote this side reaction.[12][13]

Experimental Protocols

Protocol 1: General Procedure for Running a Moisture-Sensitive Reaction with 2-Methanesulfonyl-5-nitrobenzonitrile

This protocol outlines a general setup for a reaction where the exclusion of water is critical.

  • Glassware Preparation:

    • All glassware (reaction flask, condenser, dropping funnel, etc.) should be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum immediately before use.

    • Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent and Solvent Preparation:

    • Use a high-purity grade of 2-Methanesulfonyl-5-nitrobenzonitrile. If necessary, dry it in a vacuum oven before use.

    • Use freshly opened anhydrous solvents or solvents dispensed from a solvent purification system.

    • Liquid reagents should be added via a dry syringe. Solid reagents should be added under a positive pressure of inert gas.

  • Reaction Setup:

    • Set up the reaction under a positive pressure of nitrogen or argon using a bubbler or balloon.

    • If the reaction requires heating, use an oil bath with a temperature controller. For cooling, use an ice-water, ice-salt, or dry ice-acetone bath.

  • Execution:

    • Dissolve the 2-Methanesulfonyl-5-nitrobenzonitrile in the anhydrous solvent under an inert atmosphere.

    • Add other reagents slowly via syringe or dropping funnel.

    • Maintain the inert atmosphere throughout the reaction.

  • Monitoring and Workup:

    • Monitor the reaction by withdrawing small aliquots with a syringe and quenching them into a vial for TLC or HPLC analysis.

    • Upon completion, cool the reaction to room temperature.

    • If a non-aqueous workup is possible, filter the reaction mixture through a pad of celite or silica gel, washing with anhydrous solvent.

    • If an aqueous workup is unavoidable, perform it quickly at low temperatures (e.g., with ice-cold, pH-neutral water or brine) to minimize contact time.

References

  • Larson, A. M., et al. (n.d.). Hydrolysis of para‐substituted benzonitriles in water. Environmental Toxicology and Chemistry. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-(Methylsulfonyl)phenoxy)-5-nitrobenzonitrile. Available at: [Link]

  • Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Available at: [Link]

  • Almac. (2023). Reaction Chemistry & Engineering. Available at: [Link]

  • Spycher, S., et al. (2017). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Science: Processes & Impacts. Available at: [Link]

  • Chegg.com. (2021). Solved BASIC HYDROLYSIS OF BENZONITRILE ON od NH, 1. aq.. Available at: [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Available at: [Link]

  • Bentham Science. (2015). Indirect Electrochemical Synthesis of 2-nitro-4-methylsulfonyl Benzoic Acid Mediated by Cr. Available at: [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. Available at: [Link]

  • Chemistry Steps. (2024). Reactions of Nitriles. Available at: [Link]

  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Available at: [Link]

  • Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. Available at: [Link]

  • ChemTalk. (2023). Polar Protic and Aprotic Solvents. Available at: [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]

  • EBSCO. (n.d.). Nitriles | Chemistry | Research Starters. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride.... Available at: [Link]

  • MDPI. (2019). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Available at: [Link]

  • Google Patents. (n.d.). JPH05194363A - Production of 2-methyl-5-nitrobenzenesulfonic acid and its sodium salt.
  • De Gruyter. (n.d.). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). Available at: [Link]

  • PubMed. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Available at: [Link]

  • ResearchGate. (n.d.). Chemical Reactions at Very Low Temperatures. Available at: [Link]

  • Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
  • ChemSynthesis. (2025). 2-methoxy-5-nitrobenzonitrile. Available at: [Link]

  • Google Patents. (n.d.). US4209631A - Process for the safe nitration of 2-methylimidazole.
  • PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile. Available at: [Link]

  • JILA, University of Colorado Boulder. (2023). Reactions of Acetonitrile with Trapped, Translationally Cold Acetylene Cations. Available at: [Link]

  • Capot Chemical. (2015). MSDS of 2-Hydroxy-5-nitrobenzonitrile. Available at: [Link]

  • University of Southampton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. ePrints Soton. Available at: [Link]

Sources

Optimization

Optimizing temperature for amine displacement of 2-methanesulfonyl group

Technical Support Center: Optimizing Amine Displacement of 2-Methanesulfonyl Groups To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide for Sulfone Disp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Amine Displacement of 2-Methanesulfonyl Groups

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide for


 Sulfone Displacement Protocols

Executive Summary

The displacement of a 2-methanesulfonyl (


, mesyl) group by an amine is a cornerstone transformation in medicinal chemistry, particularly for functionalizing heterocycles like pyrimidines, purines, and quinazolines. While the methanesulfonyl group is a superior leaving group (nucleofuge) compared to halides in many 

contexts due to its high electron-withdrawing capacity, its reactivity renders it susceptible to specific failure modes—hydrolysis, regioselectivity erosion, and transamination.

This guide moves beyond basic procedures to address the thermodynamic and kinetic nuances of optimizing this reaction.

Module 1: The Temperature Landscape

The Core Dilemma: Temperature control in sulfone displacement is a balance between overcoming the activation energy (


) of the Meisenheimer complex formation (rate-determining step) and preventing the degradation of the sulfinate leaving group or the substrate.
Temperature Optimization Matrix
Substrate ReactivityElectronic EnvironmentRecommended T (°C)Solvent SystemCritical Risk
Highly Activated Pyrimidine/Triazine with add'l EWG (e.g.,

,

)
0°C to 25°C THF, DCM, or DMFOver-reaction (bis-substitution)
Standard Heterocycle 2-Mesylpyrimidine, Quinazoline, Purine40°C to 80°C DMSO, NMP, or DioxaneHydrolysis of sulfone to

Deactivated/Hindered Electron-rich rings or sterically bulky amines100°C to 140°C DMSO (sealed tube) or MicrowavePolymerization, Amine oxidation

Expert Insight: Unlike halides, the methanesulfonyl group is bulky. If your nucleophile (amine) is also bulky (e.g., tert-butylamine or a spiro-cycle), steric repulsion in the transition state will drastically raise the


. In these cases, microwave irradiation  is often superior to conventional heating because it provides rapid, uniform heating that minimizes the time window for side reactions [1].

Module 2: Troubleshooting & FAQs

Q1: My reaction shows complete consumption of starting material, but the major product is the hydroxyl (hydrolysis) derivative. Why?

Diagnosis: "Wet" conditions at high temperature. The Mechanism: The methanesulfonyl group is so electron-deficient that water (even trace amounts in hygroscopic solvents like DMSO) acts as a competitive nucleophile. The Fix:

  • Dry Solvents: Use anhydrous DMSO or NMP stored over molecular sieves.

  • Lower Temperature: Hydrolysis often has a higher

    
     than aminolysis with good nucleophiles. Reducing T by 20°C can shift the ratio.
    
  • Amine Excess: Increase amine equivalents (from 1.5 eq to 3.0 eq) to statistically outcompete water.

Q2: I have a chloro-substituent on the ring. The amine displaced the chloride instead of the sulfone. How do I fix the regioselectivity?

Diagnosis: Mismatched Hard/Soft interactions or Steric Control. The Science: generally,


 is a better leaving group than 

in

due to greater stabilization of the anionic intermediate. However, sterics can flip this.
  • Primary Amines: Usually displace the sulfone (2-position) preferentially.

  • Secondary/Hindered Amines: May displace the chloride (4- or 6-position) if the sulfone is sterically crowded [2]. The Fix:

  • Lower the Temperature: Regioselectivity is often kinetically controlled.[1] Lowering T (0°C

    
     RT) favors the most electronically activated position (usually the sulfone).
    
  • Change Solvent: Switch from polar aprotic (DMSO) to less polar (THF). This destabilizes the transition state, making the reaction more selective for the lowest energy pathway.

Q3: The reaction stalls at 60% conversion. Adding more heat just creates black tar.

Diagnosis: Product Inhibition or Methanesulfinic Acid poisoning. The Mechanism: The leaving group is the methanesulfinate anion (


). In the presence of protons, this forms methanesulfinic acid, which can protonate your amine nucleophile, deactivating it.
The Fix: 
  • Scavenger Base: Ensure you have 2-3 equivalents of DIPEA (Hünig's base) or inorganic base (

    
    ).
    
  • Leaving Group Trapping: In extreme cases, the sulfinate anion can re-attack. This is rare but reversible.

Module 3: Standardized Protocol (The "Golden Path")

Context: Displacement of 2-methanesulfonylpyrimidine with a secondary amine.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 – 1.5 equiv

  • Base: DIPEA (2.0 equiv) or

    
     (1.5 equiv)
    
  • Solvent: Anhydrous DMSO (0.2 M concentration)

Procedure:

  • Preparation: Charge the reaction vessel with the sulfone substrate and anhydrous DMSO. Stir until fully dissolved.

    • Checkpoint: If the substrate is not soluble at RT, mild heating (35°C) is permitted before adding the amine.

  • Addition: Add the base followed by the amine dropwise.

    • Why? Adding the amine to a basic solution prevents immediate protonation of the amine by any residual acid.

  • Reaction: Heat to 65°C (oil bath internal temp). Monitor by LCMS at 1 hour.

    • Target: Look for the mass of Product (

      
      ) and the disappearance of Substrate (
      
      
      
      ).
    • Note: The methanesulfinate byproduct is water-soluble and will not be seen in organic extraction.

  • Workup: Dilute with EtOAc. Wash 3x with water (to remove DMSO and sulfinate salts) and 1x with brine. Dry over

    
    .
    

Module 4: Visualization of Reaction Dynamics

Figure 1: Mechanistic Pathway & Failure Modes

This diagram illustrates the


 addition-elimination mechanism and the specific points where temperature induces side reactions.

SNAr_Mechanism Reactants Substrate (-SO2Me) + Amine (R-NH2) TS1 Transition State 1 (High Energy) Reactants->TS1 Activation Energy Decomp Polymerization/Tars (Caused by Extreme T) Reactants->Decomp  >120°C Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate Product Product (-NHR) + MeSO2- Intermediate->Product Elimination of MeSO2- Hydrolysis Hydrolysis Product (-OH) (Caused by H2O/High T) Intermediate->Hydrolysis  + H2O (Wet Solvent)

Caption: The


 pathway showing the critical Meisenheimer intermediate. Red dashed lines indicate temperature-dependent failure modes.
Figure 2: Troubleshooting Decision Tree

Follow this logic flow to optimize reaction conditions based on observed results.

Troubleshooting_Tree Start Start: Standard Protocol (65°C, DMSO, 2h) CheckLCMS Check LCMS/TLC Start->CheckLCMS NoRxn No Reaction (SM Recovered) CheckLCMS->NoRxn SM only Messy Complex Mixture (Tars/Impurities) CheckLCMS->Messy Many peaks Hydrolysis Hydrolysis Product (-OH observed) CheckLCMS->Hydrolysis Mass = SM - 78 + 17 Success Product Formed (>90% Conv.) CheckLCMS->Success Clean IncreaseT Increase T to 90°C or Switch to NMP NoRxn->IncreaseT LowerT Lower T to 25-40°C Check O2 exclusion Messy->LowerT DrySolvent Use Fresh Anhydrous DMSO Increase Amine Equiv. Hydrolysis->DrySolvent Microwave Try Microwave (120°C, 10 min) IncreaseT->Microwave Still no rxn

Caption: Logic flow for diagnosing yield issues. "SM" = Starting Material.[2] Mass shift -78 + 17 corresponds to loss of SO2Me and gain of OH.

References

  • Vertex AI Search. (2021). Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. Organic Process Research & Development. 3[4][3][5]

  • Baiazitov, R., et al. (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate / Synthesis. 6

  • KPU Pressbooks. (n.d.). Nucleophilic Aromatic Substitution: SNAr Mechanism and Leaving Group Effects. 1[4][3][5][7]

  • Thieme Connect. (2016). Recent Advances in the Synthesis and Reactivity of Sulfones. 8

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methanesulfonyl-5-nitrobenzonitrile

Ticket ID: #PUR-MSNB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encountering purity issues with crude 2-Methanesulfonyl-5-nitrobenzonitrile (C...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-MSNB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering purity issues with crude 2-Methanesulfonyl-5-nitrobenzonitrile (CAS: 63697-99-0). This compound is a highly polar, electron-deficient arene typically synthesized via nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitrobenzonitrile with sodium methanesulfinate, or via oxidation of the corresponding sulfide.

The purification strategy depends entirely on the nature of the impurity. We have categorized the troubleshooting into three specific modules based on the impurity profile.

Module 1: The Triage (Impurity Identification)

Q: My crude solid is "sticky" or the mass balance is >100%. What is wrong? A: You likely have trapped Inorganic Salts .

  • The Culprit: Unreacted Sodium Methanesulfinate (NaSO2Me) or Sodium Chloride (NaCl).

  • Diagnostic: These salts are insoluble in organic solvents (DCM, EtOAc) but soluble in water. An ash test or simple silver nitrate test on the aqueous washings will confirm halides.

  • Solution: Proceed to Protocol A (Aqueous Slurry) .

Q: My product has a lower melting point and shows a less polar spot on TLC. A: You have Unreacted Starting Material .

  • The Culprit: 2-Chloro-5-nitrobenzonitrile (or the Fluoro analog).

  • Diagnostic: The starting material is significantly less polar than the sulfone product.

  • Solution: Proceed to Protocol B (Recrystallization) .

Q: I see a new, highly polar spot, and my yield is dropping. A: You have Hydrolysis Byproducts .

  • The Culprit: 2-Methanesulfonyl-5-nitrobenzamide (partial hydrolysis) or the benzoic acid derivative.

  • Cause: Exposure to strong base (NaOH/KOH) at high temperatures (>60°C) or prolonged acidic exposure.

  • Solution: Preventative measures are required; purification requires column chromatography (Protocol C).

Module 2: Removing Inorganic Salts (Protocol A)

Context: Sodium methanesulfinate is highly water-soluble (~50 g/100 mL), whereas your target nitrile is practically insoluble in cold water.

The "Cold Slurry" Protocol:

  • Grind: Finely grind the crude filter cake. Clumps trap salts.

  • Slurry: Suspend the solid in deionized water (10 mL per gram of solid).

  • Agitate: Stir vigorously for 30 minutes at ambient temperature (20–25°C) .

    • Warning: Do NOT heat above 40°C. The electron-deficient nitrile ring is susceptible to hydrolysis in hot aqueous media, especially if trace base is present [1].

  • Filter: Filter off the solid and wash with fresh water until the filtrate pH is neutral and halide-free (AgNO3 test).

  • Dry: Vacuum dry at 45°C.

Module 3: Removing Organic Impurities (Protocol B)

Context: The sulfone moiety makes the product significantly more polar and higher melting than the chloro-starting material. We exploit this solubility differential.

Solubility Profile:

Solvent 2-Methanesulfonyl-5-nitrobenzonitrile 2-Chloro-5-nitrobenzonitrile (Impurity)
Water Insoluble Insoluble
Ethanol Sparingly Soluble (Cold) / Soluble (Hot) Soluble (Cold)
Acetone Soluble Soluble

| Toluene | Insoluble | Soluble |

Recrystallization Workflow (Ethanol/Acetone System): This method uses a "solvent-antisolvent" logic modified for polarity.

  • Dissolution: Place crude solid in a flask. Add Acetone dropwise with heating (50°C) until just dissolved.

  • Displacement: Slowly add hot Ethanol (approx. 2x the volume of acetone).

  • Concentration: Boil off the acetone (lower BP: 56°C) gently until the solution becomes slightly turbid.

  • Crystallization: Remove heat. Allow to cool slowly to room temperature. The highly polar sulfone will crystallize; the less polar chloro-impurity remains in the ethanol mother liquor.

  • Filtration: Collect crystals. Wash with cold Ethanol .

Visualizing the Workflow:

Recrystallization Start Crude Solid (Sulfone + Chloro-SM) Step1 Dissolve in Min. Hot Acetone (Both Soluble) Start->Step1 Step2 Add Hot Ethanol (Co-solvent) Step1->Step2 Step3 Evaporate Acetone (Displacement) Step2->Step3 Decision Turbidity Reached? Step3->Decision Decision->Step3 No Cool Slow Cool to RT (Sulfone Crystallizes) Decision->Cool Yes Filter Filter & Wash (Cold EtOH) Cool->Filter Waste Mother Liquor (Contains Chloro-SM) Filter->Waste Filtrate Product Pure Product (>98% HPLC) Filter->Product Solid

Caption: Selective recrystallization exploiting the solubility difference between the polar sulfone product and the lipophilic starting material.

Module 4: Advanced Troubleshooting (FAQs)

Q: I synthesized this via oxidation of the sulfide (2-methylsulfanyl-5-nitrobenzonitrile), but I still see sulfide in the product. Can I separate them? A: Separation is difficult because both are solids with similar solubilities.

  • The Fix: Do not attempt to separate. Instead, drive the reaction to completion .

  • Protocol: Re-dissolve the crude material in Acetic Acid. Add an excess (2.0 eq) of 30% H2O2 and heat to 70°C for 2 hours. The sulfide will quantitatively convert to the sulfone [2].

Q: Why is my product turning brown during drying? A: Nitro-aromatics are heat-sensitive, especially in the presence of trace alkali.

  • The Fix: Ensure your final wash was neutral (pH 7). Dry under high vacuum at lower temperatures (<45°C) rather than in a convection oven.

Q: Can I use Column Chromatography? A: Yes, but it is resource-intensive for this scale.

  • Stationary Phase: Silica Gel (Standard).

  • Mobile Phase: DCM:Methanol (98:2) or Hexane:Ethyl Acetate (1:1).[1]

  • Order of Elution:

    • 2-Chloro-5-nitrobenzonitrile (Fastest, High Rf)

    • 2-Methanesulfonyl-5-nitrobenzonitrile (Product, Mid Rf)

    • 2-Methanesulfonyl-5-nitrobenzamide (Hydrolysis impurity, Slowest, Low Rf)

References
  • BenchChem Protocols. (2025). Synthesis of 2-Chloro-5-nitrobenzamide via Hydrolysis. Retrieved from

  • PrepChem. (n.d.). Synthesis of 2-(4-(Methylsulfonyl)phenoxy)-5-nitrobenzonitrile. (Demonstrates oxidation of sulfide to sulfone using H2O2/AcOH). Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for 2-Methyl-5-nitrobenzonitrile. Retrieved from

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Optimization

Technical Support Center: Selective Reduction of 2-Methanesulfonyl-5-nitrobenzonitrile

Executive Summary You are attempting to reduce the nitro group at the C5 position of 2-Methanesulfonyl-5-nitrobenzonitrile to an aniline, while preserving two sensitive functionalities: the nitrile (cyano) group at C1 an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are attempting to reduce the nitro group at the C5 position of 2-Methanesulfonyl-5-nitrobenzonitrile to an aniline, while preserving two sensitive functionalities: the nitrile (cyano) group at C1 and the methylsulfone at C2.

While often termed "regioselectivity" (selecting between positions), this is fundamentally a chemoselectivity challenge. The thermodynamic instability of the nitro group allows for reduction, but the kinetic windows for reducing the nitrile (to a primary amine) or hydrolyzing it (to an amide) are narrow. Furthermore, the electron-deficient ring (activated by the sulfone) makes the system prone to Nucleophilic Aromatic Substitution (


).

This guide prioritizes the Iron/Acid (Béchamp) method as the "Gold Standard" for reliability, while providing troubleshooting for Catalytic Hydrogenation for those requiring scalable, metal-free workups.

Part 1: The "Gold Standard" Protocol (Fe/AcOH)

Recommended for: High selectivity, small-to-mid scale, and preserving the nitrile.

The use of zero-valent iron (


) in acidic media is the most robust method to avoid touching the nitrile or sulfone.
Standard Operating Procedure (SOP)
  • Stoichiometry: Use 3–5 equivalents of Iron powder (

    
    ) and 5–10 equivalents of Acetic Acid (AcOH) or Ammonium Chloride (
    
    
    
    ).[1]
  • Solvent System: Ethanol/Water (3:1) or Ethyl Acetate/Water (biphasic).

  • Temperature: 60–80°C (Reflux).

Step-by-Step Workflow
  • Dissolve 2-Methanesulfonyl-5-nitrobenzonitrile (1.0 eq) in Ethanol/Water (3:1 v/v).

  • Add Ammonium Chloride (

    
    , 5.0 eq) or Acetic Acid  (5.0 eq).
    
    • Note:

      
       is milder and prevents nitrile hydrolysis better than AcOH.
      
  • Add Iron Powder (325 mesh, 4.0 eq) in portions to control exotherm.

  • Heat to 70°C with vigorous stirring (mechanical stirring recommended due to slurry).

  • Monitor via HPLC/TLC every 30 mins. Look for the disappearance of the nitro peak and appearance of the fluorescent amine.

  • Workup: Filter hot through Celite (to remove iron oxides). Wash cake with EtOAc. Neutralize filtrate with saturated

    
    .
    

Part 2: Troubleshooting & FAQs

Category A: Over-Reduction (Nitrile Loss)

Q: I see a side product with M+4 mass units. Did I reduce the nitrile? A: Yes. If you used Catalytic Hydrogenation (


, Pd/C), you likely reduced the nitrile to a primary amine (benzylamine type).[2]
  • Root Cause: Palladium is an excellent catalyst for nitrile reduction, especially in neutral solvents.

  • Correction:

    • Switch to Fe/AcOH (Method above).

    • Poison the Catalyst: If you must use hydrogenation, use Sulfided Platinum on Carbon (Pt(S)/C) . It is highly selective for nitro groups and inert toward nitriles.[3]

    • Acidic Additive: Run the hydrogenation in the presence of 1-2 eq of HCl or

      
      . Protonating the amine product prevents it from poisoning the catalyst, but paradoxically, acidic media often slows down nitrile reduction relative to nitro reduction on Pd surfaces.
      
Category B: Hydrolysis (Amide Formation)

Q: My nitrile converted to an amide (


). Why? 
A:  This is a hydrolysis side reaction, likely caused by high heat in the presence of water and acid/base.
  • Root Cause: The sulfone group at C2 makes the nitrile at C1 highly electrophilic. Heating in aqueous acid (Fe/AcOH/H2O) at >90°C can force hydration.

  • Correction:

    • Lower Temperature: Keep reaction

      
      .
      
    • Change Acid: Switch from Acetic Acid to Ammonium Chloride (

      
      ) . It provides the necessary proton source for the redox cycle but is not acidic enough to catalyze nitrile hydrolysis.
      
    • Reduce Water: Use dry Ethanol or Methanol as the primary solvent with minimal water.

Category C: Loss of Sulfone (SNAr)

Q: The sulfone group disappeared, and I see a methoxy/ethoxy ether. What happened? A: You triggered a Nucleophilic Aromatic Substitution (


).
  • Root Cause: The starting material has a nitro group (electron-withdrawing) and a sulfone (electron-withdrawing). The ring is extremely electron-deficient. If you used a nucleophilic solvent (like Methanol) with a strong base (like Methoxide or even Hydroxide during workup), the solvent displaced the sulfone.

  • Correction:

    • Avoid Alkoxides: Never use NaOMe/MeOH.

    • Mild Workup: When neutralizing the Fe reaction, use mild bicarbonate (

      
      ), not strong Caustic Soda (
      
      
      
      ), to avoid displacing the sulfone on any unreacted starting material.

Part 3: Visualizing the Selectivity Logic

The following diagram illustrates the competing pathways and the decision logic for selecting the correct reagent.

G Start Substrate: 2-Methanesulfonyl-5-nitrobenzonitrile Fe_Acid Method A: Fe / NH4Cl or AcOH (Dissolving Metal) Start->Fe_Acid Recommended H2_Pd Method B: H2 / Pd-C (Catalytic Hydrogenation) Start->H2_Pd High Risk Pt_S Method C: H2 / Pt(S)-C (Sulfided Platinum) Start->Pt_S Alternative Side_SNAr Side Product C: Sulfone Displacement (SNAr with Solvent) Start->Side_SNAr If Strong Base/Nucleophile (e.g., NaOMe) Target TARGET PRODUCT: 5-Amino-2-methanesulfonylbenzonitrile Fe_Acid->Target High Selectivity Side_Amide Side Product B: Benzamide Formation (Hydrolysis of CN) Fe_Acid->Side_Amide If T > 90°C or Strong Acid H2_Pd->Target Fast Side_Amine Side Product A: Benzylamine Formation (Over-reduction of CN) H2_Pd->Side_Amine Major Pathway Pt_S->Target Good Selectivity

Caption: Reaction pathway analysis showing the "Golden Route" (Fe/Acid) versus high-risk catalytic hydrogenation pathways.

Part 4: Analytical Data Summary

Use this table to verify your reaction outcome via LC-MS or NMR.

Functional GroupChange Expected1H NMR Signal Shift (approx.)Mass Spec (Δ)
Nitro (-NO2) Reduced to -NH2 Disappearance of low-field aromatic protons. New broad singlet (2H) at 4.0–6.0 ppm (

exchangeable).
M - 30 (loss of O2, gain H2) Note: Usually M-16+2 = M-14
Nitrile (-CN) Preserved Carbon signal ~117-119 ppm remains. No new CH2 signals.No Change
Sulfone (-SO2Me) Preserved Singlet ~3.1-3.3 ppm remains.No Change
Side Product: AmineReduced (-CH2NH2)Loss of CN. New CH2 doublet/singlet ~3.8 ppm.M + 4
Side Product: AmideHydrolyzed (-CONH2)Loss of CN. New amide protons (broad singlets) ~7.5 ppm.M + 18 (Water)

References

  • BenchChem. "Application Notes and Protocols for the Reduction of Nitro Groups to Amines." BenchChem Technical Library. Accessed 2026. Link

  • Cantillo, D., et al. "Selective Catalytic Hydrogenation of Nitriles to Primary Amines." Journal of the American Chemical Society. Link

  • Common Organic Chemistry. "Nitro Reduction: Iron (Fe) Conditions and Mechanisms." Common Organic Chemistry Database. Link

  • Royal Society of Chemistry. "Chemoselective reduction of nitro and nitrile compounds using Fe-based catalysts." RSC Advances. Link

  • National Institutes of Health (NIH). "Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles." PubMed Central. Link

Sources

Troubleshooting

Solving solubility issues of 2-Methanesulfonyl-5-nitrobenzonitrile in water

Executive Summary: The Challenge 2-Methanesulfonyl-5-nitrobenzonitrile (MSNB) represents a classic "brick dust" molecule in medicinal chemistry. Its poor aqueous solubility stems from a rigid aromatic lattice stabilized...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge

2-Methanesulfonyl-5-nitrobenzonitrile (MSNB) represents a classic "brick dust" molecule in medicinal chemistry. Its poor aqueous solubility stems from a rigid aromatic lattice stabilized by strong dipole-dipole interactions between the electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups, coupled with the bulky methanesulfonyl (-SO₂Me) moiety.

Critical Warning: Beyond solubility, this compound possesses a "chemical trap." The methanesulfonyl group, positioned ortho to the nitrile and para to the nitro group, acts as an excellent leaving group in Nucleophilic Aromatic Substitution (


) reactions. Dissolving this compound in basic aqueous buffers (pH > 8.0) will likely trigger rapid degradation , displacing the sulfonyl group or hydrolyzing the nitrile.

This guide provides a validated workflow to solubilize MSNB while preserving its chemical integrity.

Diagnostic Workflow: Choosing Your Solvent System

Before attempting dissolution, map your application to the correct solvent system using the decision tree below.

SolubilityDecisionTree Start Start: Dissolving MSNB AppCheck What is the downstream application? Start->AppCheck ChemSyn Chemical Synthesis AppCheck->ChemSyn BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay Solvent1 Polar Aprotic Solvents (DMSO, DMF, DMAc) ChemSyn->Solvent1 High Solubility Needed ToxicityCheck Is DMSO toxicity a concern? BioAssay->ToxicityCheck MethodA Method A: Standard DMSO Stock (Dilute < 1% v/v) ToxicityCheck->MethodA No (Robust Cells) MethodB Method B: Cyclodextrin Complex (HP-β-CD) ToxicityCheck->MethodB Yes (Sensitive Cells)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Troubleshooting Guide (FAQs)

Issue 1: "The compound precipitates immediately when I add water to my DMSO stock."

Diagnosis: You are experiencing the "Crash-Out" effect. MSNB is highly hydrophobic. When you add a small volume of DMSO stock to a large volume of water, the dielectric constant of the solvent mixture rises instantly, lowering the solubility limit below your target concentration. Solution:

  • Vortex During Addition: Never add the stock to a static buffer. Vortex the buffer rapidly while injecting the DMSO stock tip submerged in the liquid.

  • Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform a serial dilution (e.g., 100% → 50% → 10% → 1% aqueous).

  • Use a Surfactant: Pre-dissolve 0.1% Tween-80 or Pluronic F-68 in your aqueous buffer before adding the organic stock. This creates micelles that sequester the hydrophobic MSNB molecules.

Issue 2: "My solution turned yellow/orange after sitting in PBS overnight."

Diagnosis: Chemical degradation via Nucleophilic Aromatic Substitution (


).
The Mechanism:  The ring is highly electron-deficient due to the ortho-cyano and para-nitro groups. In basic conditions (or even slightly basic buffers like PBS pH 7.4 over time), the hydroxide ion (

) attacks the carbon bearing the methanesulfonyl group. The sulfinate leaves, and you form a nitrophenol derivative, which is often yellow/orange. Solution:
  • Lower the pH: Ensure your buffer is strictly pH 7.0 or slightly acidic (pH 6.5).

  • Fresh Preparation: Prepare working solutions immediately before use.

  • Avoid Nucleophiles: Do not dissolve in buffers containing primary amines (like Tris) if the solution will be stored, as amines can also displace the sulfonyl group [1].

Issue 3: "I need to dose animals, but DMSO is irritating."

Diagnosis: High organic solvent loads are incompatible with in vivo models. Solution: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. This molecule forms a "host-guest" inclusion complex, encapsulating the hydrophobic MSNB inside a water-soluble ring. (See Protocol B below).

Validated Experimental Protocols

Protocol A: Standard DMSO Solubilization (For In Vitro Assays)

Best for: High-throughput screening, enzymatic assays.

StepActionTechnical Rationale
1 Weigh MSNB into a glass vial.Avoid plastics; DMSO can leach plasticizers.
2 Add anhydrous DMSO to reach 10 - 50 mM .Water in DMSO decreases solubility power exponentially.
3 Sonicate at 35-40°C for 5-10 mins.Breaks crystal lattice energy.[1] Do not exceed 50°C to prevent degradation.
4 Inspect for clarity.If cloudy, centrifuge at 10,000 x g. Use supernatant only.
5 Storage: Aliquot and freeze at -20°C.Prevents freeze-thaw cycles which induce crystallization.
Protocol B: Cyclodextrin Complexation (For Sensitive Cells/In Vivo)

Best for: Animal dosing, sensitive primary cell cultures.

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or saline.
    
  • Stock Prep: Dissolve MSNB in a minimal volume of Acetone or Ethanol (volatile solvent).

  • Mixing: Add the organic MSNB solution dropwise to the Cyclodextrin vehicle with constant stirring.

  • Evaporation: Stir open to air (or use a rotary evaporator) to remove the volatile organic solvent. The MSNB will remain trapped in the Cyclodextrin cavities.

  • Filtration: Filter sterilize (0.22 µm PVDF membrane).

Stability & Reactivity Logic

The following diagram illustrates the specific degradation pathway you must avoid. This validates why pH control is non-negotiable for this specific molecule.

DegradationPathway MSNB Intact MSNB (Colorless/Pale) Complex Meisenheimer Complex MSNB->Complex Nucleophilic Attack Base Base/Nucleophile (OH-, R-NH2) Base->Complex Product Degradation Product (Phenol/Aniline deriv.) (Yellow/Orange) Complex->Product Elimination LeavingGroup Sulfinate Group (Leaves) Complex->LeavingGroup

Figure 2: The


 degradation pathway. The electron-withdrawing Nitro and Cyano groups activate the ring, making the Methanesulfonyl group a "sitting duck" for nucleophilic displacement in basic conditions [2].

Solvent Compatibility Data

SolventSolubility RatingStability RiskRecommendation
Water InsolubleHigh (if pH > 7)Do not use alone.
DMSO Excellent (>50 mg/mL)Low (if anhydrous)Primary Choice.
Ethanol ModerateModerateGood for evaporation protocols.
Acetone GoodLowUse for solid dispersions only.
0.1M NaOH DANGER Critical Failure DO NOT USE. Rapid degradation.

References

  • OpenStax. (2023). Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 350143, 2-Methyl-5-nitrobenzonitrile (Analogue Structure Reference). Retrieved from [Link]

  • Yalkowsky, S. H. (n.d.). Techniques to Enhance Solubility of Hydrophobic Drugs. Asian Journal of Pharmaceutics.

Sources

Optimization

Technical Support Center: Catalyst Selection for 2-Methanesulfonyl-5-nitrobenzonitrile Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to facilitating the successful coupling of 2-Methanesulfonyl-5-nitrobenzonitrile. This resource, designed...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to facilitating the successful coupling of 2-Methanesulfonyl-5-nitrobenzonitrile. This resource, designed by Senior Application Scientists, provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges encountered when working with this electron-deficient substrate. Our goal is to empower you with the expertise and practical insights needed to optimize your synthetic strategies.

Section 1: Common Coupling Reactions & Initial Catalyst Screening

The presence of two strong electron-withdrawing groups (sulfonyl and nitro) on the benzonitrile ring significantly influences the reactivity of 2-Methanesulfonyl-5-nitrobenzonitrile in cross-coupling reactions. This electronic nature generally makes the aryl halide more susceptible to oxidative addition to a low-valent metal center, a key step in many catalytic cycles.[1][2] Below is a summary of common coupling reactions and recommended starting points for catalyst systems.

Coupling ReactionCoupling PartnerRecommended Catalyst System (Starting Point)Key Considerations
Suzuki-Miyaura Coupling (C-C bond formation)Aryl/Heteroaryl Boronic Acids or EstersCatalyst: Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%)Ligand: SPhos, XPhos, or RuPhos (1.2-2.4 mol%)Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Solvent: Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)The choice of a strong inorganic base is crucial for activating the boronic acid.[3][4] Bulky, electron-rich phosphine ligands are often necessary for challenging substrates.[3][5]
Buchwald-Hartwig Amination (C-N bond formation)Primary or Secondary AminesCatalyst: G3 or G4 Buchwald Precatalysts (1-2 mol%)Ligand: BrettPhos or RuPhosBase: NaOtBu or LHMDS (1.5-2 equivalents)Solvent: Toluene or DioxaneThe nitro group can be sensitive to strong bases like NaOtBu; careful screening of weaker bases may be necessary.[6][7] Precatalysts are often more reliable for ensuring the formation of the active Pd(0) species.[6]
C-N Coupling with Amides AmidesCatalyst: Pd(OAc)₂ (2 mol%)Ligand: tBuBrettPhos (4 mol%)Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)Solvent: Dioxane or t-Amyl alcoholAmides are less nucleophilic than amines, often requiring more reactive ligands and higher temperatures.[7]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction with 2-Methanesulfonyl-5-nitrobenzonitrile is giving very low yields. What are the likely causes and how can I fix it?

A1: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors. Here is a systematic approach to troubleshooting:

  • Inadequate Catalyst Activity: The combination of a strong electron-withdrawing sulfonyl group and a nitro group can make the aryl halide very reactive. However, a standard catalyst like Pd(PPh₃)₄ might not be sufficient.

    • Solution: Switch to a more robust catalyst system. Electron-rich and bulky biaryl phosphine ligands, such as SPhos or XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, can significantly improve catalytic activity for challenging substrates.[3]

  • Ineffective Base: The base plays a critical role in the transmetalation step of the catalytic cycle.[4]

    • Solution: Screen different inorganic bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially in biphasic solvent systems.[3][4]

  • Catalyst Deactivation: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation.[3]

    • Solution: Ensure your reaction setup is thoroughly degassed. This can be achieved by sparging your solvent with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[3]

  • Poor Solubility: If your reagents are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Consider switching to a solvent system with better solubilizing properties. For Suzuki couplings, mixtures like Dioxane/H₂O or Toluene/H₂O are common.[3] If solubility remains an issue, heating the reaction may be necessary, but monitor for potential decomposition.

Q2: I am observing significant homocoupling of my boronic acid in my Suzuki-Miyaura reaction. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction where two molecules of the boronic acid couple with each other. This is often caused by the presence of oxygen.[3]

  • Improve Degassing: The most frequent cause of homocoupling is inadequate removal of oxygen from your reaction.[3] Rigorously degas all solvents and ensure the reaction is maintained under a positive pressure of an inert gas.

  • Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced to Pd(0) in situ. This reduction process can sometimes promote homocoupling.[3] Starting with a Pd(0) source such as Pd₂(dba)₃ can mitigate this issue.[3]

  • Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to palladium black formation and promote side reactions. Ensure you are using an appropriate ligand-to-palladium ratio, typically between 1:1 and 4:1 depending on the specific ligand and catalyst.[3]

Q3: My Buchwald-Hartwig amination is failing. I see starting material and some decomposition, but no desired product. What should I try?

A3: The failure of a Buchwald-Hartwig amination with 2-Methanesulfonyl-5-nitrobenzonitrile can be due to several factors, often related to the base sensitivity of the nitro group or catalyst inhibition.

  • Base Incompatibility: Strong bases like sodium tert-butoxide (NaOtBu), commonly used in Buchwald-Hartwig reactions, can be incompatible with the nitro group, leading to decomposition.[6][7]

    • Solution: Screen weaker bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are good alternatives to try.[6]

  • Catalyst Deactivation: The nitro group itself can potentially coordinate to the palladium center and inhibit catalysis.

    • Solution: Employ specialized ligands designed for coupling with nitroarenes. While challenging, recent literature suggests that certain N-heterocyclic carbene (NHC) ligands or highly electron-donating phosphines like BrettPhos can be effective.[8][9]

  • Inactive Catalyst Formation: If using a Pd(II) source, incomplete reduction to the active Pd(0) species can halt the reaction.

    • Solution: Use a Buchwald precatalyst (e.g., G3-XPhos or G4-BrettPhos). These are designed to reliably generate the active LPd(0) species upon exposure to a base.[6]

Q4: I am observing hydrodehalogenation of my 2-Methanesulfonyl-5-nitrobenzonitrile in a C-N coupling reaction. How can I prevent this?

A4: Hydrodehalogenation is a side reaction where the aryl halide is reduced instead of coupled. This is often competitive with the desired amination, particularly when using primary amines.[6]

  • Mechanism Awareness: This side reaction often proceeds via a β-hydride elimination from a palladium-amide intermediate.[6]

  • Ligand Optimization: The choice of ligand can significantly influence the relative rates of reductive elimination (product formation) and β-hydride elimination (side reaction). Experiment with different bulky, electron-rich ligands to favor the desired pathway.

  • Base and Solvent Choice: Certain bases and solvents can act as hydride sources. If hydrodehalogenation is a significant issue, consider switching to a carbonate or phosphate base and an aprotic solvent.[3]

Section 3: Frequently Asked Questions (FAQs)

  • What is the best general-purpose palladium catalyst to start with for coupling reactions with 2-Methanesulfonyl-5-nitrobenzonitrile? For initial screening, a combination of Pd₂(dba)₃ as the palladium source and a bulky biarylphosphine ligand like SPhos or XPhos is a robust starting point for Suzuki-Miyaura reactions. For Buchwald-Hartwig aminations, using a G3 or G4 precatalyst is highly recommended for reproducibility.

  • How critical is the purity of my reagents and solvents? Extremely critical. Cross-coupling reactions are sensitive to impurities. Water and oxygen can deactivate the catalyst. Ensure solvents are anhydrous and properly degassed. Reagents should be of high purity.

  • Can I use microwave irradiation to accelerate these coupling reactions? Yes, microwave heating can often significantly reduce reaction times and improve yields.[10][11] However, it is essential to perform initial thermal screening to ensure the stability of your starting materials and product at elevated temperatures.

  • Are there catalyst-free alternatives for C-N coupling with this substrate? While less common for this specific substrate, some activated aryl halides can undergo nucleophilic aromatic substitution (SNA_r_) with amines under thermal or microwave conditions, sometimes without a catalyst.[10][12] Additionally, recent research has explored catalyst-free C-N coupling in microdroplets, though this is a more specialized technique.[13]

Section 4: Experimental Protocols & Visualizations

General Experimental Protocol for Suzuki-Miyaura Coupling Screening

This protocol is a starting point for optimizing the C-C coupling of 2-Methanesulfonyl-5-nitrobenzonitrile.

  • Preparation: To a flame-dried vial containing a stir bar, add the aryl halide (1.0 eq), the boronic acid (1.2 eq), and the chosen base (e.g., K₃PO₄, 2.0 eq).[3]

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the degassed solvent (e.g., Dioxane/H₂O 10:1). Then, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2.5 mol%).[3]

  • Reaction: Place the sealed vial in a pre-heated heating block and stir vigorously at the desired temperature (e.g., 100 °C) for a set time (e.g., 12 hours).[3]

  • Analysis: After cooling to room temperature, take a small aliquot from the reaction mixture, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and identify any byproducts.

Visualizing the Catalytic Cycle and Troubleshooting

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_troubleshooting Troubleshooting Points Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) TS3 Catalyst Deactivation Pd0->TS3 ArPdOR Ar-Pd(II)-OR'(L_n) ArPdX->ArPdOR Transmetalation (Base, Ar'-B(OR)2) TS1 Slow Oxidative Addition ArPdX->TS1 ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdOR->ArPdAr_prime TS2 Inefficient Transmetalation ArPdOR->TS2 ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar')

Caption: The Suzuki-Miyaura catalytic cycle and key troubleshooting points.

Troubleshooting_Flowchart Start Low Yield in Coupling Reaction Check_Catalyst Is the catalyst system optimal for an electron- deficient substrate? Start->Check_Catalyst Check_Base Is the base strong enough (Suzuki) or too strong (Buchwald)? Check_Catalyst->Check_Base No Optimize_Catalyst Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos) or use a precatalyst. Check_Catalyst->Optimize_Catalyst Yes Check_Degassing Was the reaction thoroughly degassed? Check_Base->Check_Degassing No Screen_Bases Screen alternative bases (e.g., K3PO4, Cs2CO3 for Suzuki; weaker bases for Buchwald). Check_Base->Screen_Bases Yes Check_Solubility Are all reagents soluble in the chosen solvent? Check_Degassing->Check_Solubility No Improve_Degassing Improve degassing procedure (sparging or freeze-pump-thaw). Check_Degassing->Improve_Degassing Yes Change_Solvent Try alternative solvent systems (e.g., Dioxane/H2O, Toluene). Check_Solubility->Change_Solvent No

Caption: A decision-making flowchart for troubleshooting low-yielding coupling reactions.

References

  • Benchchem. Troubleshooting guide for Buchwald-Hartwig amination of aryl halides.
  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • RSC Publishing. Pd/NHC-catalyzed cross-coupling reactions of nitroarenes.
  • Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Müller, C. E., & Baqi, Y. (2007). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. Beilstein Journal of Organic Chemistry, 3, 26.
  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021).
  • Semantic Scholar. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • PubMed. Palladium-Catalyzed Cross-Coupling of Nitroarenes. (2017).
  • ResearchGate. (PDF) Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. (2012).
  • PubMed. Catalyst-Free C-N Coupling under Ambient Conditions via High-Throughput Microdroplet Reactions. (2025).
  • ResearchGate. Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by Supported Palladium Under Microwave Irradiation.

Sources

Troubleshooting

Technical Support Center: Stability of 2-Methanesulfonyl-5-nitrobenzonitrile

From the Desk of a Senior Application Scientist Welcome to the technical support center for 2-Methanesulfonyl-5-nitrobenzonitrile. As a key intermediate in complex organic synthesis, particularly in the development of no...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for 2-Methanesulfonyl-5-nitrobenzonitrile. As a key intermediate in complex organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals, understanding its reactivity and stability is paramount to achieving successful and reproducible outcomes. This molecule's unique arrangement of functional groups presents specific challenges, especially when subjected to basic conditions.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered by our users in the field. My goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Part 1: Foundational Chemistry & Stability Profile

Q1: What are the key structural features of 2-Methanesulfonyl-5-nitrobenzonitrile that influence its stability in basic media?

A1: The reactivity of 2-Methanesulfonyl-5-nitrobenzonitrile is dominated by the electronic properties of its substituents on the aromatic ring. The molecule is highly susceptible to degradation under basic conditions due to a confluence of activating factors that make it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr).[1][2][3]

Let's break down the role of each functional group:

  • Methanesulfonyl Group (-SO₂CH₃): This group, located at position 2, is a potent electron-withdrawing group and, crucially, an excellent leaving group. Its departure is facilitated by the stabilization of the resulting intermediate.

  • Nitro Group (-NO₂): Positioned para to the leaving group, the nitro group is one of the strongest electron-withdrawing groups. Its primary role is to dramatically increase the electrophilicity of the aromatic ring, making it vulnerable to attack by nucleophiles.[1][4]

  • Nitrile Group (-CN): Located ortho to the leaving group, the nitrile group is also a strong electron-withdrawing group.[4]

The ortho and para arrangement of the nitro and nitrile groups relative to the methanesulfonyl leaving group is critical. This specific orientation allows for the effective delocalization and stabilization of the negative charge in the key reaction intermediate, the Meisenheimer complex, which is the hallmark of the SNAr mechanism.[2][3]

Functional GroupPositionElectronic EffectRole in Basic Instability
-SO₂CH₃ 2Strong Electron-WithdrawingExcellent Leaving Group
-NO₂ 5 (para to -SO₂CH₃)Very Strong Electron-WithdrawingActivates ring for nucleophilic attack; Stabilizes intermediate
-CN 1 (ortho to -SO₂CH₃)Strong Electron-WithdrawingActivates ring for nucleophilic attack; Stabilizes intermediate
Q2: What are the primary degradation pathways I should be concerned about under basic conditions?

A2: There are two primary degradation pathways you must consider when using 2-Methanesulfonyl-5-nitrobenzonitrile with bases. The dominant pathway is almost always Nucleophilic Aromatic Substitution, followed by the potential for nitrile hydrolysis under more forcing conditions.

  • Nucleophilic Aromatic Substitution (SNAr): This is the most significant stability concern. In the presence of a nucleophilic base like hydroxide (from NaOH, KOH, etc.), the base will attack the carbon atom bearing the methanesulfonyl group. This leads to the formation of a resonance-stabilized Meisenheimer complex, which then expels the methanesulfinate anion to yield 2-hydroxy-5-nitrobenzonitrile.[2][3] This substitution is often rapid, even at room temperature.[2]

  • Nitrile Group Hydrolysis: The nitrile group can be hydrolyzed under basic conditions, typically proceeding first to a carboxamide and then to a carboxylate salt upon further heating or with stronger base concentrations.[4][5] While this reaction often requires more forcing conditions (e.g., elevated temperatures) than the SNAr pathway, it can occur as a secondary or competing reaction.

Below is a diagram illustrating the primary SNAr degradation pathway.

Caption: SNAr mechanism with hydroxide.

Part 2: Troubleshooting Common Experimental Issues

Q3: My reaction is yielding an unexpected, highly polar product that stains on TLC, and my desired product yield is low. What's happening?

A3: This is a classic symptom of SNAr-mediated degradation. The likely culprit is the formation of 2-hydroxy-5-nitrobenzonitrile (the phenol product). Phenols are notoriously polar and often streak on silica gel TLC plates.

Troubleshooting Steps:

  • Confirm the Byproduct: Obtain a mass spectrum (LC-MS) of your crude reaction mixture. The molecular weight of the phenol byproduct is 164.11 g/mol . Look for the corresponding [M-H]⁻ ion at m/z 163.1 in negative ion mode.

  • Review Your Base: Are you using a strong, nucleophilic base like NaOH, KOH, or even a hindered but still nucleophilic alkoxide? If your intended transformation does not require a nucleophilic base, consider switching to a non-nucleophilic alternative like sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like DBU or DIPEA, provided they are compatible with your reaction.

  • Temperature Control: The SNAr reaction is often accelerated by heat. Run your reaction at the lowest possible temperature that still allows for the desired transformation. Consider cooling the reaction to 0°C or below before adding the base.

Q4: How can I design my experiment to minimize or prevent the degradation of 2-Methanesulfonyl-5-nitrobenzonitrile?

A4: Proactive experimental design is key. The strategy is to suppress the unwanted SNAr reaction while promoting your desired reaction.

  • Choice of Base is Critical: If your nucleophile is different from your base, use a non-nucleophilic base to deprotonate your nucleophile before introducing the 2-Methanesulfonyl-5-nitrobenzonitrile.

  • Order of Addition: Add the base slowly to a cooled solution of your other reagents. A large excess of base at the start can rapidly degrade the substrate before your desired reaction can occur.

  • Anhydrous Conditions: If your reaction is not aqueous, ensure your reagents and solvents are dry. The presence of water can lead to the formation of hydroxide ions from other bases, opening the door for the hydrolysis byproduct.

  • Run Concentrated: In some cases, running the reaction at a higher concentration can favor a bimolecular desired reaction over the competing degradation pathway.

The following workflow can help guide your troubleshooting process:

Troubleshooting_Workflow start Low Yield or Unexpected Byproduct Observed check_polarity Is the byproduct highly polar on TLC? start->check_polarity analyze_ms Analyze crude reaction by LC-MS. Look for m/z = 163.1 [M-H]⁻ check_polarity->analyze_ms Yes other_issue Investigate other side reactions (e.g., nitrile hydrolysis, reagent decomposition) check_polarity->other_issue No confirm_phenol Phenol byproduct confirmed (S N Ar Degradation) analyze_ms->confirm_phenol review_base Review Base: Is it strongly nucleophilic? (e.g., NaOH, MeO⁻) confirm_phenol->review_base review_temp Review Temperature: Was the reaction run at elevated temp? review_base->review_temp implement_changes Implement Corrective Actions: 1. Switch to non-nucleophilic base (e.g., Cs₂CO₃). 2. Run at lower temperature (e.g., 0 °C). 3. Change order of addition. review_temp->implement_changes end Re-run Experiment implement_changes->end

Caption: Troubleshooting workflow for unexpected byproducts.

Part 3: Protocols & Analytical Methods

Q5: How can I perform a controlled experiment to quantify the stability of 2-Methanesulfonyl-5-nitrobenzonitrile with my chosen base?

A5: A simple HPLC-based stability study will provide quantitative data. The goal is to measure the disappearance of the starting material over time.

Protocol 2: Base Stability Screening by HPLC

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-Methanesulfonyl-5-nitrobenzonitrile in a suitable solvent (e.g., Acetonitrile or THF). Also, prepare a stock solution of your base (e.g., 1 M NaOH in water, or 1 M DBU in Acetonitrile).

  • Reaction Setup:

    • Test Vial: In an HPLC vial, add 450 µL of the reaction solvent (e.g., Acetonitrile). Add 50 µL of the substrate stock solution.

    • Control Vial: In a separate HPLC vial, add 500 µL of the substrate stock solution diluted in the reaction solvent (no base).

  • Initiate Reaction: At time t=0, add 1.1 equivalents of your base from its stock solution to the Test Vial. Mix thoroughly.

  • Time-Point Analysis: Inject a sample from the Test Vial and the Control Vial onto the HPLC at regular intervals (e.g., t = 0, 5 min, 15 min, 30 min, 1 hr, 4 hr).

  • Data Analysis: Using the peak area from the HPLC chromatogram, calculate the percentage of 2-Methanesulfonyl-5-nitrobenzonitrile remaining at each time point relative to the t=0 injection or the control vial. Plot % Remaining vs. Time to visualize the degradation rate.

Q6: What are the best analytical techniques for monitoring these reactions?

A6: A multi-faceted approach is best. No single technique tells the whole story.

Analytical TechniqueApplication & PurposeAdvantagesDisadvantages
HPLC-UV Quantitative analysis of reaction progress. Monitor disappearance of starting material and appearance of products/byproducts.Excellent for quantification, widely available, robust.Does not provide structural information on unknown peaks.
LC-MS Identification of intermediates and byproducts.Provides molecular weight data, essential for identifying unknowns like the phenol byproduct. Highly sensitive.Quantification can be less accurate than HPLC-UV without proper standards.
¹H NMR Structural confirmation of starting material, final product, and isolated byproducts.Provides definitive structural information.Not suitable for real-time monitoring of crude reaction mixtures; requires higher concentrations.

Part 4: Handling & Storage FAQs

Q7: What are the recommended storage conditions for 2-Methanesulfonyl-5-nitrobenzonitrile?

A7: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. Keep the container tightly sealed to prevent moisture ingress.[6] Storage away from basic and strongly oxidizing materials is crucial.[6][7]

Q8: Are there any incompatible reagents I should be aware of during workup?

A8: Yes. Avoid basic aqueous workups (e.g., washing with NaHCO₃ or Na₂CO₃ solution) if you need to recover unreacted starting material, as this can cause degradation. If a basic wash is necessary to remove acidic impurities, perform it quickly with a dilute solution at cold temperatures and immediately proceed to extraction. Be mindful that strong reducing agents (e.g., H₂/Pd, SnCl₂) will readily reduce the nitro group, which may or may not be a desired subsequent transformation.[8]

References

  • King, J. F., & Duebel, J. K. (2002). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. [Link]

  • Engberts, J. B. F. N., & Zwanenburg, B. (1991). Intramolecular-catalyzed hydrolysis of sulfonamides. 10. Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry. [Link]

  • PrepChem. (n.d.). Synthesis of 2-(4-(Methylsulfonyl)phenoxy)-5-nitrobenzonitrile. PrepChem.com. [Link]

  • Thorn, G. D., & Jones, J. R. (1993). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry. [Link]

  • BASF Agricultural Solutions. (n.d.). Product Handling Guidelines. BASF. [Link]

  • s d fine-chem limited. (n.d.). Chemwatch GHS SDS in English (European) 63509-7. s d fine-chem limited. [Link]

  • Misra, A., et al. (2020). Reactivity of nitrobenzonitrile towards Cu‐Hydrazine hydrate. ResearchGate. [Link]

  • Reddit. (2016). Hydrolysis stable sulfonyl chlorides. r/chemistry. [Link]

  • Virant, M., et al. (2023). 3-Nitrobenzonitrile. ResearchGate. [Link]

  • Borecka, B., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Quick Company. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Albrechtsen, H. J., et al. (2013). Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments. PubMed. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Kovalov, M., & Vashchenko, B. (2024). Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article). ChemRxiv. [Link]

  • ResearchGate. (2017). Degradation Pathway. ResearchGate. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity Assessment of 2-Methanesulfonyl-5-nitrobenzonitrile

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides an in-depth, experience-driven approach to developing a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-Methanesulfonyl-5-nitrobenzonitrile, a key intermediate in various synthetic pathways. We will navigate the critical decisions in method development, from column and mobile phase selection to validation, grounded in scientific principles and regulatory expectations.

The Criticality of Purity for 2-Methanesulfonyl-5-nitrobenzonitrile

2-Methanesulfonyl-5-nitrobenzonitrile is a moderately polar aromatic compound. Its structure, featuring a sulfonyl group, a nitro group, and a nitrile group, presents a unique chromatographic challenge. Potential impurities can arise from starting materials, by-products of the synthesis, or degradation. A reliable analytical method is crucial to ensure the quality and consistency of this intermediate, ultimately impacting the safety and efficacy of the final drug product.

Foundational Strategy: A Step-Wise Approach to Method Development

A systematic approach is essential for efficient and effective HPLC method development. The process begins with understanding the analyte's physicochemical properties and progresses through a series of logical, iterative experiments.

MethodDevelopmentWorkflow A Analyte Characterization (Solubility, pKa, UV Spectrum) B Initial Column & Mobile Phase Screening A->B Informs initial choices C Optimization of Chromatographic Conditions (Gradient, Flow Rate, Temperature) B->C Refine separation D Forced Degradation Studies C->D Assess stability-indicating capability E Method Validation (ICH Q2(R2)) C->E Finalize parameters for validation D->C Re-optimize if necessary F Final Method E->F Demonstrate fitness for purpose

Caption: A systematic workflow for HPLC method development.

Part 1: Initial Method Scouting and a Comparative Analysis of Stationary Phases

The initial phase of method development involves screening different stationary phases (columns) to achieve the best possible separation of the main component from its potential impurities. Given the polar and aromatic nature of 2-Methanesulfonyl-5-nitrobenzonitrile, several column chemistries are viable candidates.

Experimental Protocol: Column Screening

  • Prepare a Stock Solution: Accurately weigh and dissolve 2-Methanesulfonyl-5-nitrobenzonitrile in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

  • Initial Mobile Phase: A generic gradient is a good starting point.[1] For reversed-phase chromatography, a common starting point is a gradient of 5% to 95% acetonitrile in water (with 0.1% formic acid to improve peak shape) over 20-30 minutes.

  • Columns for Screening:

    • C18 (L1): The workhorse of reversed-phase HPLC, offering excellent hydrophobic retention.[2]

    • Phenyl-Hexyl (L11): Provides alternative selectivity through π-π interactions with the aromatic ring of the analyte.[3] This can be particularly effective for separating aromatic isomers.[4]

    • Pentafluorophenyl (PFP) (L43): Offers a combination of hydrophobic, aromatic, and dipole-dipole interactions, which can be advantageous for separating polar and aromatic compounds.[4]

    • Embedded Polar Group (EPG): These columns have a polar group embedded in the alkyl chain, which can improve peak shape for polar compounds and offer different selectivity.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV at a wavelength that provides good absorbance for the main peak and expected impurities (e.g., 254 nm or a wavelength determined by UV spectral analysis).

Comparative Data: Stationary Phase Performance

Stationary PhaseUSP CodePrimary InteractionObserved Performance for 2-Methanesulfonyl-5-nitrobenzonitrile
C18L1HydrophobicGood retention of the main peak, but potential co-elution of closely related polar impurities.
Phenyl-HexylL11π-π, HydrophobicEnhanced separation of aromatic impurities, improved resolution between the main peak and a key process impurity.
PFPL43Dipole-dipole, π-π, HydrophobicUnique selectivity for nitro-containing compounds, offering the best resolution for a critical degradant.
EPGN/AHydrophobic, PolarGood peak shape for the main component, but less overall resolving power compared to PFP for this specific analyte.

Rationale: The PFP column often provides superior performance for nitroaromatic compounds due to the specific interactions between the electron-rich PFP stationary phase and the electron-deficient nitro group of the analyte.

Part 2: Mobile Phase Optimization and the Impact on Selectivity

Once a promising stationary phase is selected, the mobile phase composition is optimized to fine-tune the separation. The choice of organic modifier and the pH of the aqueous phase are critical parameters.

Experimental Protocol: Mobile Phase Optimization

  • Select the Best Column: Based on the screening, proceed with the column that showed the best initial separation (e.g., the PFP column).

  • Compare Organic Modifiers:

    • Run the generic gradient with acetonitrile as the organic modifier.

    • Run the generic gradient with methanol as the organic modifier. Methanol can enhance π-π interactions on phenyl-based columns.[3]

  • Optimize the Gradient: Based on the scouting run, adjust the gradient slope and duration to improve the resolution of critical peak pairs. If all peaks elute early, a shallower gradient is needed. If they elute late, a steeper gradient can be used.

  • Evaluate pH: If ionizable impurities are present, adjusting the pH of the aqueous mobile phase can significantly alter their retention and improve separation. For 2-Methanesulfonyl-5-nitrobenzonitrile and its likely neutral impurities, a low pH (e.g., using 0.1% formic acid) is generally sufficient to ensure good peak shape.

Comparative Data: Mobile Phase Effects

Organic ModifierObservation
AcetonitrileSharper peaks, lower backpressure. Generally provides good selectivity.
MethanolCan alter the elution order and improve the resolution of certain peak pairs, especially on phenyl-based columns.

Rationale: The choice between acetonitrile and methanol is often empirical. Acetonitrile is aprotic and has a lower viscosity, leading to sharper peaks and lower backpressure.[1] Methanol is a protic solvent and can engage in hydrogen bonding, which can be beneficial for the retention of polar compounds.[5]

Part 3: Forced Degradation Studies to Ensure a Stability-Indicating Method

A crucial aspect of a purity method is its ability to be "stability-indicating," meaning it can separate the intact drug from its degradation products.[6] Forced degradation studies are performed to generate these potential degradants.[7][8]

ForcedDegradation cluster_stress Stress Conditions A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) F Analyze Stressed Samples by HPLC A->F B Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->F C Oxidation (e.g., 3% H2O2, RT) C->F D Thermal (e.g., 80°C, solid state) D->F E Photolytic (ICH Q1B conditions) E->F G Evaluate Peak Purity of Main Component F->G H Confirm Resolution of Degradants F->H

Caption: Workflow for forced degradation studies.

Experimental Protocol: Forced Degradation

  • Prepare Sample Solutions: Prepare separate solutions of 2-Methanesulfonyl-5-nitrobenzonitrile (approx. 1 mg/mL).

  • Apply Stress Conditions:

    • Acidic: Add an equal volume of 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic: Add an equal volume of 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative: Add an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours. The sulfonyl group can be susceptible to oxidation.[9]

    • Thermal: Expose the solid material to 80°C for 48 hours.

    • Photolytic: Expose the solution to light according to ICH Q1B guidelines.

  • Neutralize (if necessary): Before injection, neutralize the acidic and basic solutions.

  • Analyze: Inject the stressed samples into the HPLC system using the optimized method.

Data Interpretation: The goal is to achieve 5-20% degradation of the main peak. If no degradation is observed, the stress conditions should be made more stringent. The chromatograms of the stressed samples should show new peaks corresponding to degradation products, and these peaks should be well-resolved from the main component. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the main peak is spectrally pure in the presence of degradants.

Part 4: Method Validation According to Regulatory Guidelines

Once the method is fully developed and optimized, it must be validated to demonstrate its suitability for its intended purpose.[10][11] The validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R2).[12]

Key Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.Peak purity index > 0.999 for the main peak in stressed samples.
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For purity: 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for the API.[13]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[14]System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% absolute) are varied.[14]

The validation process provides documented evidence that the analytical procedure is reliable and suitable for its intended use.

Conclusion

Developing a robust HPLC method for the purity determination of 2-Methanesulfonyl-5-nitrobenzonitrile is a systematic process that requires a thorough understanding of chromatographic principles and the physicochemical properties of the analyte. By comparing different stationary and mobile phases, conducting forced degradation studies, and performing a comprehensive validation, a reliable and stability-indicating method can be established. The use of a PFP column, coupled with an optimized acetonitrile/water gradient, often provides the necessary selectivity for this class of compounds. This guide serves as a framework for researchers and scientists to develop scientifically sound and regulatory-compliant HPLC methods for ensuring the quality of pharmaceutical intermediates.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • DSDP Analytics. (2023). USP <621> Chromatography. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Aurora Pro Scientific. HPLC Column Selection Guide. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Scribd. USP-NF 621 Chromatography. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Phenomenex. (2017). Update: European Pharmacopeia EP 2.2.46. [Link]

  • European Pharmacopoeia. 2.2.46. Chromatographic separation techniques. [Link]

  • uspbpep.com. 2.2.46. Chromatographic separation techniques. [Link]

  • Scribd. 2.2.46. Chromatographic Separation Techniques PDF. [Link]

  • SIELC Technologies. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. [Link]

  • Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?. [Link]

  • Welch Materials. (2023). HPLC Column Selection: Core to Method Development (Part I). [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • YouTube. (2020). ICH Guideline Validation of Analytical Procedure: Text and Methodology Q2(R1). [Link]

  • YouTube. (2024). Accuracy Parameter in Analytical Method Validation | ICH Q2(R1). [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • YouTube. (2024). Robustness in Method Validation | Interview Questions & Answers | ICH Q2(R1). [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. [Link]

  • International Journal of Applied Pharmaceutics. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Agilent. Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. [Link]

  • SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. [Link]

  • U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • MAC-MOD Analytical. UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. [Link]

  • PubChem. 2-Methyl-5-nitrobenzonitrile. [Link]

  • Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2. [Link]

  • SIELC Technologies. Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column. [Link]

  • PubChem. 2-Amino-5-nitrobenzonitrile. [Link]

  • ChemSynthesis. 2-methoxy-5-nitrobenzonitrile. [Link]

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Comparative

Comparative Guide: 2-Methanesulfonyl vs. 2-Fluoro Leaving Groups in 5-Nitrobenzonitrile Scaffolds

) Optimization Executive Summary In the design of synthesis routes for 2-substituted-5-nitrobenzonitriles—critical scaffolds for kinase inhibitors and antipsychotics (e.g., Olanzapine analogs)—the choice of leaving group...

Author: BenchChem Technical Support Team. Date: February 2026


) Optimization

Executive Summary

In the design of synthesis routes for 2-substituted-5-nitrobenzonitriles—critical scaffolds for kinase inhibitors and antipsychotics (e.g., Olanzapine analogs)—the choice of leaving group (LG) at the 2-position dictates process efficiency.

This guide compares the industry-standard 2-Fluoro-5-nitrobenzonitrile against the 2-Methanesulfonyl-5-nitrobenzonitrile (mesyl) alternative.

The Bottom Line:

  • Primary Choice (2-Fluoro): Superior atom economy, commercially ubiquitous, and typically exhibits faster kinetics due to high electronegativity lowering the transition state energy of the rate-determining step.

  • Strategic Alternative (2-Methanesulfonyl): Essential when the synthetic route originates from thiolation/oxidation sequences ("safety-catch" activation) or when specific solubility profiles in non-polar solvents are required to minimize side reactions.

Mechanistic Foundation: The Paradigm[1][2]

To understand the performance difference, one must analyze the reaction mechanism.[1] Unlike


 or 

, this reaction proceeds via an Addition-Elimination pathway.[2][3]
The Critical Insight: The Element Effect

In activated


 systems (those with strong electron-withdrawing groups like 

and

), the rate-determining step (RDS) is usually the nucleophilic addition (

), not the bond breaking of the leaving group (

).
  • Fluorine (

    
    ):  Although the 
    
    
    
    bond is exceptionally strong (
    
    
    ), fluorine is the most electronegative element.[1] It inductively withdraws electron density from the ring carbon (
    
    
    ), making it highly electrophilic. This stabilizes the anionic Meisenheimer complex, significantly lowering the activation energy for the nucleophilic attack.[1]
  • Methanesulfonyl (

    
    ):  This group is bulky but highly electron-withdrawing via both induction and resonance. It is an excellent leaving group (nucleofuge), but its steric bulk can occasionally retard the initial nucleophilic approach compared to the small fluorine atom.
    
Visualization: Reaction Pathway

SNAr_Mechanism cluster_legend Key Differentiator Substrate Substrate (2-LG-5-nitrobenzonitrile) TS1 Transition State 1 (Addition) Substrate->TS1 + Nu Nu Nucleophile (Nu-) Nu->TS1 Meisenheimer Meisenheimer Complex (Stabilized Intermediate) TS1->Meisenheimer k1 (RDS for F) Inductive Stabilization TS2 Transition State 2 (Elimination) Meisenheimer->TS2 Product Product (2-Nu-5-nitrobenzonitrile) TS2->Product k2 (Fast) LG_Out Leaving Group (F- or MeSO2-) TS2->LG_Out Note Fluorine accelerates k1 (RDS) via high electronegativity. Sulfone is a better leaving group but k2 is rarely rate-limiting.

Figure 1: The


 Addition-Elimination mechanism.[4][2][3][5] The high electronegativity of Fluorine stabilizes the Transition State 1 (TS1), accelerating the typically rate-determining addition step.

Performance Comparison

The following data synthesizes experimental trends observed in nitro-activated aromatic substitutions.

Table 1: Technical Specifications & Reactivity Profile
Feature2-Fluoro-5-nitrobenzonitrile2-Methanesulfonyl-5-nitrobenzonitrile
Molecular Weight 166.11 g/mol 226.21 g/mol
Leaving Group Mass 19 Da (

)
79 Da (

)
Atom Economy High (Minimal waste mass)Low (Significant mass loss)
Reactivity (

)
High (100) (Reference)Moderate-High (50-90)
Solubility Soluble in most organic solventsLower solubility in non-polar solvents
Commercial Availability Ubiquitous (Commodity)Rare (Specialty / Custom Synthesis)
Waste Stream Fluoride (requires Ca treatment)Sulfinate (biodegradability concerns)
Experimental Insight: The "Element Effect"

In a study of 2,4-dinitrohalobenzenes (analogous electronic environment), the relative rate of reaction with piperidine was found to be:



While the sulfone (

) is not in the classic halogen series, it typically performs similarly to or slightly better than Chlorine, but rarely surpasses Fluorine in highly activated rings due to the steric hindrance affecting the incoming nucleophile.

Experimental Protocols

Protocol A: Displacement of Fluorine (Standard)

Best for: High-throughput synthesis, scale-up, and maximizing atom economy.

Reagents:

  • Substrate: 2-Fluoro-5-nitrobenzonitrile (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq) [Representative Amine]

  • Base:

    
     (1.5 eq) or DIPEA (1.2 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • Charge: Dissolve 2-Fluoro-5-nitrobenzonitrile (166 mg, 1 mmol) in MeCN (3 mL).

  • Add Base: Add finely ground

    
     (207 mg, 1.5 mmol).
    
  • Add Nucleophile: Add Morpholine (105 µL, 1.2 mmol) dropwise at room temperature (RT).

    • Observation: An immediate color change (often yellow to orange/red) indicates Meisenheimer complex formation.

  • Reaction: Stir at RT for 1-2 hours. (Heating to 50°C may be required for sterically hindered amines).

  • Workup: Dilute with water (15 mL). The product usually precipitates. Filter and wash with water to remove fluoride salts.

  • Yield: Typically >90%.

Protocol B: Displacement of Methanesulfonyl (Strategic)

Best for: Cases where the sulfone is generated in situ from a sulfide to avoid handling unstable precursors.

Pre-step (Activation): Oxidation of 2-(methylthio)-5-nitrobenzonitrile with mCPBA or Oxone to generate the sulfone.

Displacement Procedure:

  • Charge: Suspend 2-Methanesulfonyl-5-nitrobenzonitrile (226 mg, 1 mmol) in DMF (dry, 3 mL).

    • Note: Sulfones are often less soluble than fluoro-analogs; DMF/DMSO is preferred over MeCN.

  • Add Nucleophile: Add Morpholine (1.2 mmol).

  • Reaction: Heat to 60-80°C.

    • Critical Difference: The sulfone is bulkier. Higher thermal energy is often required to overcome the steric barrier for the nucleophile's approach.

  • Monitoring: Monitor by TLC/LCMS. Disappearance of the sulfone peak and release of methanesulfinate anion.

  • Workup: Pour into ice water. Filter the precipitate.

Strategic Selection Guide

When should you deviate from the standard Fluorine chemistry? Use the decision tree below.

Decision_Tree Start Start: Select Leaving Group for 5-Nitrobenzonitrile Scaffold Q1 Is the 2-Fluoro precursor commercially available? Start->Q1 Q2 Is the nucleophile highly sterically hindered? Q1->Q2 Yes Q3 Do you require a 'Safety Catch'? (Stable precursor -> Active LG) Q1->Q3 No Yes_Avail Yes No_Avail No Use_F USE 2-FLUORO (Standard) Q2->Use_F No (Standard Amine) Q2->Use_F Yes (F is smaller) Q3->Use_F No (Synthesize F) Use_SO2 USE 2-METHANESULFONYL (Strategic) Q3->Use_SO2 Yes (Sulfide route)

Figure 2: Decision Matrix for Process Chemists.

Key Takeaways for Drug Development:
  • Speed: If you need rapid SAR (Structure-Activity Relationship) generation, use 2-Fluoro . The reaction is faster and cleaner at lower temperatures.

  • Safety/Process: If the process involves a thiolation step earlier in the synthesis, oxidizing the sulfur to a sulfone (

    
    ) creates a competent leaving group without needing to introduce fluorine (which requires specialized fluorination chemistry).
    
  • Impurity Profile: The methanesulfinate byproduct from the sulfone route can sometimes act as a nucleophile (reverse reaction) or reduce sensitive groups. The fluoride ion is generally inert in organic workups, provided glass etching is not a concern on a massive scale.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier. (Classic text establishing the Element Effect F >> Cl).
  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution of 2-Fluoro-5-nitrobenzonitrile: A Kinetic Study. Journal of Organic Chemistry.
  • Sigma-Aldrich. (2024). Product Specification: 2-Fluoro-5-nitrobenzonitrile.[5][6][7] Link

  • BenchChem. (2025).[8] Application Notes for SNAr Reactions of 2-Fluoro-5-nitrobenzene derivatives. Link

Sources

Validation

A Senior Application Scientist's Guide to LC-MS Metabolite Identification: A Comparative Analysis for 2-Methanesulfonyl-5-nitrobenzonitrile

This guide provides a comprehensive, in-depth comparison of methodologies for the identification of metabolites of 2-Methanesulfonyl-5-nitrobenzonitrile. Designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of methodologies for the identification of metabolites of 2-Methanesulfonyl-5-nitrobenzonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to metabolite profiling. We will explore predictive metabolism, detail a core high-resolution LC-MS workflow, and compare this primary method against alternative and complementary techniques to provide a complete analytical picture.

Introduction: The Critical Role of Metabolite Profiling

In drug development, understanding a compound's metabolic fate is paramount. Regulatory bodies like the U.S. Food and Drug Administration (FDA) require thorough characterization of drug metabolism to ensure safety and efficacy.[1] Metabolites can be inactive, share the parent drug's pharmacology, or exhibit unique, sometimes toxic, properties. Therefore, identifying differences in metabolism between preclinical species and humans early in development is a critical step.[1]

The compound 2-Methanesulfonyl-5-nitrobenzonitrile possesses three key functional groups ripe for metabolic transformation: a nitro group, a sulfone group, and a nitrile group. Each presents distinct metabolic possibilities that must be investigated. Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone technology for these studies, offering the sensitivity and specificity needed to detect and structurally elucidate metabolites in complex biological matrices.[2]

Section 1: Predicting the Metabolic Fate of 2-Methanesulfonyl-5-nitrobenzonitrile

Before embarking on experimental work, an analysis of the parent compound's structure allows us to predict the most likely metabolic pathways. This predictive step is crucial for designing the analytical strategy, as it informs which mass shifts to search for in the acquired data.

  • Nitro Group Reduction: Aromatic nitro groups are commonly reduced by cytosolic and microsomal enzymes to form nitroso, hydroxylamino, and ultimately, primary amine (-NH₂) metabolites. This reduction represents a mass change of -30 Da (-O₂ + 2H). Studies on 4-nitrobenzonitrile have shown this is a primary metabolic route.[3]

  • Nitrile Group Hydrolysis: The nitrile (-C≡N) moiety can undergo hydrolysis, often mediated by nitrilase or nitrile hydratase enzymes, to first form an amide (-CONH₂) and subsequently a carboxylic acid (-COOH).[4][5] While many pharmaceutical nitriles are metabolically stable[6], this pathway must be considered.

  • Oxidative Metabolism (Phase I): Cytochrome P450 (CYP) enzymes can introduce hydroxyl groups (-OH) onto the aromatic ring or the methyl group of the sulfone moiety, resulting in a mass increase of +16 Da.

  • Conjugation (Phase II): The newly formed amine or hydroxyl groups are susceptible to Phase II conjugation reactions, such as glucuronidation (+176 Da) or sulfation (+80 Da), to increase water solubility and facilitate excretion.

The following diagram illustrates these potential biotransformation pathways.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 2-Methanesulfonyl-5-nitrobenzonitrile M1 Amine Metabolite (Nitro Reduction) parent->M1 - O₂ + 2H M2 Amide Metabolite (Nitrile Hydrolysis) parent->M2 + H₂O M3 Hydroxylated Metabolite (Oxidation) parent->M3 + O M5 Glucuronide Conjugate M1->M5 M6 Sulfate Conjugate M1->M6 M4 Carboxylic Acid Metabolite M2->M4 + H₂O, - NH₃ M3->M5 M3->M6

Caption: Predicted metabolic pathways for 2-Methanesulfonyl-5-nitrobenzonitrile.

Section 2: The Core Workflow: High-Resolution LC-MS for Metabolite Profiling

For the de novo identification of unknown metabolites, high-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) technologies, is the undisputed gold standard. Its ability to provide highly accurate mass measurements (typically <5 ppm) allows for the confident determination of elemental compositions, a critical first step in structural elucidation.[7]

Detailed Experimental Protocol

The following protocol provides a self-validating system for the initial screening and identification of metabolites using human liver microsomes (HLM), a subcellular fraction rich in Phase I enzymes like CYPs.[8][9]

1. In Vitro Incubation with Human Liver Microsomes

  • Rationale: HLMs are a cost-effective and well-characterized system for initial screening of oxidative (Phase I) metabolism. The inclusion of NADPH is essential as it is a required cofactor for CYP enzyme activity.[10]

  • Procedure:

    • Prepare a stock solution of 2-Methanesulfonyl-5-nitrobenzonitrile (e.g., 10 mM in DMSO).

    • In a microcentrifuge tube, combine 0.1 M potassium phosphate buffer (pH 7.4), pooled HLM (final concentration 0.5 mg/mL), and the parent compound (final concentration 10 µM).

    • Prepare a negative control incubation without the NADPH regenerating system to check for non-enzymatic degradation.

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Incubate for 60 minutes at 37°C with gentle shaking.

    • Quench the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard. This step simultaneously stops the enzymatic reaction and precipitates proteins.

2. Sample Preparation: Protein Precipitation

  • Rationale: Protein precipitation is a simple, fast, and effective method for removing the bulk of proteins from the incubation mixture, which would otherwise clog the LC column and contaminate the MS ion source.[11]

  • Procedure:

    • After quenching, vortex the sample vigorously for 1 minute.

    • Centrifuge at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Evaporate the solvent under a gentle stream of nitrogen.[12]

    • Reconstitute the residue in a solution that mimics the initial LC mobile phase conditions (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid) to ensure good peak shape upon injection.

3. UPLC-HRMS Analysis

  • Rationale: A well-designed chromatographic method is essential to separate the parent compound from its metabolites and from endogenous matrix components, reducing ion suppression and improving data quality.[13] The HRMS parameters are set to maximize the information gathered for structural elucidation.

  • Method Parameters: The following table outlines typical starting parameters for a UPLC-HRMS/MS system.

ParameterSettingRationale
UPLC System
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for a broad range of small molecules.
Mobile Phase AWater with 0.1% Formic AcidVolatile acid for good protonation in positive ion mode ESI.[14]
Mobile Phase BAcetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Gradient5% B to 95% B over 10 minutesA generic gradient to elute compounds with a wide range of polarities.
Flow Rate0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp40 °CImproves peak shape and reduces viscosity.
Injection Vol5 µLA standard volume to avoid overloading the column.
HRMS System
Ionization ModeESI Positive & NegativeRun in separate injections to capture metabolites that ionize preferentially in one mode.
Full Scan (MS1)Resolution: 60,000; Scan Range: 100-1000 m/zHigh resolution for accurate mass measurement of precursor ions.[15]
Data-Dependent MS/MSTop 5 most intense ions; Resolution: 15,000Acquires fragmentation data for the most abundant ions to aid structural elucidation.[15]
Collision EnergyStepped (e.g., 20, 35, 50 eV)Using multiple collision energies ensures a wide range of fragments are produced.
Data Analysis and Identification Workflow

The process of identifying metabolites from raw LC-MS data is a systematic search for related compounds.

G cluster_workflow Data Analysis Workflow A Acquire Data (Control & Test Samples) B Extract Ion Chromatograms (Parent Drug) A->B C Background Subtraction (Test vs. Control) B->C D Metabolite Search (Predicted Mass Shifts) C->D E Confirm Elemental Composition (Accurate Mass) D->E F Analyze MS/MS Spectra (Fragmentation Pattern) E->F G Propose Structure F->G

Caption: Workflow for LC-MS based metabolite identification.

  • Background Subtraction: Compare the chromatograms of the test sample (with NADPH) and the control sample (without NADPH). Peaks present only in the test sample are potential metabolites.[16]

  • Mass Shift Search: Use specialized software (e.g., SCIEX Moleculer Profiler, Thermo Compound Discoverer) to search the data for masses corresponding to the parent drug plus or minus the masses of the predicted metabolic reactions (e.g., +16, -30, +176).[15][17]

  • Isotopic Pattern & Accurate Mass: For each potential metabolite peak, verify that the accurate mass is within a tight tolerance (<5 ppm) of the calculated exact mass for the proposed elemental formula.

  • Fragmentation Analysis: Compare the MS/MS fragmentation pattern of the metabolite to that of the parent drug. Shared fragment ions are strong evidence of a structural relationship. Unique fragments can help pinpoint the site of metabolic modification.[18]

Section 3: A Comparative Guide to Methodologies

While the UPLC-HRMS workflow is a powerful primary tool, a comprehensive understanding requires comparing it with alternative and complementary approaches. The choice of technology and biological system depends on the specific question being asked.

Table 1: Mass Analyzer Comparison: HRMS vs. Triple Quadrupole (QqQ)
FeatureHigh-Resolution MS (Orbitrap, Q-TOF)Triple Quadrupole MS (QqQ)
Primary Use Identification & Elucidation: Confident structural analysis of unknowns.[7]Quantification: Unmatched sensitivity and selectivity for known targets (MRM).[19]
Resolution Very High (30,000 - 240,000)Low (~Unit Resolution)
Key Advantage Accurate mass measurement enables elemental composition determination.Superior sensitivity, dynamic range, and robustness for quantitative assays.
Best For Initial metabolite profiling, structural confirmation of novel metabolites.Validated, quantitative bioanalysis of parent drug and major metabolites.
Table 2: In Vitro System Comparison
SystemKey Enzymes PresentCofactorsBest Use Case
Liver Microsomes Phase I (CYPs, FMOs), some Phase II (UGTs)Requires external addition of cofactors (e.g., NADPH, UDPGA).[10]High-throughput screening for Phase I metabolism and CYP inhibition.[8]
Hepatocytes Full complement of Phase I, Phase II, and cytosolic enzymes.Endogenously contains all necessary cofactors."Gold standard" in vitro system for a complete metabolic profile, including conjugation.[8]
S9 Fraction Both microsomal (Phase I/II) and cytosolic enzymes.Requires external addition of cofactors.[10]Investigating interplay between microsomal and cytosolic metabolism.
Table 3: Biotransformation Method Comparison: Biological vs. Electrochemical
FeatureBiological (In Vitro Systems)Electrochemical (EC-LC/MS)
Principle Uses enzymes (e.g., from liver) to perform biotransformations.[9]Uses an applied electrical potential to simulate oxidative reactions.[20]
Speed Slower (incubation times of minutes to hours).Very Fast (reactions occur in seconds as sample flows through the cell).
Reactions Simulates a broad range of enzymatic reactions (Phase I & II).Primarily simulates oxidative (CYP-mediated) metabolism.[20]
Advantage More biologically relevant, captures full metabolic profile.High throughput, excellent for generating oxidative metabolites as standards, can identify reactive intermediates.[20]
Complementary Value Provides the definitive biological profile.Rapidly predicts likely oxidative metabolites and can help rationalize findings from in vitro experiments.

The following decision tree can guide the selection of the appropriate analytical system.

G start What is the primary goal? q1 Identify Unknown Metabolites? start->q1 Analytical Technique q3 Screening Phase I Metabolism? start->q3 Biological System q2 Quantify Known Metabolites? q1->q2 No res1 Use High-Resolution MS (Orbitrap / Q-TOF) q1->res1 Yes res2 Use Triple Quadrupole MS (QqQ with MRM) q2->res2 Yes q4 Full Metabolic Profile (I & II)? q3->q4 No res3 Use Liver Microsomes q3->res3 Yes q5 Rapidly Predict Oxidative Pathway? q4->q5 No res4 Use Hepatocytes q4->res4 Yes res5 Use EC-LC/MS q5->res5 Yes

Caption: Decision tree for selecting an appropriate analytical system.

Section 4: Ensuring Data Trustworthiness: Method Validation

While a full, quantitative validation according to FDA guidelines is not required for initial metabolite identification, the principles of bioanalytical method validation should be applied to ensure data quality and reliability.[21][22] This is known as a "fit-for-purpose" approach.[22] Key considerations include:

  • Selectivity: Ensure that peaks identified as metabolites are absent in control matrices (e.g., incubations without the drug or without cofactors).

  • Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte.[23] While not quantified, being aware of potential ion suppression is crucial, especially when comparing metabolite profiles across different systems.

  • Carryover: Check for carryover by injecting a blank solvent after a high-concentration sample to ensure that detected peaks are not remnants from a previous injection.

Conclusion

The successful identification of 2-Methanesulfonyl-5-nitrobenzonitrile metabolites requires an integrated and logical approach. The process begins with a predictive analysis based on chemical structure, which guides a core experimental workflow centered on high-resolution LC-MS. This provides the accurate mass and fragmentation data necessary for confident structural elucidation.

However, a truly robust understanding is achieved by comparing and contrasting this core method with alternative technologies and biological systems. Comparing HRMS with triple quadrupole MS clarifies the difference between identification and quantification. Comparing microsomes with hepatocytes highlights the trade-offs between high-throughput screening and comprehensive profiling. Finally, incorporating complementary techniques like electrochemical LC-MS can rapidly predict oxidative pathways and corroborate biological findings. By employing this multi-faceted, comparative strategy, researchers can build a comprehensive and trustworthy metabolic profile, satisfying scientific curiosity and regulatory requirements alike.

References

  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - MDPI. (2024, November 14). Retrieved from [Link]

  • Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction - PMC. (n.d.). Retrieved from [Link]

  • Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples - Ovid. (n.d.). Retrieved from [Link]

  • Preparing Samples for LC-MS/MS Analysis - Organomation. (n.d.). Retrieved from [Link]

  • Biotransformation by enzymes of the nitrile metabolism. (n.d.). Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry - Food and Drug Administration. (2018, May 24). Retrieved from [Link]

  • An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium | Analytical Chemistry - ACS Publications. (2024, July 10). Retrieved from [Link]

  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Biotransformation of benzonitrile herbicides via the nitrile hydratase-amidase pathway in rhodococci - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). Retrieved from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (n.d.). Retrieved from [Link]

  • Industry view: In vitro comparative metabolism studies to identify metabolites - EFSA. (n.d.). Retrieved from [Link]

  • Kinetics Of Nitrobenzene Biotransformation - SciSpace. (n.d.). Retrieved from [Link]

  • Fundamentals: Bioanalytical LC/MS method validation - fit for purpose - Stanford University Mass Spectrometry. (2020, July 2). Retrieved from [Link]

  • Biotransformation of nitriles by rhodococci - Kent Academic Repository. (2025, May 20). Retrieved from [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC. (n.d.). Retrieved from [Link]

  • In vitro metabolism of aromatic nitriles - PubMed. (n.d.). Retrieved from [Link]

  • Harman Research Group - Sulfone. (n.d.). Retrieved from [Link]

  • Services for in vitro Metabolism research - Admescope. (n.d.). Retrieved from [Link]

  • Drug Metabolism Assays - BioIVT. (n.d.). Retrieved from [Link]

  • Examples of compounds containing sulfone and alkylnitrile moieties. - ResearchGate. (n.d.). Retrieved from [Link]

  • Applications of LC/MS in Qualitative Drug Metabolite Studies. (n.d.). Retrieved from [Link]

  • LC–MS‑based metabolomics: an update - PMC. (n.d.). Retrieved from [Link]

  • Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS) - YouTube. (2023, September 7). Retrieved from [Link]

  • Electrochemistry and LC–MS for Metabolite Generation and Identification: Tools, Technologies and Trends | LCGC International. (n.d.). Retrieved from [Link]

  • IN VITRO METABOLISM OF MK-0767 [(!)-5-[(2,4-DIOXOTHIAZOLIDIN-5-YL)METHYL]. (n.d.). Retrieved from https://dmd.aspetjournals.org/content/dmd/30/11/1361.full.pdf
  • 20.7: Chemistry of Nitriles. (2025, January 19). Retrieved from [Link]

  • LC-MS-based metabolomics in profiling of drug metabolism and bioactivation - CORE. (n.d.). Retrieved from [Link]

  • Nitriles | Chemistry | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

  • LC-MS-based metabolomics. - SciSpace. (n.d.). Retrieved from [Link]

  • LC-MS-Based Metabolomic Approach Revealed the Significantly Different Metabolic Profiles of Five Commercial Truffle Species - Frontiers. (2019, September 25). Retrieved from [Link]

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Comparative

Reactivity comparison of 2-Methanesulfonyl-5-nitrobenzonitrile vs 2-Chloro analogs

Topic: Reactivity Comparison of 2-Methanesulfonyl-5-nitrobenzonitrile vs. 2-Chloro Analogs Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers[1] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Comparison of 2-Methanesulfonyl-5-nitrobenzonitrile vs. 2-Chloro Analogs Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary: The Workhorse vs. The Specialist

In the landscape of Nucleophilic Aromatic Substitution (SNAr), selecting the correct electrophile is often the difference between a scalable process and a failed optimization. This guide compares two highly activated substrates: 2-Chloro-5-nitrobenzonitrile (the "Workhorse") and 2-Methanesulfonyl-5-nitrobenzonitrile (the "Specialist").

While the 2-chloro analog is a commodity starting material, the 2-methanesulfonyl (mesyl) analog represents a "super-electrophile" strategy. The sulfonyl group acts as a superior nucleofuge (leaving group), accelerating reaction rates by orders of magnitude and enabling substitutions with weak or sterically hindered nucleophiles that fail with the chloride.

Mechanistic & Reactivity Analysis

Electronic Activation

Both molecules possess a 5-nitro group and a 1-cyano group.[1] These are strong Electron Withdrawing Groups (EWGs) that activate the benzene ring at the 2-position (ortho to cyano, para to nitro) by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • 2-Chloro Analog: The chlorine atom withdraws electrons via induction (-I) but donates electron density via resonance (+R).[1] This resonance donation slightly destabilizes the Meisenheimer complex intermediate, raising the activation energy.

  • 2-Methanesulfonyl Analog: The sulfonyl group (-SO₂Me) is powerfully electron-withdrawing by both induction (-I) and resonance (-R).[1] It effectively "sinks" the negative charge in the Meisenheimer complex, dramatically stabilizing the transition state.

Comparative Hammett Constants (Para-position relative to attack site):

  • -Cl:

    
    [1]
    
  • -SO₂Me:

    
    [1]
    
  • Interpretation: The sulfonyl group provides nearly 3x the electronic activation of the chloride.

The "Element Effect" in SNAr

Contrary to SN2 reactions where bond strength dictates leaving group ability (I > Br > Cl > F), SNAr rates are controlled by the nucleophilic addition step .

  • Trend: -SO₂R

    
     -F > -NO₂ > -Cl > -Br > -I.[1]
    
  • Implication: The 2-methanesulfonyl analog reacts significantly faster than the 2-chloro analog because the highly electronegative sulfone accelerates the initial attack of the nucleophile.[1]

Steric Considerations
  • Chloride: Small atomic radius (1.75 Å). Minimal steric clash with incoming nucleophiles.

  • Sulfone: Larger molecular volume. While generally not prohibitive, the bulk of the -SO₂Me group can retard rates with extremely bulky nucleophiles (e.g., tert-butyl amines) due to steric repulsion at the ortho-attack trajectory.[1]

Decision Matrix: When to Switch?

Use the table below to select the optimal starting material for your specific transformation.

Feature2-Chloro-5-nitrobenzonitrile 2-Methanesulfonyl-5-nitrobenzonitrile
Availability Commodity chemical (High availability)Specialist reagent (Often synthesized in situ)
Cost LowHigh (or requires 2-step synthesis)
Reactivity ModerateHigh / Aggressive
Ideal Nucleophile Primary amines, Thiolates, AlkoxidesAnilines, Hindered amines, Amides
Reaction Temp Often requires heat (60–100°C)Often proceeds at Room Temp (0–25°C)
Solvent Tolerance DMSO, DMF, NMPMeCN, THF, DCM (due to higher reactivity)

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic advantage of the sulfonyl leaving group and the synthetic workflow to access it.

SNAr_Pathway cluster_legend Reaction Efficiency Substrate_Cl 2-Chloro-5-nitrobenzonitrile (The Workhorse) Intermediate_S Thioether Intermediate (2-SMe) Substrate_Cl->Intermediate_S NaSMe Substitution Product Final Substitution Product (2-Nu-5-nitrobenzonitrile) Substrate_Cl->Product Standard Nucleophile (High T, Strong Nu) Substrate_SO2 2-Methanesulfonyl-5-nitrobenzonitrile (The Specialist) Intermediate_S->Substrate_SO2 Oxidation (mCPBA or H2O2) Substrate_SO2->Product Difficult Nucleophile (Low T, Weak Nu) Direct Path->Activated Path Activation Strategy

Figure 1: Strategic workflow. The direct path (gray) is standard. The activated path (red) converts the chloride to the sulfone to enable difficult substitutions.

Experimental Protocols

Protocol A: Activation Strategy (Synthesis of the Sulfone)

Use this if the direct reaction with the 2-chloro analog fails.

Step 1: Thioether Formation

  • Dissolve 2-chloro-5-nitrobenzonitrile (1.0 equiv) in DMF (5 mL/mmol).

  • Cool to 0°C. Add Sodium thiomethoxide (NaSMe, 1.1 equiv) portion-wise.

  • Stir at 0°C for 30 mins, then warm to RT for 1 hour. Note: The solution will turn deep yellow/orange.

  • Workup: Pour into ice water. Filter the yellow precipitate (2-thiomethyl-5-nitrobenzonitrile). Yields are typically >90%.[2]

Step 2: Oxidation to Sulfone

  • Suspend the thioether (from Step 1) in DCM or Acetic Acid.

  • Add mCPBA (2.5 equiv) or 30% H₂O₂ (excess) with catalytic Na₂WO₄.

  • Stir at RT for 4–12 hours. Monitor by TLC (Sulfone is much more polar than thioether).

  • Workup: Quench with saturated NaHSO₃ (to remove peroxides). Extract with DCM. Wash with NaHCO₃. Dry and concentrate.

    • Result:2-Methanesulfonyl-5-nitrobenzonitrile (White/Pale yellow solid).

Protocol B: Comparative Substitution (The "Difficult" Case)

Scenario: Reaction with a weak nucleophile, e.g., 4-chloroaniline.[1]

Option 1: Using 2-Chloro Analog (Baseline)

  • Conditions: 2-Chloro-5-nitrobenzonitrile (1 equiv), 4-chloroaniline (1.2 equiv), Cs₂CO₃ (2 equiv) in DMSO at 100°C for 24 hours.

  • Outcome: Often <50% conversion due to poor nucleophilicity of the aniline and deactivation of the ring by the leaving group resonance. Significant hydrolysis byproducts may form.

Option 2: Using 2-Methanesulfonyl Analog (Recommended)

  • Conditions: 2-Methanesulfonyl-5-nitrobenzonitrile (1 equiv), 4-chloroaniline (1.1 equiv), DIPEA (1.5 equiv) in MeCN or THF at Room Temperature or mild heat (40°C).[1]

  • Outcome: Typically >90% conversion within 2–4 hours. The sulfinate anion (MeSO₂⁻) is an excellent leaving group that does not reversibly attack the product.

Safety & Handling

  • Energetic Compounds: Both compounds contain a nitro group and a nitrile group on a benzene ring. While generally stable, they are precursors to high-energy materials.[1] Avoid heating dry solids above 150°C.

  • Sulfone Synthesis Risks: The oxidation step using peroxides (mCPBA/H₂O₂) is exothermic. Perform on a small scale (<5g) first or use active cooling. Ensure all peroxides are quenched before concentration to prevent explosion hazards.

  • Toxicity: 2-Chloro-5-nitrobenzonitrile is a skin irritant and potential sensitizer. Handle in a fume hood.

References

  • Nucleophilic Aromatic Substitution Mechanism & Leaving Group Trends

    • Source: Wikipedia - Nucleophilic Aromatic Substitution[1]

    • URL:[Link]

  • Synthesis of 2-(4-(Methylsulfonyl)phenoxy)-5-nitrobenzonitrile (Analogous Chemistry)

    • Source: PrepChem - Synthesis of Sulfonyl Analogs[1]

    • URL:[Link]

  • Factors Determining Leaving Group Ability in SNAr

    • Source: National Institutes of Health (PMC) - The Element Effect Revisited[1]

    • URL:[Link]

  • Commercial Availability & Properties: 2-Chloro-5-nitrobenzonitrile

    • Source: Sigma-Aldrich Product Page[3]

Sources

Validation

A Researcher's Guide to Validating the Synthesis of 2-Methanesulfonyl-5-nitrobenzonitrile via Melting Point Analysis

For researchers engaged in the synthesis of novel chemical entities, the validation of a successful reaction is a critical, non-negotiable step. It is the cornerstone of reliable and reproducible science.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis of novel chemical entities, the validation of a successful reaction is a critical, non-negotiable step. It is the cornerstone of reliable and reproducible science. This guide provides an in-depth look at a foundational technique for validating the synthesis of 2-Methanesulfonyl-5-nitrobenzonitrile: melting point determination. We will explore the underlying principles of this method, provide a detailed experimental protocol, and objectively compare its utility against more modern spectroscopic techniques.

The Synthesis of 2-Methanesulfonyl-5-nitrobenzonitrile: A Practical Overview

The target compound, 2-Methanesulfonyl-5-nitrobenzonitrile, is a valuable intermediate in medicinal chemistry. Its synthesis is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a halide, in this case, a chloro group, from an activated aromatic ring.

The starting material, 2-chloro-5-nitrobenzonitrile, is rendered susceptible to nucleophilic attack by the strongly electron-withdrawing nitro (-NO₂) and cyano (-CN) groups. These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. The nucleophile, sodium methanesulfinate (CH₃SO₂Na), provides the methanesulfonyl group that replaces the chlorine atom.

Experimental Protocol: Synthesis

Materials:

  • 2-chloro-5-nitrobenzonitrile

  • Sodium methanesulfinate

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating capabilities

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-5-nitrobenzonitrile in a suitable volume of DMSO.[1]

  • Addition of Nucleophile: Add a molar excess (typically 1.1 to 1.5 equivalents) of sodium methanesulfinate to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-100°C. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of cold water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual DMSO and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final, purified 2-Methanesulfonyl-5-nitrobenzonitrile.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation start Dissolve 2-chloro-5-nitrobenzonitrile in DMSO add_reagent Add Sodium Methanesulfinate start->add_reagent react Heat and Stir (80-100°C) add_reagent->react monitor Monitor via TLC react->monitor workup Precipitate in Water monitor->workup Reaction Complete filter Vacuum Filtration workup->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry Purified Product recrystallize->dry mp_analysis Melting Point Determination dry->mp_analysis compare Compare with Literature Value mp_analysis->compare

Validating Success: The Role of Melting Point Determination

Melting point is a fundamental physical property of a solid crystalline compound.[2][3] It is the temperature at which the solid phase transitions into the liquid phase.[2] For a pure substance, this transition occurs over a very narrow temperature range.[4]

The presence of impurities disrupts the crystal lattice of the compound. This disruption requires less energy to break the intermolecular forces, resulting in two observable effects: a depression of the melting point and a broadening of the melting point range.[5] Therefore, by measuring the melting point of the synthesized 2-Methanesulfonyl-5-nitrobenzonitrile and comparing it to the literature value, one can make a reliable assessment of its identity and purity.[4][5]

Expected Melting Point
CompoundCAS NumberReported Melting Point (°C)
2-Methanesulfonyl-5-nitrobenzonitrile90343-93-0155 - 161

Note: The reported melting point can vary slightly between suppliers and literature sources due to minor differences in purity and analytical methods.

Experimental Protocol: Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus.

Materials:

  • Dry, purified sample of synthesized 2-Methanesulfonyl-5-nitrobenzonitrile

  • Glass capillary tubes (one end sealed)

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the synthesized product is completely dry and in the form of a fine powder.[6] If necessary, gently grind the crystals using a mortar and pestle.

  • Loading the Capillary: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a height of 2-3 mm.[7]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): To save time, first perform a rapid determination by setting a high heating rate (e.g., 10-20°C per minute) to find an approximate melting range.[5]

  • Accurate Determination: Allow the apparatus to cool. Then, set the starting temperature to about 20°C below the approximate melting point found in the previous step. Set the heating rate to a slow and steady 1-2°C per minute.[4][7]

  • Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely liquefied (the end of the melting range).[7] A pure sample should exhibit a sharp melting range of 0.5-1.5°C.

G cluster_pure Pure Sample cluster_impure Impure Sample center Observed Melting Point (e.g., 158-159°C) sharp_range Sharp Range (0.5-1.5°C) center->sharp_range If... matches_lit Matches Literature Value (e.g., 155-161°C) center->matches_lit And... broad_range Broad Range (>2°C) center->broad_range If... depressed_mp Depressed M.P. (e.g., 148-153°C) center->depressed_mp And... result_pure Conclusion: High Purity matches_lit->result_pure result_impure Conclusion: Impure, requires further purification depressed_mp->result_impure

A Comparative Perspective: Melting Point vs. Spectroscopic Techniques

While melting point is a robust and accessible technique, it provides limited structural information.[8] For unambiguous confirmation of chemical identity and a more quantitative assessment of purity, it should be used in conjunction with other analytical methods.[9]

FeatureMelting Point AnalysisNMR SpectroscopyMass Spectrometry (MS)HPLC Analysis
Information Provided Purity assessment, identity confirmation (by comparison)Detailed molecular structure, connectivity, purity (qNMR)[10]Molecular weight, fragmentation patterns, elemental composition[10]Quantitative purity, separation of mixtures
Sample Amount MilligramsMilligramsMicrograms to nanogramsMicrograms
Speed Fast (5-15 minutes per sample)Moderate (5-30 minutes per sample)Fast (<5 minutes per sample)Moderate (10-60 minutes per sample)
Cost (Instrument) LowHighHighMedium to High
Expertise Required LowHighHighMedium
Primary Use Case Quick purity check, preliminary identificationDefinitive structure elucidationMolecular weight confirmationHigh-resolution purity determination

Conclusion: An Integrated Approach to Validation

The synthesis of 2-Methanesulfonyl-5-nitrobenzonitrile is a straightforward yet illustrative example of modern organic synthesis. For the research scientist, the validation of this synthesis is as crucial as the reaction itself.

Melting point determination stands as a time-honored, rapid, and cost-effective first line of assessment for purity and identity.[4][6] A sharp melting range that aligns with the established literature value provides strong evidence of a successful synthesis and purification.

However, for comprehensive validation, especially in the context of drug development and publication, this classical technique should be complemented by modern analytical methods.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the precise molecular structure, while High-Performance Liquid Chromatography (HPLC) offers unparalleled quantitative purity analysis. By employing an integrated analytical approach, researchers can ensure the integrity of their results and the progression of their scientific endeavors with the highest degree of confidence.

References

  • University of Calgary. (n.d.). Melting point determination. Department of Chemistry. Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Dong, V. M., & Riedel, J. (2017, February 22). Melting Point Determination of Solid Organic Compounds. JoVE. Retrieved from [Link]

  • Clarion University. (n.d.). Determination of Melting Point. Science in Motion. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Research and Reviews: Journal of Chemistry. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-(Methylsulfonyl)phenoxy)-5-nitrobenzonitrile. Retrieved from [Link]

  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Presto Researcher. (2025, April 27). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, December 15). EDA mediated S–N bond coupling of nitroarenes and sodium sulfinate salts. Chemical Science. DOI: 10.1039/D2SC06087F. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

Sources

Comparative

Publish Comparison Guide: Chromatographic Separation of 2-Methanesulfonyl-5-nitrobenzonitrile Isomers

Executive Summary & Application Scope 2-Methanesulfonyl-5-nitrobenzonitrile is a critical electrophilic intermediate, frequently employed in nucleophilic aromatic substitution ( ) reactions during the synthesis of antivi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

2-Methanesulfonyl-5-nitrobenzonitrile is a critical electrophilic intermediate, frequently employed in nucleophilic aromatic substitution (


) reactions during the synthesis of antiviral and antineoplastic agents. Its high reactivity, driven by the electron-withdrawing synergy of the nitrile (-CN), nitro (-NO

), and methanesulfonyl (-SO

Me) groups, makes it prone to forming regioisomeric byproducts and process-related impurities (e.g., sulfoxides) that are difficult to resolve using standard C18 chemistries.

This guide evaluates three chromatographic stationary phases for the purification and quality control of this target molecule. We focus on resolving the target (5-nitro) from its critical regioisomer (4-nitro) and the incomplete oxidation intermediate (sulfoxide) .

The Separation Challenge
  • Target: 2-Methanesulfonyl-5-nitrobenzonitrile (Para-orientation of withdrawing groups).

  • Critical Impurity A (Regioisomer): 2-Methanesulfonyl-4-nitrobenzonitrile (Meta-orientation).

  • Critical Impurity B (Process): 2-Methanesulfinyl-5-nitrobenzonitrile (Sulfoxide).

Recommendation: The Biphenyl Stationary Phase is the superior choice for this separation, offering a Resolution (


) > 2.5 for regioisomers where C18 columns often fail (

< 1.2).

Technical Comparison of Stationary Phases

The following comparison analyzes the performance of three distinct column chemistries based on selectivity (


), retentivity (

), and peak symmetry.
Option A: C18 (Octadecylsilane) – The Baseline Standard
  • Mechanism: Hydrophobic interaction.

  • Performance:

    • Separates the sulfone (target) from the sulfoxide (impurity) effectively due to large polarity differences.

    • Failure Point: Poor selectivity for the 4-nitro vs. 5-nitro regioisomers. Both isomers possess nearly identical hydrophobicity (

      
      ), resulting in co-elution or "shouldering."
      
  • Verdict: Suitable only for crude purity checks, not for isomeric purity release testing.

Option B: Biphenyl / Phenyl-Hexyl – The Recommended Solution
  • Mechanism:

    
    -
    
    
    
    interactions + Hydrophobicity.
  • Performance:

    • The electron-deficient nitroaromatic ring interacts strongly with the

      
      -electrons of the biphenyl ligand.
      
    • Mechanism of Action: The para (5-nitro) and meta (4-nitro) isomers have different electron density distributions and dipole moments. The Biphenyl phase maximizes these subtle electronic differences, often eluting the 4-nitro isomer significantly later than the 5-nitro target.

  • Verdict: Best-in-Class. Provides baseline separation of regioisomers.

Option C: Porous Graphitic Carbon (PGC) – The Specialist
  • Mechanism: Charge-transfer interactions + Geometric shape selectivity.

  • Performance:

    • Extremely high retention for polar planar molecules.

    • Can separate isomers based on "flatness" on the graphite surface.

  • Verdict: Powerful but often results in excessive retention times and peak tailing for nitro-compounds without aggressive mobile phase modifiers.

Quantitative Performance Matrix (Simulated Data*)
ParameterC18 (Standard)Biphenyl (Recommended) PGC (Specialist)
Retention Time (Target) 4.2 min5.8 min12.4 min
Selectivity (

) Isomers
1.05 (Poor)1.18 (Excellent) 1.25 (High)
Resolution (

) Isomers
0.9 (Co-elution)2.8 (Baseline) 3.5 (Baseline)
Tailing Factor (

)
1.11.05 1.4
Mobile Phase Compatibility HighHigh Medium

*Data represents typical values for nitro-aromatic isomer separations under optimized gradient conditions.

In-Depth Experimental Protocol (Biphenyl Method)

This protocol is designed to validate the separation of the 5-nitro target from the 4-nitro isomer and the sulfoxide intermediate.

Reagents & Equipment[1][2][3][4][5][6]
  • Instrument: UHPLC System (e.g., Agilent 1290 or Waters H-Class) with PDA detection.

  • Column: Kinetex Biphenyl or Halo Biphenyl (2.1 x 100 mm, 2.7 µm fused-core).

  • Solvent A: 0.1% Formic Acid in Water (Milli-Q).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Chromatographic Conditions[5][6][7][8][9]
  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C (Critical: Lower temperature enhances

    
    -
    
    
    
    selectivity).
  • Detection: UV at 254 nm (primary) and 210 nm.

  • Injection Volume: 2.0 µL.

Gradient Profile
Time (min)% Solvent BEvent
0.0010Initial Hold (Focusing)
1.0010End Isocratic Hold
8.0060Linear Gradient (Separation)
8.1095Column Wash
10.0095End Wash
10.1010Re-equilibration
13.0010End of Run
Method Validation Criteria (Self-Validating System)

To ensure the assay is trustworthy, check the following system suitability parameters before running samples:

  • Resolution (

    
    ):  Must be > 2.0 between Sulfoxide and Target.
    
  • Selectivity Check: Inject a marker mix of 4-nitro and 5-nitro isomers. The valley-to-peak ratio must be < 5%.

  • Peak Purity: Use PDA spectral analysis to confirm no co-eluting impurities under the main peak.

Visualizing the Workflow & Mechanism

The following diagram illustrates the synthesis pathway that generates these specific isomers and the decision logic for the chromatographic separation.

SeparationWorkflow Precursor Precursor: 2-Chloro-benzonitrile Nitration Step 1: Nitration (Source of Regioisomers) Precursor->Nitration Substitution Step 2: S_NAr (NaSMe) Nitration->Substitution Yields 5-NO2 (Major) + 4-NO2 (Minor) Oxidation Step 3: Oxidation (mCPBA/H2O2) Substitution->Oxidation Sulfide -> Sulfone CrudeMix Crude Mixture: 1. Target (5-NO2) 2. Isomer (4-NO2) 3. Sulfoxide (Interm.) Oxidation->CrudeMix Incomplete Ox. yields Sulfoxide Decision Select Column CrudeMix->Decision C18 C18 Column: Hydrophobic Separation (Fails Isomers) Decision->C18 Standard Biphenyl Biphenyl Column: Pi-Pi Interaction (Separates Isomers) Decision->Biphenyl Optimized ResultBad Co-elution of 4-NO2 / 5-NO2 C18->ResultBad ResultGood Baseline Separation: RT 5.8 (Target) RT 6.4 (Isomer) Biphenyl->ResultGood

Caption: Synthesis origin of regioisomeric impurities and the chromatographic decision tree for effective resolution.

References

  • PrepChem. Synthesis of 2-(4-(Methylsulfonyl)phenoxy)-5-nitrobenzonitrile. Retrieved from [Link]

    • Context: Provides the standard oxidation route from sulfide to sulfone, highlighting the potential for sulfoxide impurities.
  • Organic Syntheses. p-Nitrobenzonitrile. Org. Synth. 1928, 8, 84. Retrieved from [Link]

    • Context: Establishes the foundational chemistry of nitrobenzonitriles and purific
  • SIELC Technologies. Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

    • Context: Demonstrates the behavior of closely related nitro-benzonitrile analogs on mixed-mode phases.
  • Chromatography Forum. Separation of two isomers. Retrieved from [Link]

    • Context: Expert discussion on the superiority of Phenyl/Biphenyl phases over C18 for positional isomer separ
  • Google Patents.Separation of nitrobenzaldehyde isomers (US4714783A).
Validation

A Comparative Guide to Reference Standards for the Analysis of 2-Methanesulfonyl-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals The Critical Role of a Reference Standard A reference standard serves as a highly purified and well-characterized benchmark against which analytical samples...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of a Reference Standard

A reference standard serves as a highly purified and well-characterized benchmark against which analytical samples are compared. In the context of 2-Methanesulfonyl-5-nitrobenzonitrile analysis, a reliable reference standard is indispensable for:

  • Quantitative Analysis: Determining the precise concentration of the analyte in a sample, for instance, in reaction monitoring or impurity profiling.

  • Method Validation: Establishing the performance characteristics of analytical methods, such as accuracy, precision, linearity, and specificity.

  • Identity Confirmation: Verifying the presence of 2-Methanesulfonyl-5-nitrobenzonitrile in a sample by comparing its physicochemical properties (e.g., retention time, mass spectrum) with that of the standard.

Commercially Available Options: A Scarcity of Certified Standards

A thorough search of commercial suppliers reveals a significant challenge: the absence of a readily available, certified reference standard for 2-Methanesulfonyl-5-nitrobenzonitrile. While some vendors may list the compound as a research chemical, these products typically lack the comprehensive certification required for a primary reference standard.

Table 1: Comparison of Potential Sources for 2-Methanesulfonyl-5-nitrobenzonitrile

FeatureCommercial Chemical SupplierIn-House Prepared Standard
Availability Limited; may require custom synthesisOn-demand, based on synthetic capability
Certification Typically none; Certificate of Analysis may provide purity by a single method (e.g., >98% by GC)Comprehensive characterization and certification performed by the user
Purity Variable; may contain process-related impuritiesHigh purity achievable through dedicated purification steps
Traceability Often lacks metrological traceabilityTraceability can be established through rigorous qualification
Cost Potentially high for a non-certified materialInitial investment in reagents and analytical time, but cost-effective for larger quantities

Given the limitations of commercially available materials, the in-house preparation and qualification of a reference standard emerge as the most robust and scientifically sound approach for ensuring analytical data integrity.

In-House Preparation and Qualification: The Gold Standard

Preparing a reference standard in-house provides complete control over its purity, characterization, and documentation. The following sections outline a comprehensive workflow for the synthesis, purification, and analysis of 2-Methanesulfonyl-5-nitrobenzonitrile to the quality required of a primary reference standard.

Synthesis Workflow

The synthesis of 2-Methanesulfonyl-5-nitrobenzonitrile can be efficiently achieved through the oxidation of the corresponding methylthio- precursor, 2-Methylthio-5-nitrobenzonitrile. This precursor is more readily available commercially.

Synthesis_Workflow Start 2-Methylthio-5-nitrobenzonitrile (Starting Material) Oxidation Oxidation (e.g., with H2O2 in Acetic Acid) Start->Oxidation Crude Crude 2-Methanesulfonyl- 5-nitrobenzonitrile Oxidation->Crude Purification Purification (Recrystallization or Chromatography) Crude->Purification Standard Qualified Reference Standard (>99.5% Purity) Purification->Standard

Caption: Proposed synthetic workflow for the in-house preparation of a 2-Methanesulfonyl-5-nitrobenzonitrile reference standard.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the oxidation of aryl methyl sulfides.[1]

Materials:

  • 2-Methylthio-5-nitrobenzonitrile

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (H₂O₂)

  • Deionized Water

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-Methylthio-5-nitrobenzonitrile in glacial acetic acid.

  • Heat the mixture to 60°C.

  • Slowly add a stoichiometric excess of 30% hydrogen peroxide to the reaction mixture. An exothermic reaction may be observed.

  • After the addition is complete, heat the mixture at 75°C for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold deionized water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with deionized water.

  • Dry the crude product under vacuum.

Purification: Achieving Reference Standard Quality

The purity of the synthesized material is paramount. Recrystallization is a highly effective method for purifying solid organic compounds.

Experimental Protocol: Recrystallization

Solvent Selection: A suitable solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For sulfonyl-containing aromatic compounds, alcohols like methanol or ethanol, or mixtures with water, are often effective.

Procedure:

  • Dissolve the crude 2-Methanesulfonyl-5-nitrobenzonitrile in a minimal amount of hot methanol.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cool the flask in an ice bath to maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold methanol.

  • Dry the purified crystals under vacuum to a constant weight.

For challenging purifications or to remove closely related impurities, column chromatography on silica gel may be necessary.

Comprehensive Characterization and Purity Assessment

A multi-faceted analytical approach is essential to confirm the identity and purity of the in-house standard.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the cornerstone for assessing the purity of a non-volatile organic compound. A well-developed method can separate the main component from process-related impurities and degradation products.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for nitroaromatic compounds.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid to improve peak shape) is typically effective.

  • Sample Preparation: Accurately weigh and dissolve the purified compound in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • UV Detection: Monitor at a wavelength where the analyte has strong absorbance, typically around 254 nm for aromatic nitro compounds.

Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. For a reference standard, the purity should ideally be ≥99.5%.

HPLC_Workflow Sample In-House Standard (weighed accurately) Dissolve Dissolve in Acetonitrile (1 mg/mL) Sample->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter Inject Inject onto HPLC-UV System Filter->Inject Analyze Analyze Chromatogram (Area % Purity) Inject->Analyze

Caption: Workflow for the HPLC purity analysis of the in-house prepared 2-Methanesulfonyl-5-nitrobenzonitrile standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

GC-MS is a powerful technique for confirming the identity of the compound through its mass spectrum and for detecting any volatile impurities.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., DB-1 or DB-5) is generally suitable for aromatic compounds.

  • Sample Preparation: Prepare a dilute solution of the standard in a volatile organic solvent like ethyl acetate or dichloromethane.

  • Injection: Use a split or splitless injection depending on the concentration.

  • Mass Spectrometry: Operate in electron ionization (EI) mode to generate a characteristic fragmentation pattern.

The resulting mass spectrum should be consistent with the molecular weight and expected fragmentation of 2-Methanesulfonyl-5-nitrobenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure, confirming the connectivity of atoms and the absence of structurally similar impurities.

Predicted ¹H and ¹³C NMR Data:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons and the methyl protons of the sulfonyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the nitro and nitrile groups.

  • ¹³C NMR: The spectrum will display distinct signals for each carbon atom in the molecule, providing further structural confirmation.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a few milligrams of the standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to fully assign the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups.

Expected Characteristic Absorptions:

  • Nitrile (C≡N): A sharp absorption band around 2230 cm⁻¹.

  • Nitro (NO₂): Strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[2]

  • Sulfonyl (SO₂): Strong stretching bands around 1350 cm⁻¹ and 1160 cm⁻¹.

Conclusion: A Scientifically Defensible Approach

While the direct purchase of a certified reference standard for 2-Methanesulfonyl-5-nitrobenzonitrile is currently not a viable option, a robust and scientifically defensible alternative exists through in-house synthesis and qualification. By following a well-defined synthetic route, employing rigorous purification techniques, and conducting comprehensive characterization using a suite of orthogonal analytical methods (HPLC, GC-MS, NMR, and FTIR), researchers can produce a primary reference standard of high purity and known identity. This approach not only ensures the accuracy and reliability of analytical data but also provides a deeper understanding of the compound's properties, ultimately contributing to the integrity of the research and development process.

References

  • PrepChem. Synthesis of 2-(4-(Methylsulfonyl)phenoxy)-5-nitrobenzonitrile. Available at: [Link]

  • Microtrac. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Available at: [Link]

  • Agilent Technologies. GC-MS analysis showing structures of a. benzonitrile, 4-formyl-b.... ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Informations Index. Available at: [Link]

  • Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016, 20(3), 661-667. Available at: [Link]

  • University of Wisconsin. Proton Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-Methanesulfonyl-5-nitrobenzonitrile and its Nucleophilic Aromatic Substitution Products

This guide provides an in-depth comparative analysis of the spectroscopic techniques used to characterize 2-Methanesulfonyl-5-nitrobenzonitrile and its derivatives. As a versatile electrophile, this compound is a valuabl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the spectroscopic techniques used to characterize 2-Methanesulfonyl-5-nitrobenzonitrile and its derivatives. As a versatile electrophile, this compound is a valuable building block for synthesizing a range of substituted nitroaromatics, which are significant in medicinal chemistry and materials science. Understanding the distinct spectroscopic signatures of the parent compound versus its substitution products is critical for reaction monitoring, structural elucidation, and purity assessment.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple data reporting to explain the causality behind spectral changes, offering field-proven insights into experimental design and data interpretation.

The Chemistry of Substitution: An Overview

2-Methanesulfonyl-5-nitrobenzonitrile is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This reactivity is driven by two key structural features:

  • A Strong Electron-Withdrawing Group: The nitro group (-NO₂) at the para-position to the site of substitution powerfully withdraws electron density from the aromatic ring, stabilizing the negatively charged intermediate (the Meisenheimer complex) formed during the reaction.[1][2]

  • An Excellent Leaving Group: The methanesulfonyl group (-SO₂CH₃) is a superior leaving group compared to halogens, facilitating its displacement by a wide range of nucleophiles.[3]

The general mechanism involves the initial attack of a nucleophile, followed by the elimination of the methanesulfinate anion to restore aromaticity.[4] This process allows for the straightforward introduction of various functional groups containing nitrogen, oxygen, or sulfur heteroatoms.

Caption: General mechanism for the SNAr of 2-Methanesulfonyl-5-nitrobenzonitrile.

For this guide, we will compare the parent compound with three representative substitution products derived from common nucleophiles:

  • Product A: 2-Morpholino-5-nitrobenzonitrile (from Morpholine, an N-nucleophile)

  • Product B: 2-Phenoxy-5-nitrobenzonitrile (from Sodium Phenoxide, an O-nucleophile)

  • Product C: 2-(Phenylthio)-5-nitrobenzonitrile (from Sodium Thiophenoxide, an S-nucleophile)

Comparative Spectroscopic Analysis

The power of spectroscopic characterization lies in using multiple techniques to build a complete and unambiguous structural profile. The transformation from the parent sulfone to its substitution products induces predictable and discernible changes in each type of spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. The key diagnostic change in all substitution reactions is the disappearance of the methanesulfonyl signal and the appearance of new signals corresponding to the incoming nucleophile.

¹H NMR Analysis:

  • Parent Compound: The ¹H NMR spectrum of 2-Methanesulfonyl-5-nitrobenzonitrile is expected to show a sharp singlet around δ 3.3-3.5 ppm for the three equivalent protons of the methyl sulfonyl group (-SO₂CH ₃). The aromatic region will display a complex pattern for the three ring protons, typically between δ 7.8-8.8 ppm , influenced by the strong deshielding effects of the ortho-sulfonyl and para-nitro groups.

  • Product A (N-Substitution): The characteristic singlet for the -SO₂CH₃ group vanishes. New signals appear for the morpholine ring protons, typically as two distinct multiplets around δ 3.0-4.0 ppm , corresponding to the protons adjacent to the nitrogen and oxygen atoms. The aromatic proton signals will shift upfield due to the replacement of the strongly withdrawing sulfonyl group with the less withdrawing amino group.

  • Product B (O-Substitution): The -SO₂CH₃ singlet is absent. The spectrum will now feature signals for the newly introduced phenoxy group's five protons in the δ 7.0-7.8 ppm range. The original three aromatic protons will experience an upfield shift.

  • Product C (S-Substitution): The -SO₂CH₃ singlet disappears. Signals for the five protons of the phenylthio group will appear, typically between δ 7.2-7.6 ppm . Similar to the other products, the aromatic signals of the benzonitrile ring will shift accordingly.

¹³C NMR Analysis:

  • Parent Compound: A distinct signal for the methyl carbon (-SO₂C H₃) is expected around δ 40-45 ppm . The aromatic region will show six signals, including the nitrile carbon (C N) around δ 115-120 ppm and the carbon attached to the nitro group (C -NO₂) significantly downfield.[5]

  • Substitution Products: The methyl carbon signal is absent in all derivatives. New signals corresponding to the carbons of the nucleophile will appear. For example, Product A will show two new signals for the morpholine carbons around δ 45-70 ppm . The chemical shifts of the aromatic carbons, particularly the carbon at the substitution site (C2), will change significantly, providing clear evidence of the new C-N, C-O, or C-S bond.

Compound Key Predicted ¹H NMR Signals (δ, ppm) Key Predicted ¹³C NMR Signals (δ, ppm)
Parent Compound ~3.4 (s, 3H, -SO₂CH ₃); 7.8-8.8 (m, 3H, Ar-H )~43 (-SO₂C H₃); ~117 (C N)
Product A ~3.2 & ~3.8 (m, 8H, Morpholine-H ); 7.2-8.5 (m, 3H, Ar-H )~50 & ~66 (Morpholine-C ); ~118 (C N)
Product B 7.0-7.8 (m, 5H, Phenoxy-H ); 7.1-8.4 (m, 3H, Ar-H )~116-160 (Phenoxy-C ); ~118 (C N)
Product C 7.2-7.6 (m, 5H, Phenylthio-H ); 7.3-8.5 (m, 3H, Ar-H )~125-140 (Phenylthio-C ); ~118 (C N)
Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The most informative changes occur in the fingerprint region, confirming the loss of the sulfonyl group and the presence of the new substituent.

  • Parent Compound: The spectrum is dominated by strong, characteristic stretches for the key functional groups:

    • -SO₂- (Sulfonyl): Two strong, sharp bands for asymmetric and symmetric S=O stretching, typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ .

    • -NO₂ (Nitro): Strong asymmetric and symmetric stretching bands around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹ . Note the potential overlap of the symmetric NO₂ stretch with the asymmetric SO₂ stretch.

    • -C≡N (Nitrile): A sharp, medium-intensity band around 2230-2220 cm⁻¹ .[6][7]

  • Substitution Products: The most definitive change is the complete disappearance of both S=O stretching bands. The strong -NO₂ and -C≡N stretches will remain, although their exact positions may shift by a few wavenumbers due to the change in the electronic environment.[8] For specific products, new bands may appear, such as C-N or C-O stretching, but these are often in the crowded fingerprint region and less diagnostic than the loss of the sulfonyl peaks.

Compound Key IR Frequencies (cm⁻¹)
Parent Compound ~2225 (C≡N), ~1525 (asym NO₂), ~1350 (sym NO₂ / asym SO₂), ~1150 (sym SO₂)
Product A ~2220 (C≡N), ~1520 (asym NO₂), ~1345 (sym NO₂), No SO₂ bands
Product B ~2220 (C≡N), ~1520 (asym NO₂), ~1345 (sym NO₂), No SO₂ bands
Product C ~2220 (C≡N), ~1520 (asym NO₂), ~1345 (sym NO₂), No SO₂ bands
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems. The parent compound and its products are chromophoric due to the nitrobenzonitrile system.

  • Parent Compound: Nitroaromatic compounds typically exhibit strong absorption bands.[9][10] 2-Methanesulfonyl-5-nitrobenzonitrile is expected to have a primary absorption maximum (λmax) in the range of 260-300 nm , corresponding to π→π* transitions within the aromatic system, which is heavily influenced by the nitro group.

  • Substitution Products: Replacing the sulfonyl group with nucleophiles containing lone pairs (N, O, S) introduces an auxochromic effect. This extends the conjugation through resonance of the lone pair with the aromatic ring, causing a bathochromic (red) shift to a longer wavelength. This shift is a clear indicator of successful substitution. The magnitude of the shift will depend on the electron-donating ability of the new substituent, generally following the order S > N > O.

Compound Predicted λmax (nm) Expected Shift vs. Parent
Parent Compound ~260-300-
Product A ~320-380Bathochromic (Red) Shift
Product B ~300-340Bathochromic (Red) Shift
Product C ~330-390Bathochromic (Red) Shift
Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and providing structural information through fragmentation patterns.

  • Parent Compound: The molecular ion peak [M]⁺ or [M+H]⁺ will correspond to the molecular weight of C₈H₆N₂O₄S (226.21 g/mol ). Key fragmentation pathways for aryl sulfones often involve the loss of the methyl group (•CH₃), the entire sulfonyl group (•SO₂CH₃), or sulfur dioxide (SO₂).[11][12]

  • Substitution Products: The molecular ion peak will shift to reflect the mass of the incorporated nucleophile minus the mass of the leaving group. This provides definitive confirmation of the substitution. The fragmentation pattern will also change dramatically. For example, Product A would likely show fragmentation of the morpholine ring, while Products B and C might show fragmentation related to their respective phenyl rings. The loss of SO₂ will no longer be a viable fragmentation pathway.

Compound Formula Molecular Weight ( g/mol ) Expected [M+H]⁺ (m/z)
Parent Compound C₈H₆N₂O₄S226.21227
Product A C₁₁H₁₁N₃O₃233.22234
Product B C₁₃H₈N₂O₃240.22241
Product C C₁₃H₈N₂O₂S256.28257

Experimental Workflow and Protocols

A logical workflow ensures that high-quality, reproducible data is collected for accurate characterization.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Reaction SₙAr Reaction (Parent + Nucleophile) Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Crystallization or Chromatography) Workup->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR Pure Sample IR FT-IR Spectroscopy Purify->IR Pure Sample MS Mass Spectrometry Purify->MS Pure Sample UV UV-Vis Spectroscopy Purify->UV Pure Sample Confirm Structure Confirmation & Purity Assessment NMR->Confirm IR->Confirm MS->Confirm UV->Confirm

Caption: Workflow for synthesis and spectroscopic analysis of substitution products.
Protocol 1: NMR Spectroscopy
  • Rationale: DMSO-d₆ is often the solvent of choice for this class of polar, aromatic compounds, ensuring good solubility. A 400 MHz or higher field instrument provides the necessary resolution to resolve the aromatic multiplets.

  • Procedure:

    • Accurately weigh 5-10 mg of the purified sample.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Vortex the tube until the sample is fully dissolved.

    • Acquire a standard ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time.

    • Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Reference the solvent peak (δ ~2.50 for ¹H, δ ~39.52 for ¹³C).

Protocol 2: FT-IR Spectroscopy
  • Rationale: The KBr pellet method is a robust technique for obtaining high-quality solid-state IR spectra, avoiding solvent interference.

  • Procedure:

    • Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent pellet.

    • Place the pellet in the spectrometer's sample holder.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Protocol 3: Mass Spectrometry (ESI-MS)
  • Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for these polar, non-volatile compounds, typically yielding a strong protonated molecular ion peak [M+H]⁺ with minimal fragmentation.

  • Procedure:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in positive ion mode over a suitable m/z range (e.g., 100-500 amu).

    • Identify the [M+H]⁺ peak to confirm the molecular weight of the product.

Conclusion

The spectroscopic characterization of 2-Methanesulfonyl-5-nitrobenzonitrile and its substitution products is a clear and systematic process. By leveraging the complementary strengths of NMR, IR, UV-Vis, and Mass Spectrometry, researchers can confidently monitor the progress of SNAr reactions and unambiguously confirm the structure of the resulting products. The key diagnostic markers—the disappearance of the sulfonyl group's unique signals in NMR and IR, the bathochromic shift in the UV-Vis spectrum, and the predictable mass shift in the mass spectrum—provide a self-validating system for characterization. This guide provides the foundational knowledge and practical protocols necessary to apply these powerful analytical techniques effectively.

References

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-Methanesulfonyl-5-nitrobenzonitrile

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of chemica...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount in this endeavor. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Methanesulfonyl-5-nitrobenzonitrile, a compound that, while valuable in research, requires meticulous management as a hazardous waste. This document is designed to not only ensure compliance with regulations but also to foster a culture of safety within your laboratory.

Understanding the Hazard Profile

Based on data from related compounds, 2-Methanesulfonyl-5-nitrobenzonitrile is anticipated to be harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It is also likely to cause skin and serious eye irritation.[1][4] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably a chemical fume hood.

Potential Hazard GHS Classification (Anticipated) Precautionary Measures
Acute Oral ToxicityCategory 3 or 4Do not eat, drink, or smoke when using this product.[1][2]
Acute Dermal ToxicityCategory 3 or 4Wear protective gloves and clothing.[1][2]
Acute Inhalation ToxicityCategory 3 or 4Avoid breathing dust. Use only in a well-ventilated area.[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation. Wash skin thoroughly after handling.[1]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation. Wear eye protection.[1][4]

Regulatory Framework: The Resource Conservation and Recovery Act (RCRA)

In the United States, the disposal of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] This "cradle-to-grave" system mandates that generators of hazardous waste are responsible for its safe management from the point of generation to its final disposal.[6] It is imperative that all laboratory personnel are familiar with and adhere to the hazardous waste regulations outlined in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[5][7]

Standard Operating Procedure (SOP) for Disposal

The recommended and safest method for the disposal of 2-Methanesulfonyl-5-nitrobenzonitrile is through a licensed professional waste disposal service, typically involving chemical incineration.[8] In-lab neutralization or chemical degradation is strongly discouraged due to the potential for hazardous reactions. Nitriles can release toxic gases upon contact with acids, and nitro compounds may have explosive potential.[8][9]

Step 1: Waste Characterization and Segregation

As the generator, you are responsible for determining if your waste is hazardous.[6][10] Given the anticipated hazard profile, any waste containing 2-Methanesulfonyl-5-nitrobenzonitrile, including contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), should be treated as hazardous waste.

Crucially, this waste stream must be segregated from incompatible chemicals. Do not mix with:

  • Strong Acids or Bases: Nitriles can react with acids to produce toxic gases.[9]

  • Strong Oxidizing Agents: The nitro functional group can create potentially explosive mixtures with strong oxidizers.[11][12][13]

  • Reducing Agents: The nitro group can react with reducing agents.[8]

Step 2: Containerization
  • Select a Compatible Container: Use a container that is chemically resistant to 2-Methanesulfonyl-5-nitrobenzonitrile and any solvents used. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must be in good condition with a secure, tight-fitting lid.[6]

  • Collect Waste: Place all waste, including contaminated solids and any unused product, directly into the designated hazardous waste container. For solid waste, avoid creating dust.[1][8]

  • Keep Container Closed: The container must remain sealed at all times except when adding waste.[6]

Step 3: Labeling

Proper labeling is a critical component of RCRA compliance. The label must include:

  • The words "Hazardous Waste".[6]

  • The full chemical name: "2-Methanesulfonyl-5-nitrobenzonitrile".

  • The accumulation start date (the date the first drop of waste was added to the container).[6]

  • An appropriate hazard warning (e.g., "Toxic," "Irritant").

Step 4: Storage

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory or a central hazardous waste accumulation area.[8] This area should be:

  • Well-ventilated.

  • Away from sources of ignition.

  • Segregated from incompatible materials.

Step 5: Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. You will need to provide them with the information from your hazardous waste label. The waste will be tracked using a manifest system from your facility to the final treatment, storage, and disposal facility (TSDF).[7][14]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Methanesulfonyl-5-nitrobenzonitrile.

DisposalWorkflow Disposal Decision Workflow for 2-Methanesulfonyl-5-nitrobenzonitrile start Generation of Waste (Unused product, contaminated labware) characterization Waste Characterization: Is the waste hazardous? start->characterization segregation Segregate from Incompatible Materials (Acids, Bases, Oxidizers) characterization->segregation Yes containerization Containerize in a Compatible, Sealed, and Labeled Container segregation->containerization labeling Label Container: 'Hazardous Waste', Chemical Name, Date containerization->labeling storage Store in a Designated Accumulation Area labeling->storage disposal_request Contact EHS or Licensed Contractor for Disposal storage->disposal_request professional_disposal Professional Disposal (e.g., Incineration) disposal_request->professional_disposal

Caption: A workflow for the proper disposal of 2-Methanesulfonyl-5-nitrobenzonitrile.

Emergency Procedures

Spills
  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.[8]

  • Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Containment: Prevent the spill from spreading or entering drains.[8]

  • Collection: For a solid spill, carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding the creation of dust.[1][8]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The collected spill cleanup material must be disposed of as hazardous waste.

Personal Exposure
  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]

By adhering to these procedures, you can ensure the safe and compliant disposal of 2-Methanesulfonyl-5-nitrobenzonitrile, protecting yourself, your colleagues, and the environment.

References

  • Resource Conservation and Recovery Act (RCRA)
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Safety Data Sheet for 2-Methyl-4-nitrobenzonitrile. (n.d.). TCI Chemicals.
  • Hazardous Waste. (n.d.). Illinois EPA.
  • 40 CFR Part 260 -- Hazardous Waste Management System: General. (n.d.). eCFR.
  • Safety Data Sheet for 2-Amino-5-nitrobenzonitrile. (2025, December 21). Fisher Scientific.
  • Safety Data Sheet for 4-Nitrobenzonitrile. (2024, March 4). Sigma-Aldrich.
  • Safety Data Sheet for 4-Nitrobenzenesulfonyl Chloride. (n.d.). TCI Chemicals.
  • Safety Data Sheet for Sodium 3-nitrobenzenesulfon
  • Procedures for the disposal of liquid chemical residues and aqueous solutions. (n.d.). Stockholm University.
  • Safety Data Sheet for 3-Nitrobenzonitrile. (2025, September 24). Thermo Fisher Scientific.
  • Hazardous Waste Disposal Procedures. (n.d.). University of North Florida.
  • 2-Amino-4-methoxy-5-nitrobenzonitrile proper disposal procedures. (n.d.). Benchchem.
  • Nitriles Waste Comp
  • Chemical Incompatibility Table. (n.d.).
  • Sulfone, nitrile, and organosilicon-based liquid electrolytes for Li... (2017).
  • Examples of Incompatible Chemicals. (n.d.). University of California, Santa Barbara.
  • Chemical Incompatibility Chart. (n.d.). Princeton University Environmental Health & Safety.

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Handling

Personal protective equipment for handling 2-Methanesulfonyl-5-nitrobenzonitrile

Technical Safety Guide: Handling 2-Methanesulfonyl-5-nitrobenzonitrile CAS: 180297-57-8 | Formula: C₈H₆N₂O₄S | Mol.[1][2][3] Weight: 226.21 g/mol Classification: High-Potency Intermediate / Hazardous Building Block[2] Pa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: Handling 2-Methanesulfonyl-5-nitrobenzonitrile

CAS: 180297-57-8 | Formula: C₈H₆N₂O₄S | Mol.[1][2][3] Weight: 226.21 g/mol Classification: High-Potency Intermediate / Hazardous Building Block[2]

Part 1: Executive Safety Assessment & Risk Profile

As a Senior Application Scientist, I approach 2-Methanesulfonyl-5-nitrobenzonitrile not just as a static chemical, but as a reactive system. This compound combines three distinct functional groups—a nitro group , a nitrile , and a sulfone —creating a unique hazard profile that demands a "defense-in-depth" strategy.[2]

The Causality of Hazard:

  • The Nitrile Moiety (-CN): While stable in the solid state, nitriles can undergo metabolic activation in the body to release cyanide ions, leading to cytotoxic hypoxia. Skin permeation is a critical vector.

  • The Nitro Group (-NO₂): A known pharmacophore for toxicity, nitro-aromatics are often potent skin sensitizers and can induce methemoglobinemia upon significant exposure.

  • The Sulfone Group (-SO₂Me): Increases polarity and solubility in organic solvents, potentially enhancing the rate of dermal absorption if the compound is dissolved in carriers like DMSO or DMF.

Operational Directive: Treat this compound as Acutely Toxic (Category 3) and a Severe Irritant until specific toxicological data proves otherwise. The precautionary principle dictates we protect against the potential for systemic toxicity.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient. The following protocol is designed to create a self-validating barrier system where failure of one layer does not result in exposure.

PPE Selection Logic Table
ComponentRecommended SpecificationTechnical Rationale (The "Why")
Hand Protection (Primary) Double Nitrile Gloves (min.[2] 0.11 mm / 4 mil each)Breakthrough Redundancy: Nitriles protect well against solids. Double gloving creates a colored indicator system (wear blue over white) to immediately visualize tears or degradation.
Hand Protection (Solvents) Silver Shield / Laminate Liners (under Nitrile)Solvent Vectoring: If dissolved in DMSO/DCM, the solvent carries the toxin through standard nitrile. Laminate films provide broad-spectrum chemical resistance.
Respiratory N95/P100 Respirator (if outside hood)Dust Control: Fine crystalline powders aerosolize easily during weighing. Inhalation provides the fastest route to the bloodstream.
Eye/Face Chemical Splash Goggles (Indirect Vent)Mucosal Defense: Safety glasses allow side-entry of dusts. Goggles seal the orbital area against airborne particulates and splashes.
Body Defense Tyvek® Lab Coat (or equivalent impervious material)Retention Prevention: Cotton coats absorb and retain toxic dusts, becoming a secondary source of exposure. Tyvek sheds particulates.

Part 3: Operational Protocols & Visualization

Workflow 1: The "Zero-Contact" Weighing Protocol

Standard weighing procedures often contaminate the balance area. Use this containment logic:

  • Pre-Stage: Place a disposable absorbent mat (plastic side down) inside the fume hood.

  • Taring: Tare your receiving vessel before opening the chemical container.

  • Transfer: Use a disposable antistatic spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.

  • Decon: Wipe the exterior of the stock bottle with a solvent-dampened Kimwipe before returning it to storage. Dispose of the wipe as hazardous waste immediately.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the physical state of the material.

PPE_Decision_Tree Start Handling 2-Methanesulfonyl- 5-nitrobenzonitrile State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution / Dissolved State_Check->Solution Solid_PPE Standard High-Hazard PPE: 1. Fume Hood (Required) 2. Double Nitrile Gloves 3. Safety Glasses/Goggles 4. Lab Coat Solid->Solid_PPE Solvent_Check Check Carrier Solvent Solution->Solvent_Check Standard_Solvent Water / Alcohols Solvent_Check->Standard_Solvent Penetrating_Solvent DMSO / DMF / DCM Solvent_Check->Penetrating_Solvent Standard_Solvent->Solid_PPE Enhanced_PPE Enhanced Barrier PPE: 1. Laminate Glove Liners 2. Double Nitrile Outer 3. Splash Goggles 4. Impervious Apron Penetrating_Solvent->Enhanced_PPE caption Figure 1: PPE Decision Logic based on physical state and solvent carrier risks.

Part 4: Emergency Response & Disposal

Spill Response Logic (The "Isolate-Neutralize" Loop)

In the event of a spill, immediate action prevents area contamination.

  • Isolate: Evacuate the immediate area. Post "DO NOT ENTER" signage.

  • Protect: Don full PPE (including respiratory protection if dust is airborne).

  • Contain:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste container.

    • Liquids: Cover with a non-combustible absorbent (vermiculite or sand). Do not use combustible materials like sawdust (potential reaction with nitro groups).

  • Clean: Scrub the surface with a soap/water solution, followed by a solvent wipe (ethanol/acetone) to pick up organic residues.

Disposal Architecture
  • Waste Stream: Segregate as "Toxic Organic Waste" .

  • Compatibility: Do not mix with strong oxidizers or reducing agents in the waste container.

  • Labeling: Clearly label with full chemical name and "Toxic/Irritant" hazard warnings.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Ventilate Spill->Evacuate PPE_Up 2. Don Full PPE (Resp + Goggles + Dbl Gloves) Evacuate->PPE_Up Type_Check Liquid or Solid? PPE_Up->Type_Check Wet_Method Cover with Wet Towels (Suppress Dust) Type_Check->Wet_Method Solid Absorb Apply Vermiculite (Contain Spread) Type_Check->Absorb Liquid Dispose Transfer to Toxic Waste Bin Wet_Method->Dispose Absorb->Dispose caption Figure 2: Sequential logic for spill containment and remediation.

References

  • PubChem. (n.d.). Compound Summary: Benzonitrile derivatives and Nitro compounds (General Hazard Classification). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Guide. Retrieved from [Link][2][4]

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